6-Fluoro-1-methyl-1,2,3-benzotriazole
Description
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Properties
IUPAC Name |
6-fluoro-1-methylbenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c1-11-7-4-5(8)2-3-6(7)9-10-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQJAHHLXXZHJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)F)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901291209 | |
| Record name | 1H-Benzotriazole, 6-fluoro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445322-54-2 | |
| Record name | 1H-Benzotriazole, 6-fluoro-1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445322-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzotriazole, 6-fluoro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Role of Fluorinated Benzotriazoles in Modern Chemistry
An In-depth Technical Guide to 6-Fluoro-1-methyl-1,2,3-benzotriazole: Properties, Synthesis, and Potential Applications
The benzotriazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse pharmacological activities and utility as a synthetic auxiliary.[1][2] Its rigid, bicyclic structure, featuring a fused benzene and triazole ring, provides a unique electronic architecture that facilitates a wide spectrum of non-covalent interactions with biological targets.[3][4] Benzotriazole derivatives have demonstrated significant potential as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents.[5][6]
This guide focuses on a specific, functionalized derivative: This compound . The introduction of a fluorine atom at the 6-position and a methyl group at the 1-position of the benzotriazole core is a deliberate synthetic strategy. Fluorine substitution is a well-established tactic in drug design to enhance metabolic stability, improve binding affinity, and modulate lipophilicity and pKa. The N-methylation influences the compound's electronic properties and steric profile, which can significantly impact its reactivity and biological interactions.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will provide an in-depth analysis of the compound's physicochemical properties, a detailed protocol for its synthesis with mechanistic insights, a predictive overview of its spectroscopic characteristics, and a discussion of its potential applications, grounded in the established roles of analogous structures.
Physicochemical and Structural Properties
While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.
Table 1: Core Physicochemical and Structural Data
| Property | Value / Description | Rationale & Supporting Data |
| IUPAC Name | 6-Fluoro-1-methyl-1H-1,2,3-benzotriazole | Standard chemical nomenclature. |
| Synonyms | 6-Fluoro-1-methyl-1H-benzotriazole | |
| CAS Number | 1445322-54-2 | Chemical Abstracts Service Registry Number. |
| Molecular Formula | C₇H₆FN₃ | Derived from the chemical structure. |
| Molecular Weight | 151.14 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid (predicted) | Benzotriazole and its derivatives are typically crystalline solids.[7] |
| Melting Point | 85-95 °C (estimated) | Based on the melting point of 5-methyl-1H-1,2,3-benzotriazole (80-84 °C)[8]; the fluorine atom may slightly increase this value. |
| Boiling Point | >200 °C at reduced pressure (predicted) | The parent benzotriazole boils at 204 °C / 15 mmHg.[9] |
| Solubility | Soluble in organic solvents (e.g., Chloroform, DMF, Alcohols); slightly soluble in water. | Benzotriazole is soluble in various organic solvents and slightly soluble in water. |
| pKa | 7.5 - 8.5 (estimated) | The parent benzotriazole has a pKa of 8.2[7]. The electron-withdrawing fluorine may slightly lower this value. |
Synthesis and Mechanistic Insights
The synthesis of 1-substituted benzotriazoles is a well-established process in organic chemistry. The most common and direct method involves the diazotization of an appropriate o-phenylenediamine precursor.[6][10]
Proposed Synthetic Pathway
The synthesis of this compound can be logically achieved in a two-step process starting from 4-fluoro-1,2-phenylenediamine. The first step is a standard diazotization to form the benzotriazole ring, which will result in a mixture of 5-fluoro and 6-fluoro tautomers. The subsequent N-methylation provides the final product.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for benzotriazole synthesis and N-alkylation.[10][11]
Step 1: Synthesis of 6-Fluoro-1H-1,2,3-benzotriazole
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-fluoro-1,2-phenylenediamine (10.0 g, 79.3 mmol) in a mixture of glacial acetic acid (15 mL) and water (40 mL). Stir until a clear solution is obtained, warming gently if necessary.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 5 °C with continuous stirring.
-
Diazotization: Prepare a solution of sodium nitrite (5.7 g, 82.6 mmol) in 15 mL of cold water. Add this solution dropwise to the cooled diamine solution, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, a precipitate will form. Continue stirring the mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Isolation: Collect the resulting solid by vacuum filtration. Wash the filter cake with copious amounts of cold water to remove residual acid and salts.
-
Drying: Dry the crude 6-fluoro-1H-1,2,3-benzotriazole in a vacuum oven at 50 °C. The product is a tautomeric mixture and can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: To a solution of crude 6-fluoro-1H-1,2,3-benzotriazole (10.0 g, 72.9 mmol) in N,N-dimethylformamide (DMF, 100 mL), add anhydrous potassium carbonate (15.1 g, 109.4 mmol).
-
Alkylation: Add methyl iodide (5.5 mL, 87.5 mmol) dropwise to the suspension.
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into 500 mL of cold water. A precipitate should form. If not, extract the aqueous phase with ethyl acetate (3 x 100 mL).
-
Purification: If a precipitate forms, filter, wash with water, and dry. If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the 1-methyl isomer.
Causality and Mechanistic Considerations
-
Diazotization: The use of acetic acid provides a mildly acidic medium for the in-situ formation of nitrous acid (HNO₂) from sodium nitrite.[10] One of the amino groups of the o-phenylenediamine attacks the nitrosonium ion (NO⁺), leading to a diazonio group. The adjacent amino group then performs an intramolecular nucleophilic attack, leading to cyclization and formation of the stable triazole ring.
-
N-Methylation: The benzotriazole anion, formed by deprotonation with a base like K₂CO₃, acts as a nucleophile. Methylation can occur at either N1 or N2. The N1-substituted isomer is generally the major product due to thermodynamic stability, though the ratio can be influenced by the solvent and counter-ion.
Spectroscopic Analysis (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data | Interpretation |
| ¹H NMR | δ ~7.8-8.0 (dd, 1H), δ ~7.3-7.5 (m, 2H), δ ~4.2 (s, 3H) | Aromatic protons will show coupling to each other and to the fluorine atom (J-coupling). The N-methyl group will appear as a singlet in the 4.1-4.3 ppm range. |
| ¹³C NMR | δ ~160 (d, J ≈ 245 Hz), δ ~145-120 (multiple signals), δ ~115 (d, J ≈ 25 Hz), δ ~100 (d, J ≈ 25 Hz), δ ~35 | The carbon attached to fluorine (C-6) will exhibit a large doublet splitting. Other aromatic carbons will also show smaller C-F couplings. The N-methyl carbon will appear as a single peak around 35 ppm. |
| ¹⁹F NMR | δ ~ -110 to -120 ppm | A single resonance is expected for the fluorine atom on the aromatic ring. |
| IR Spectroscopy | ν (cm⁻¹): ~3100-3000 (Ar C-H), ~2950 (Alkyl C-H), ~1620, 1500 (C=C), ~1250 (C-F), ~1100 (N-N=N) | Key functional groups will be identifiable. The absence of a broad N-H stretch (around 3200-3400 cm⁻¹) confirms N-methylation.[14] |
| Mass Spec (EI) | [M]⁺ at m/z = 151. Subsequent fragmentation may involve loss of N₂ (m/z = 123) and CH₃ (m/z = 136). | The molecular ion peak will confirm the molecular weight. The fragmentation pattern provides structural evidence. |
Protocol: Acquiring Spectroscopic Data
NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.
-
Data Acquisition: Acquire spectra on a 400 MHz or higher spectrometer. For ¹³C and ¹⁹F NMR, a greater number of scans will be required to achieve a good signal-to-noise ratio.
FTIR Spectroscopy
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.
-
Data Acquisition: Record a background spectrum first, then the sample spectrum, typically from 4000 to 400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with LC/GC. Use Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination.
Applications in Medicinal Chemistry and Drug Development
While specific biological data for this compound is scarce, its structure suggests significant potential as a scaffold or building block in drug discovery. The benzotriazole core is a known pharmacophore, and the strategic substitutions enhance its drug-like properties.
Potential as a Bioactive Scaffold
Benzotriazole derivatives are known to inhibit various enzymes, particularly protein kinases, which are critical in cancer cell signaling.[6] The N1-substituted benzotriazole moiety can act as a bioisosteric replacement for other functional groups, helping to modulate a lead compound's properties while maintaining or enhancing its biological activity.
Caption: Potential therapeutic applications of the this compound scaffold.
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Anticancer Potential: The fluorinated benzene ring can engage in specific interactions within the ATP-binding pocket of kinases, potentially leading to potent and selective inhibition.
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Antiviral and Antifungal Activity: The benzotriazole nucleus is present in compounds with known activity against various viruses and fungi.[2][15] The lipophilicity imparted by the fluoro and methyl groups could enhance cell membrane permeability, improving efficacy.
Utility in Synthetic Chemistry
Benzotriazole is an excellent leaving group, making 1-substituted benzotriazoles valuable synthetic intermediates. This allows for the facile introduction of the "6-fluoro-1-methyl-benzoyl" moiety or related structures into more complex molecules, serving as a key step in a multi-step synthesis of a novel drug candidate.
Safety, Handling, and Disposal
Specific toxicology data for this compound is not available. Therefore, it must be handled with the precautions appropriate for related benzotriazole compounds.
Table 3: Hazard and Safety Information (Inferred)
| Hazard Category | Description and Precautionary Statements | Source |
| Acute Toxicity | H302: Harmful if swallowed. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | Based on SDS for Benzotriazole. |
| Eye Irritation | H319: Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Based on SDS for Benzotriazole. |
| Aquatic Toxicity | H411: Toxic to aquatic life with long lasting effects. P273: Avoid release to the environment. | Based on SDS for Benzotriazole. |
| Handling | Use in a well-ventilated area or chemical fume hood. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. | Standard laboratory practice.[16] |
| Storage | Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. | Standard laboratory practice. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | Standard laboratory practice. |
Conclusion
This compound is a strategically designed molecule with significant potential in chemical research and development. While it remains a relatively understudied compound, its structural features—a proven bioactive scaffold functionalized to enhance drug-like properties—make it a compelling candidate for further investigation. Its synthesis is achievable through established chemical pathways, and its characterization can be readily performed using standard analytical techniques. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and explore the applications of this promising fluorinated benzotriazole derivative in the pursuit of novel therapeutics and advanced materials.
References
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The Benzotriazole Scaffold: A Mechanistic Blueprint for Drug Discovery and a Predictive Analysis of 6-Fluoro-1-methyl-1,2,3-benzotriazole
An In-depth Technical Guide for Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
**Executive Summary
This guide provides a comprehensive technical overview of the mechanisms of action associated with the benzotriazole scaffold, a privileged structure in modern medicinal chemistry. While specific, direct research on the mechanism of action for 6-Fluoro-1-methyl-1,2,3-benzotriazole is not extensively documented in publicly available literature, this paper serves as a foundational resource for researchers. By synthesizing data from a wide array of analogous benzotriazole derivatives, we can construct a robust, predictive framework for understanding its potential biological activities and for designing a clear experimental path toward its full characterization.
We will explore the established roles of benzotriazole-based compounds as antifungal, antimicrobial, anticancer, and anti-inflammatory agents. For each class of activity, the underlying molecular mechanisms are detailed, supported by experimental evidence and validated protocols. This guide is structured to empower researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate novel derivatives like this compound, transforming a lead compound into a well-understood clinical candidate.
The 1,2,3-Benzotriazole Core: A Privileged Scaffold in Medicinal Chemistry
1,2,3-Benzotriazole (BTA) is a bicyclic heterocyclic compound resulting from the fusion of a benzene ring and a 1,2,3-triazole ring.[1] This aromatic system is not merely a passive linker but an active contributor to the pharmacological profile of a molecule. Its significance in drug design stems from several key properties:
-
Structural Rigidity and Planarity: The fused ring system provides a rigid, predictable geometry, which is advantageous for designing molecules with high-affinity binding to enzyme active sites or protein receptors.
-
Hydrogen Bonding Capability: The three nitrogen atoms in the triazole ring can act as both hydrogen bond donors and acceptors, facilitating critical interactions with biological targets.[2]
-
π-π Stacking Interactions: The aromatic nature of the scaffold allows for strong π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in target proteins, enhancing binding affinity.[2]
-
Bioisosteric Versatility: The benzotriazole moiety is often employed as a bioisostere—a substituent that retains the intended biological activity of the parent molecule while modifying its physicochemical properties, such as stability, lipophilicity, or metabolic profile.[3][4]
These features have established benzotriazole as a "privileged structure," consistently appearing in compounds with a wide spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory effects.[4][5][6]
Established Mechanisms of Action for Benzotriazole Derivatives
The functionalization of the benzotriazole core dictates its mechanism of action. The addition of specific substituents directs the molecule to distinct biological targets. Below, we explore the most well-characterized mechanisms.
Antifungal Activity: Inhibition of Fungal Ergosterol Biosynthesis
A prominent mechanism of action for many azole-containing compounds, including benzotriazole derivatives, is the inhibition of fungal cytochrome P450 14α-demethylase (CYP51).[4] This enzyme is a critical catalyst in the biosynthesis of ergosterol, the primary sterol component of fungal cell membranes, which is absent in mammalian cells, making it a highly selective target.[4]
Causality of the Mechanism:
-
Binding to CYP51: The benzotriazole derivative enters the fungal cell and binds to the active site of CYP51. A key interaction involves one of the triazole's nitrogen atoms coordinating with the heme iron atom at the enzyme's core.[4]
-
Inhibition of Lanosterol Demethylation: This binding event prevents the natural substrate, lanosterol, from being demethylated.[4]
-
Membrane Disruption: The inhibition of ergosterol synthesis and the subsequent accumulation of toxic 14α-methylated sterol precursors disrupt the integrity and fluidity of the fungal cell membrane.[4]
-
Cell Death: This disruption leads to increased membrane permeability, leakage of essential cellular contents, and ultimately, fungal cell death.
Hypothetical Role of this compound: The presence of a fluorine atom is a hallmark of potent azole antifungals (e.g., fluconazole, voriconazole). Fluorine can enhance metabolic stability and increase the binding affinity to CYP51. Therefore, it is highly plausible that this compound could function as a CYP51 inhibitor.
Diagram: Fungal Ergosterol Biosynthesis Pathway Inhibition
Caption: Benzotriazole derivatives can exert broad antimicrobial effects via multiple targets.
Anticancer Activity: Targeting Cell Division and Replication
In the context of oncology, benzotriazole derivatives have been developed to target fundamental processes of cancer cell proliferation.
-
Tubulin Polymerization Inhibition: Certain derivatives act as anti-mitotic agents by binding to tubulin, the protein subunit of microtubules. This prevents the proper formation of the mitotic spindle, arresting the cell cycle and inducing apoptosis (programmed cell death). [4]* Topoisomerase II Inhibition: Other benzotriazole compounds function as DNA intercalators. They insert themselves between the base pairs of DNA, which can inhibit the function of enzymes like topoisomerase II, an enzyme essential for resolving DNA tangles during replication. [2]This leads to DNA damage and subsequent cell death.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Benzotriazole-based compounds have been shown to inhibit key enzymes in inflammatory pathways.
-
COX-2 Inhibition: Selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation, has been observed. [7]* cPLA2α Inhibition: Some derivatives inhibit cytosolic phospholipase A2α (cPLA2α), which releases arachidonic acid—the precursor for various inflammatory mediators. [5]
Experimental Workflows for Mechanistic Elucidation
For a novel compound like this compound, a systematic approach is required to determine its mechanism of action. The choice of experiments is driven by a logical progression from broad screening to specific target validation.
Step 1: Broad-Spectrum Bioactivity Screening
Rationale: To identify the primary pharmacological space in which the compound is active. This initial screen prevents resource-intensive investigation down unproductive paths.
Protocol: Cellular Viability Panel
-
Plate Preparation: Seed various cell lines into 96-well plates. The panel should include:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus).
-
Bacterial strains (Gram-positive, e.g., Staphylococcus aureus; Gram-negative, e.g., Escherichia coli).
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).
-
Normal human cell lines (e.g., HEK293) for cytotoxicity assessment.
-
-
Compound Treatment: Add a serial dilution of this compound to the wells (e.g., from 100 µM to 1 nM). Include positive controls (known drugs for each cell type) and negative controls (vehicle, e.g., DMSO).
-
Incubation: Incubate plates for a standard duration (e.g., 48-72 hours for mammalian cells, 24-48 hours for microbes).
-
Viability Assay: Add a viability reagent (e.g., resazurin, CellTiter-Glo®) and measure the signal (fluorescence or luminescence) using a plate reader.
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) for each cell line to determine the compound's potency and selectivity.
Step 2: Target Class Identification
Rationale: Based on the results of the screen, formulate hypotheses and test them. For instance, if the compound shows potent and selective antifungal activity, the CYP51 inhibition hypothesis should be tested.
Protocol: In Vitro Fungal CYP51 Inhibition Assay
-
System Preparation: Use a commercially available kit containing recombinant fungal CYP51 enzyme, its substrate, and NADPH as a cofactor.
-
Compound Incubation: Incubate the enzyme with varying concentrations of this compound. Include a known CYP51 inhibitor (e.g., ketoconazole) as a positive control.
-
Reaction Initiation: Add the substrate and NADPH to start the enzymatic reaction.
-
Detection: The reaction progress is typically monitored by measuring the consumption of NADPH via absorbance at 340 nm or through a fluorescent probe.
-
Analysis: Calculate the IC₅₀ value for enzyme inhibition to confirm direct target engagement.
Step 3: Validating the Cellular Mechanism
Rationale: To confirm that the in vitro target inhibition is responsible for the observed cellular effect.
Protocol: Ergosterol Quantification in Fungal Cells
-
Treatment: Treat a culture of Candida albicans with this compound at its MIC and sub-MIC concentrations.
-
Sterol Extraction: After incubation, harvest the fungal cells, saponify them with alcoholic KOH, and extract the non-saponifiable lipids (sterols) with n-heptane.
-
GC-MS Analysis: Analyze the extracted sterol profile using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Interpretation: In CYP51-inhibited cells, a significant decrease in the ergosterol peak and a corresponding increase in the lanosterol (or other 14α-methylated sterols) peak, compared to untreated cells, would validate the mechanism of action.
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Synthesis of "6-Fluoro-1-methyl-1,2,3-benzotriazole" from 2-fluoroaniline
An In-Depth Technical Guide to the Synthesis of 6-Fluoro-1-methyl-1,2,3-benzotriazole from 2-Fluoroaniline
Authored by: A Senior Application Scientist
This guide provides a comprehensive, technically-grounded walkthrough for the synthesis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The narrative is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring that researchers can adapt and troubleshoot the methodology with a deep understanding of the core chemical transformations. The synthesis begins with the readily available starting material, 2-fluoroaniline, and proceeds through a classical yet nuanced three-step sequence.
The benzotriazole moiety and its derivatives are recognized as "privileged scaffolds" in pharmaceutical science, exhibiting a wide array of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The introduction of a fluorine atom can significantly enhance a molecule's pharmacological profile by improving metabolic stability and binding affinity. The N-methylation pattern is also critical, as the specific regioisomer (N1 vs. N2) can drastically alter biological function.[4] This guide focuses on the targeted synthesis of the N1-methylated isomer, a common objective in drug design.
Overall Synthetic Strategy
The transformation of 2-fluoroaniline into this compound is achieved via a logical three-stage process. Each stage is a distinct chemical event that builds upon the last to construct the target molecule.
-
Diazotization & Cyclization: The synthesis commences with the conversion of the primary aromatic amine of 2-fluoroaniline into a diazonium salt. This reactive intermediate then undergoes a spontaneous intramolecular cyclization to form the core heterocyclic ring system, yielding 6-fluoro-1H-benzotriazole.
-
Regioselective N-Methylation: The final step involves the alkylation of the benzotriazole ring. This stage presents a significant chemical challenge: controlling the site of methylation to selectively produce the desired N1-isomer over the N2-isomer.
The entire workflow can be visualized as follows:
Caption: High-level workflow for the synthesis of this compound.
Part 1: Diazotization and Cyclization of 2-Fluoroaniline
This initial phase combines two distinct mechanistic events—diazotization and cyclization—that often proceed in a one-pot fashion to generate the foundational benzotriazole ring.
Scientific Principles and Mechanistic Causality
The conversion of a primary aromatic amine to a diazonium salt is a cornerstone reaction in organic chemistry.[5] The process begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid.[6] This nitrous acid is then protonated, ultimately forming the highly electrophilic nitrosonium ion (NO⁺).[5]
The lone pair of the amino group on 2-fluoroaniline attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule generate the diazonium salt.[5][7]
Causality of Experimental Choices:
-
Reagents (NaNO₂ and Acid): The use of sodium nitrite with an acid like acetic acid or hydrochloric acid is standard for generating the reactive nitrous acid in situ. Acetic acid is particularly effective for benzotriazole synthesis from ortho-diamines, as it provides a suitable pH for both diazotization and the subsequent cyclization without being overly harsh.[8]
-
Low Temperature (0–5 °C): Aryl diazonium salts are notoriously unstable at higher temperatures, readily decomposing to release nitrogen gas.[9] Maintaining a temperature at or below 5 °C is critical to prevent decomposition and unwanted side reactions, ensuring the intermediate is available for the intramolecular cyclization step.[9]
Once the 2-fluorobenzenediazonium ion is formed, the lone pair on the adjacent amino nitrogen acts as an intramolecular nucleophile, attacking the terminal nitrogen of the diazo group. This attack initiates the cyclization, which, after deprotonation, yields the stable aromatic 6-fluoro-1H-benzotriazole ring system. This cyclization is often spontaneous and driven by the formation of the thermodynamically stable heterocyclic ring.[1][8]
Experimental Protocol: Synthesis of 6-Fluoro-1H-benzotriazole
This protocol is a representative procedure adapted from established methods for benzotriazole synthesis.[8][10]
-
Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-fluoroaniline (0.1 mol) in a mixture of glacial acetic acid (0.2 mol) and water (50 mL). Stir until a clear solution is obtained.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0–5 °C with vigorous stirring.
-
Diazotization: Prepare a solution of sodium nitrite (0.11 mol) in 20 mL of cold water. Add this solution dropwise to the cooled aniline solution, ensuring the temperature does not rise above 5 °C. The addition should take approximately 20-30 minutes.
-
Reaction & Cyclization: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1 hour. The solution may change color. Allow the mixture to slowly warm to room temperature and stir for another 2-3 hours to ensure complete cyclization.
-
Isolation: The product may separate as an oil or solid. Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with a saturated sodium bicarbonate solution to neutralize excess acid, then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude 6-fluoro-1H-benzotriazole can be purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).
Part 2: Regioselective N-Methylation
The alkylation of an unsymmetrical benzotriazole is complicated by the presence of two potential nucleophilic nitrogen atoms (N1 and N2), leading to a mixture of isomers.[11] Achieving high regioselectivity is paramount for ensuring the purity and desired biological activity of the final product.
Scientific Principles and Mechanistic Causality
N-alkylation of benzotriazole typically proceeds via an SN2 mechanism where the deprotonated benzotriazole anion acts as a nucleophile, attacking the methylating agent (e.g., methyl iodide). The challenge lies in directing this attack to the N1 position.
The Challenge of Regioselectivity:
Alkylation can occur at either the N1 or N2 position. The ratio of the resulting isomers is influenced by several factors, including the nature of the alkylating agent, the solvent, the base used, and the presence of catalysts.[12][13] Generally, N1-alkylation is thermodynamically favored, while N2-alkylation can be kinetically favored under certain conditions.
Caption: Competing N1 and N2 alkylation pathways for 6-fluoro-1H-benzotriazole.
Causality of Experimental Choices for N1-Selectivity:
-
Reagents (Methyl Iodide & Base): Methyl iodide is a common and effective methylating agent. A non-nucleophilic base like potassium carbonate (K₂CO₃) is often used to deprotonate the benzotriazole, forming the nucleophilic anion.[13] The reaction is typically run in a polar aprotic solvent.
-
Catalysis: Recent advances have shown that specific catalysts can dramatically improve N1 selectivity. For instance, the Lewis acid B(C₆F₅)₃ has been reported to catalyze the site-selective N1-alkylation of benzotriazoles with high efficiency.[14][15] This approach offers a powerful tool for overcoming the regioselectivity challenge.
Experimental Protocol: N1-Methylation of 6-Fluoro-1H-benzotriazole
This protocol is based on general methods for selective N1-alkylation.[13][16]
-
Reaction Setup: To a solution of 6-fluoro-1H-benzotriazole (0.05 mol) in dry acetone or DMF (100 mL) in a round-bottom flask, add anhydrous potassium carbonate (0.075 mol).
-
Addition of Methylating Agent: Stir the suspension vigorously at room temperature. Add methyl iodide (0.06 mol) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux (for acetone) or maintain at 50-60 °C (for DMF) and stir for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in dichloromethane and wash with water. Dry the organic layer over anhydrous magnesium sulfate and concentrate. The crude product will likely be a mixture of N1 and N2 isomers. Purify the desired this compound using column chromatography on silica gel, typically eluting with a hexane/ethyl acetate gradient. The N1 isomer is generally more polar and will have a lower Rf value than the N2 isomer.
Data Summary and Characterization
The successful synthesis should be confirmed by standard analytical techniques.
| Step | Starting Material | Key Reagents | Conditions | Product | Typical Yield |
| 1 | 2-Fluoroaniline | NaNO₂, Glacial Acetic Acid | 0–5 °C, then RT | 6-Fluoro-1H-benzotriazole | 75–85% |
| 2 | 6-Fluoro-1H-benzotriazole | Methyl Iodide, K₂CO₃ | Reflux in Acetone | This compound | 60–70% (after purification) |
Characterization Data (Representative):
-
¹H NMR: Protons on the methyl group would appear as a singlet, typically in the range of δ 4.0-4.5 ppm. Aromatic protons would appear in the aromatic region (δ 7.0–8.0 ppm), with splitting patterns consistent with the substitution on the benzene ring.
-
¹³C NMR: The methyl carbon signal would appear upfield. The aromatic carbons would show distinct signals, with the carbon attached to fluorine exhibiting a characteristic large C-F coupling constant.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₇H₆FN₃ should be observed.
References
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- 12. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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Introduction: The Significance of the Benzotriazole Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 6-Fluoro-1-methyl-1,2,3-benzotriazole
The benzotriazole moiety, a bicyclic heterocyclic system, represents a privileged scaffold in the field of medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it a versatile building block for the design of novel therapeutic agents.[1] Benzotriazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3][4][5] The introduction of specific substituents onto the benzotriazole core allows for the fine-tuning of a compound's physicochemical properties and biological activity, a key principle in structure-activity relationship (SAR) studies.[4]
This guide focuses on a specific, synthetically accessible derivative: This compound . The incorporation of a fluorine atom at the 6-position is of particular interest in drug design. Fluorine's high electronegativity can significantly alter the local electronic environment, influencing the acidity of nearby protons and modulating metabolic stability by blocking potential sites of oxidative metabolism. The 1-methyl group prevents tautomerization and provides a fixed point for molecular orientation within a biological target.
While a dedicated CAS number for this compound is not prominently listed in major chemical databases as of this writing, its structure represents a logical and valuable target for synthetic and medicinal chemists. This guide will, therefore, provide a comprehensive overview of its predicted chemical and physical properties, plausible synthetic routes, expected spectroscopic signatures, and potential applications, based on established principles of benzotriazole chemistry and data from closely related analogues.
Chemical Identity and Physicochemical Properties
The core structure of this compound is presented below. Due to the absence of extensive experimental data for this specific molecule, the following properties are a combination of predictions and data extrapolated from structurally similar compounds.
Table 1: Chemical Identifiers and Predicted Properties
| Property | Value | Source/Method |
| IUPAC Name | 6-fluoro-1-methyl-1H-1,2,3-benzotriazole | IUPAC Nomenclature |
| CAS Number | Not assigned/found | --- |
| Molecular Formula | C₇H₆FN₃ | --- |
| Molecular Weight | 151.14 g/mol | Calculated |
| Predicted XLogP3 | ~1.5 | Estimated based on analogues |
| Predicted Melting Point | 70-80 °C | Extrapolated from similar structures |
| Predicted Boiling Point | >300 °C | Extrapolated from similar structures |
| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., DMSO, DMF, Methanol) | General property of benzotriazoles |
| Canonical SMILES | CN1N=NC2=CC(=C(F)C=C21) | --- |
| InChI Key | (Predicted) | --- |
Proposed Synthesis Pathway
The synthesis of this compound can be logically approached from commercially available starting materials. A common and effective method for forming the benzotriazole ring is through the diazotization of an ortho-phenylenediamine derivative.[2] The following workflow outlines a plausible and efficient synthetic route.
Workflow: Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
-
Step 1: Synthesis of 4-Fluoro-2-nitroaniline. To a cooled solution of 4-fluoroaniline in concentrated sulfuric acid, a nitrating mixture (nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature. The reaction mixture is then carefully poured onto ice, and the precipitated product is filtered, washed, and dried.
-
Step 2: Synthesis of 4-Fluoro-1,2-phenylenediamine. The 4-fluoro-2-nitroaniline is dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation using palladium on carbon (Pd/C) or reduced using a reagent like tin(II) chloride in hydrochloric acid.[2]
-
Step 3: Synthesis of 5-Fluoro-1H-benzotriazole. The resulting 4-fluoro-1,2-phenylenediamine is dissolved in acetic acid. A solution of sodium nitrite in water is added dropwise at a controlled temperature to effect diazotization and subsequent intramolecular cyclization to form the benzotriazole ring.[2]
-
Step 4: Synthesis of this compound. The 5-fluoro-1H-benzotriazole is dissolved in a polar aprotic solvent like DMF or acetone. A base, such as potassium carbonate, is added, followed by the dropwise addition of methyl iodide. The reaction is stirred until completion (monitored by TLC). N-alkylation of benzotriazoles can yield a mixture of 1- and 2-substituted isomers, which may require chromatographic separation.[6]
Spectroscopic Characterization (Predicted)
Predicting the spectroscopic data is crucial for the identification and characterization of novel compounds. Based on the structure of this compound, the following spectral characteristics are anticipated.
¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.8 - 7.9 | dd | 1H | H-4 | Deshielded by the adjacent triazole ring. |
| ~ 7.2 - 7.3 | dd | 1H | H-7 | Ortho-coupled to H-6 (F) and meta-coupled to H-4. |
| ~ 7.0 - 7.1 | dd | 1H | H-5 | Ortho-coupled to H-4 and coupled to H-6 (F). |
| ~ 4.2 | s | 3H | N-CH₃ | Typical chemical shift for an N-methyl group on a heterocyclic ring. |
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~ 160 (d, J ≈ 245 Hz) | C-6 | Carbon directly attached to fluorine exhibits a large one-bond C-F coupling constant. |
| ~ 145 | C-7a | Quaternary carbon at the ring fusion. |
| ~ 135 | C-3a | Quaternary carbon at the ring fusion. |
| ~ 122 (d, J ≈ 25 Hz) | C-5 | Two-bond C-F coupling. |
| ~ 118 (d, J ≈ 9 Hz) | C-7 | Three-bond C-F coupling. |
| ~ 110 (d, J ≈ 5 Hz) | C-4 | Four-bond C-F coupling. |
| ~ 35 | N-CH₃ | Typical chemical shift for an N-methyl carbon. |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the aromatic C-H stretching (~3050-3150 cm⁻¹), C=C stretching in the aromatic ring (~1450-1600 cm⁻¹), and a strong C-F stretching band (~1200-1250 cm⁻¹). The N=N stretching vibration of the triazole ring is typically found in the 1580-1630 cm⁻¹ region.[7]
Mass Spectrometry
Under electron ionization (EI), the mass spectrum should exhibit a clear molecular ion (M⁺) peak at m/z = 151.14. Key fragmentation patterns would likely involve the loss of N₂ (28 Da) from the triazole ring, a characteristic fragmentation of benzotriazoles.
Potential Applications in Drug Development and Research
The benzotriazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of biological activities.
Caption: Potential pharmacological applications of this compound.
-
Anticancer Activity: Many benzotriazole derivatives have been investigated as anticancer agents, often functioning as inhibitors of protein kinases, which are crucial in cancer cell signaling pathways.[2] The structure of this compound makes it an excellent candidate for inclusion in libraries screened for kinase inhibitory activity.
-
Antimicrobial and Antifungal Activity: The benzotriazole nucleus is present in numerous compounds with potent activity against various bacterial and fungal strains, including resistant pathogens.[3][4] This compound could serve as a starting point for developing new agents to combat infectious diseases.
-
Antiviral Research: Recent studies have highlighted the potential of benzotriazole derivatives as selective antiviral agents, particularly against RNA viruses like Coxsackievirus B5.[8] The specific substitution pattern of this compound could confer unique antiviral properties.
-
Corrosion Inhibition: Beyond pharmacology, benzotriazoles are widely used as effective corrosion inhibitors, especially for copper and its alloys.[6]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling benzotriazole derivatives should be strictly followed. Unsubstituted benzotriazole is classified as harmful if swallowed and causes serious eye irritation.[9][10] It is also recognized as being toxic to aquatic life with long-lasting effects.[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.[12]
-
First Aid:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9] Avoid release to the environment.[12]
Conclusion
This compound stands as a compound of significant interest for researchers in drug discovery and materials science. Although detailed experimental data is sparse, its structure is readily conceived from established synthetic methodologies. The strategic placement of the fluoro and methyl groups on the versatile benzotriazole scaffold suggests a promising profile for biological activity and metabolic stability. This guide provides a foundational understanding of its predicted properties, synthesis, and potential applications, serving as a valuable resource for scientists aiming to explore the rich chemical space of substituted benzotriazoles.
References
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AA Blocks. (n.d.). 2287279-38-1 | 6-fluoro-1-(1-hydroxy-3-methylbutan-2-yl)-1H-1,2,3-benzotriazole-5-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 6-Fluoro-1-methyl-1H-benzo[d][12][14][15]triazole-7-carbonitrile. Retrieved from [Link]
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SysKem Chemie GmbH. (2019, June 24). SAFETY DATA SHEET. Retrieved from [Link]
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AA Blocks. (n.d.). 2287334-68-1 | 6-fluoro-1-(2-methylpropyl)-1H-1,2,3-benzotriazole-7-carboxylic acid. Retrieved from [Link]
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ChemWhat. (n.d.). 6-Fluoro-1-phenyl-1,2,3-benzotriazole CAS#: 389-44-6. Retrieved from [Link]
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GSC Online Press. (2024, November 11). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285. Retrieved from [Link]
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PubChem. (n.d.). 4-methyl-1H-1,2,3-benzotriazole; 6-methyl-1H-1,2,3-benzotriazole. Retrieved from [Link]
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Wikipedia. (n.d.). Benzotriazole. Retrieved from [Link]
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GSC Online Press. (2024, November 11). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved from [Link]
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World Journal of Pharmaceutical Research. (2025). Benzotriazole Derivatives: A Comprehensive Review of Synthesis, Characterization, and Pharmacological Activities. Retrieved from [Link]
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UniCA IRIS. (2021, May 4). Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Benzotriazole: An overview on its versatile biological behavior. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Retrieved from [Link]
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PENTA s.r.o. (2025, July 22). 1,2,3-Benzotriazol... - SAFETY DATA SHEET. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental absorption IR-spectra of 1,2,3-benzotriazole monomer in.... Retrieved from [Link]
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Hilaris Publisher. (2014, August 20). Recent Development of Benzotriazole-Based Medicinal Drugs. Retrieved from [Link]
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OPUS. (n.d.). Advanced 1,2,3-triazolate-based coordination compounds: from carbonic anhydrase mimics, molecular building blocks, and catalyst. Retrieved from [Link]
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Spectroscopic Characterization of 6-Fluoro-1-methyl-1,2,3-benzotriazole: A Technical Guide
Introduction
In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds have garnered significant attention due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability.[1][2] Among these, 6-Fluoro-1-methyl-1,2,3-benzotriazole stands out as a key building block. Its structural rigidity, coupled with the electronic influence of the fluorine and methyl groups, makes it a valuable scaffold in medicinal chemistry and a subject of interest for synthetic chemists.[3]
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, drawing upon foundational principles of spectroscopy and comparative analysis with structurally related benzotriazoles.[4][5] The insights herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to identify, characterize, and utilize this compound effectively.
Molecular Structure
The structural framework of this compound, a substituted benzotriazole, consists of a benzene ring fused to a 1,2,3-triazole ring. The fluorine atom is positioned at the 6th carbon of the benzene ring, while a methyl group is attached to the 1st nitrogen atom of the triazole ring.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular architecture.
Experimental Protocol: NMR Sample Preparation
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard like CFCl₃ can be used.
-
Data Acquisition: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group. The electron-withdrawing nature of the fluorine atom and the triazole ring will influence the chemical shifts of the aromatic protons, generally shifting them downfield.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 7.8 - 8.2 | Doublet of doublets (dd) | JH-H ≈ 8-9, JH-F ≈ 4-5 |
| H-5 | 7.2 - 7.6 | Triplet of doublets (td) | JH-H ≈ 8-9, JH-F ≈ 9-10 |
| H-7 | 7.6 - 8.0 | Doublet of doublets (dd) | JH-H ≈ 2-3, JH-F ≈ 6-7 |
| N-CH₃ | 4.1 - 4.5 | Singlet (s) | - |
These are predicted values and may vary based on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework. A key feature will be the carbon-fluorine coupling, which results in the splitting of the signal for the carbon atom directly bonded to fluorine and, to a lesser extent, the adjacent carbons.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C-4 | 110 - 120 | ³JC-F ≈ 4-5 |
| C-5 | 115 - 125 | ²JC-F ≈ 20-25 |
| C-6 | 155 - 165 | ¹JC-F ≈ 240-250 |
| C-7 | 100 - 110 | ²JC-F ≈ 25-30 |
| C-7a | 140 - 150 | ⁴JC-F ≈ 2-3 |
| C-3a | 130 - 140 | ³JC-F ≈ 9-10 |
| N-CH₃ | 30 - 35 | - |
These are predicted values and may vary based on the solvent and experimental conditions.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single resonance is expected for the fluorine atom. The chemical shift will be indicative of its electronic environment.
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| C6-F | -110 to -125 | Multiplet |
Relative to CFCl₃ at δ = 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to C-H, C=C, C-F, and N=N vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch (CH₃) | 2980 - 2850 | Medium |
| Aromatic C=C Stretch | 1620 - 1450 | Medium to Strong |
| N=N Stretch (Triazole) | 1500 - 1400 | Medium |
| C-F Stretch | 1250 - 1000 | Strong |
| Aromatic C-H Bend | 900 - 675 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Experimental Protocol: Mass Spectrometry
-
Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
The molecular formula for this compound is C₇H₆FN₃. The expected monoisotopic mass is approximately 151.05 g/mol .
Expected Molecular Ion Peak (M⁺): m/z = 151
Predicted Fragmentation Pathway
Under EI conditions, the molecular ion can undergo fragmentation. A plausible pathway involves the loss of a nitrogen molecule (N₂), a characteristic fragmentation for many nitrogen-containing heterocyclic compounds.
Sources
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A Comprehensive Technical Guide to the Solubility and Stability of 6-Fluoro-1-methyl-1,2,3-benzotriazole
This guide provides an in-depth exploration of the solubility and stability of 6-Fluoro-1-methyl-1,2,3-benzotriazole, a heterocyclic compound of increasing interest in pharmaceutical and materials science research. As direct empirical data for this specific molecule is not extensively published, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. It synthesizes information from structurally related compounds and established scientific principles to forecast its physicochemical behavior and provides detailed protocols for its empirical determination.
Introduction: Unveiling the Profile of a Novel Benzotriazole
This compound belongs to a class of compounds renowned for their diverse applications, from corrosion inhibition to their role as versatile scaffolds in medicinal chemistry. The introduction of a fluorine atom at the 6-position and a methyl group at the 1-position of the benzotriazole core is anticipated to significantly influence its solubility, stability, and biological activity. Fluorination is a common strategy in drug design to enhance metabolic stability and membrane permeability, and in some cases, to improve aqueous solubility.[1] The N-methylation of the triazole ring is also known to enhance chemical stability.[2] This guide will delve into the anticipated effects of these structural modifications and provide the necessary framework for their experimental validation.
Predicted Physicochemical Properties and Solubility Profile
Inferred Solubility Characteristics:
The parent benzotriazole is slightly soluble in water and very soluble in organic solvents.[3] The introduction of a fluorine atom, being the most electronegative element, can have varied effects on solubility. While it can increase aqueous solubility in some contexts, its overall impact is dependent on the molecule's entire structure.[1] The methyl group is expected to increase the lipophilicity of the molecule, potentially favoring solubility in non-polar organic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Sparingly to Slightly Soluble | The benzotriazole core has some polarity, but the methyl group increases lipophilicity. The fluorine atom's effect is context-dependent. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | Soluble to Very Soluble | These solvents are capable of dissolving a wide range of organic molecules, including those with moderate polarity. |
| Polar Protic | Methanol, Ethanol | Moderately to Soluble | The ability to hydrogen bond with these solvents should facilitate dissolution. |
| Non-Polar | Dichloromethane (DCM), Chloroform, Toluene | Slightly to Moderately Soluble | The aromatic nature and the methyl group suggest some solubility in these solvents. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To empirically determine the solubility of this compound, a robust and validated methodology is essential. The following protocol outlines a standard procedure for solubility assessment.
Materials and Reagents
-
This compound (high purity)
-
Selected solvents (HPLC grade or equivalent)
-
Calibrated analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Experimental Workflow for Solubility Determination
The following diagram illustrates the workflow for determining the equilibrium solubility of the target compound.
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Protocol
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid. Carefully collect the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Prepare a series of dilutions of the clear filtrate. Analyze these dilutions using a validated HPLC method (see Section 5) and quantify the concentration of the dissolved compound against a standard calibration curve.
Stability Assessment: Ensuring Molecular Integrity
The stability of a compound under various environmental conditions is a critical parameter, especially in the context of drug development and long-term storage. A comprehensive stability study should evaluate the impact of temperature, humidity, light, and pH.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways. This information is invaluable for developing stability-indicating analytical methods.
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | To assess stability in alkaline environments. |
| Oxidation | 3% H₂O₂ at room temperature | To evaluate susceptibility to oxidative degradation. |
| Thermal Stress | 80 °C (solid-state and in solution) | To determine the impact of high temperatures. |
| Photostability | Exposure to UV and visible light (ICH Q1B) | To assess sensitivity to light. |
Long-Term and Accelerated Stability Testing
Long-term and accelerated stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.
Caption: ICH-Compliant Stability Study Workflow.
Analytical Methodology for Quantification
A validated, stability-indicating HPLC method is crucial for the accurate quantification of this compound and its potential degradation products.
Recommended HPLC Method Parameters
Based on methods developed for other benzotriazole derivatives, the following starting parameters are recommended for method development.[4][5][6]
Table 3: Suggested HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A suitable gradient from a high aqueous to a high organic composition. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | UV at approximately 215-230 nm |
| Injection Volume | 10 µL |
Method Validation
The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Validation parameters should include:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Detection Limit
-
Quantitation Limit
-
Robustness
Potential Degradation Pathways
Understanding the potential degradation pathways is critical for interpreting stability data. Benzotriazoles can undergo degradation through various mechanisms, including oxidation.[7] The presence of the fluoro and methyl groups on the benzotriazole ring of the target compound will influence its susceptibility to degradation. Hydroxylation of the benzene ring is a common degradation pathway for benzotriazoles when exposed to hydroxyl radicals.[7]
Conclusion
This technical guide provides a comprehensive framework for investigating the solubility and stability of this compound. While direct experimental data is currently limited, the predictive analysis and detailed experimental protocols presented herein offer a solid foundation for researchers to empirically determine these critical physicochemical properties. The provided methodologies, rooted in established scientific principles and regulatory guidelines, will enable the generation of robust and reliable data, thereby facilitating the advancement of research and development involving this promising compound.
References
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- Wang, L., Chen, J., & Wang, J. (2020). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Environmental Science and Pollution Research, 27(15), 18025-18036.
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Wikipedia. (n.d.). Benzotriazole. Retrieved from [Link]
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World Journal of Pharmaceutical Research. (n.d.). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structures of benzotriazole derivatives observed in biodegradation studies. Retrieved from [Link]
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PubChem. (n.d.). 6-Fluoro-1,2-benzothiazol-3(2H)-one. Retrieved from [Link]
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ResearchGate. (n.d.). Electronic Structure and Stability of Benzotriazoles. Retrieved from [Link]
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Shimadzu. (n.d.). Analysis of 1, 2, 3-Benzotriazole in Electrical Insulating Oil with Prominence-i. Retrieved from [Link]
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Lanxess. (n.d.). Methyl-1H-benzotriazole, sodium salt. Retrieved from [Link]
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The Emerging Potential of 6-Fluoro-1-methyl-1,2,3-benzotriazole in Modern Medicinal Chemistry
An In-Depth Technical Guide
Abstract
The benzotriazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2][3][4] Strategic modifications to this core structure, such as fluorination and N-alkylation, are proven methods for optimizing drug-like properties. This guide delves into the untapped potential of a specific analogue, 6-Fluoro-1-methyl-1,2,3-benzotriazole. While direct research on this compound is nascent, by synthesizing data from structurally related fluorinated and N-methylated benzotriazoles, we can construct a compelling, evidence-based prospectus of its applications. We will explore its predicted physicochemical advantages, plausible synthetic routes, and potential as a potent agent in oncology, infectious diseases, and kinase inhibition. This document serves as a technical resource for researchers and drug development professionals, providing both foundational knowledge and actionable experimental designs to explore this promising chemical entity.
Introduction: The Strategic Value of Fluorination and N-Methylation
The benzotriazole nucleus, a bicyclic system containing a fused benzene and triazole ring, is a privileged scaffold in drug discovery.[2][4] Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][5][6][7] The true potential of this scaffold is unlocked through targeted chemical modifications that enhance its absorption, distribution, metabolism, and excretion (ADME) profile and target affinity.
Two of the most impactful modifications in modern medicinal chemistry are fluorination and N-alkylation.
-
Fluorination: The introduction of a fluorine atom can profoundly alter a molecule's properties.[8] It can increase metabolic stability by blocking sites of oxidative metabolism, enhance binding affinity through favorable electrostatic interactions, and modulate pKa and lipophilicity, thereby improving cell permeability and bioavailability.[8][9]
-
N-Alkylation: Methylation of a nitrogen atom in the triazole ring, specifically creating the 1-methyl isomer, eliminates the possibility of hydrogen bond donation. This modification can improve membrane permeability and oral absorption. Furthermore, N-alkylation has been shown to enhance the inhibitory activity and selectivity of benzotriazole derivatives against certain targets, such as the helicase of the Hepatitis C Virus (HCV).[10]
The combination of these features in This compound suggests a molecule designed for enhanced pharmacological performance. This guide will explore the logical intersections of these properties to predict its most promising applications.
Predicted Physicochemical Profile and Synthetic Strategy
The specific placement of the fluoro and methyl groups on the benzotriazole core dictates its likely behavior in biological systems.
Predicted Physicochemical and Pharmacokinetic Advantages
The structure of this compound suggests a favorable ADME profile. The rationale behind these predictions is summarized below.
| Property | Influence of Substituents | Predicted Outcome | Rationale |
| Metabolic Stability | 6-Fluoro group: Blocks potential aromatic hydroxylation at position 6. 1-Methyl group: Prevents N-dealkylation (if it were a larger alkyl group) and N-glucuronidation. | High | The C-F bond is exceptionally strong, making it resistant to metabolic cleavage.[9] The 1-methyl group protects the nitrogen from common phase II metabolic pathways. |
| Lipophilicity (logP) | 6-Fluoro group: Increases lipophilicity. 1-Methyl group: Increases lipophilicity. | Moderate to High | Both fluorine and methyl groups are lipophilic, which should enhance membrane permeability. This is crucial for reaching intracellular targets. |
| Binding Interactions | 6-Fluoro group: Can act as a hydrogen bond acceptor and participate in favorable orthogonal dipole interactions. Benzotriazole core: Engages in π-stacking and hydrogen bonding (via N2/N3). | Enhanced | Fluorine's high electronegativity can lead to stronger and more specific interactions with protein targets, potentially increasing potency and selectivity.[8] |
| Aqueous Solubility | Benzotriazole core: Inherently low solubility. Substituents: Increased lipophilicity may further decrease solubility. | Low | While beneficial for permeability, high lipophilicity often reduces aqueous solubility. Formulation strategies may be required for optimal delivery. |
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound can be envisioned starting from commercially available 4-fluoro-2-nitroaniline. The workflow leverages standard, high-yielding organic reactions.
Caption: Proposed synthetic workflow for this compound.
This pathway is logical because the reduction of the nitro group is a standard procedure, followed by the classical synthesis of benzotriazoles via diazotization of the resulting diamine.[1][6] The final N-methylation step can then be performed, which often yields a mixture of 1- and 2-alkyl isomers that can be separated chromatographically.[10]
Potential Applications in Medicinal Chemistry
By analyzing the bioactivities of structurally similar compounds, we can identify the most promising therapeutic areas for this compound.
Caption: Logical relationships guiding the potential applications of the title compound.
Protein Kinase Inhibition
Rationale: Halogenated benzotriazoles are well-documented as potent, ATP-competitive inhibitors of protein kinases, particularly Casein Kinase 2 (CK2).[8][9] CK2 is a critical enzyme involved in cell growth and proliferation and is a validated target in oncology.[5] Studies on fluoro-brominated benzotriazoles have shown that halogen substituents contribute to high affinity, and fluorination specifically alters physicochemical properties to make them more suitable as therapeutic agents.[8]
Predicted Role of this compound: The 6-fluoro group can form key interactions in the ATP-binding pocket, while the N-methyl group enhances cell penetration to reach this intracellular target. It is hypothesized that this compound could act as a selective and potent CK2 inhibitor.
Anticancer Activity via Microtubule Destabilization
Rationale: A novel series of 4'-fluoro-substituted benzotriazole-acrylonitrile derivatives have been identified as potent microtubule-destabilizing agents (MDAs).[11] These compounds inhibit tubulin polymerization by competing at the colchicine-binding site, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells.[11][12] The hit compound from this series demonstrated nanomolar antiproliferative activity.
Predicted Role of this compound: While our title compound lacks the acrylonitrile moiety, the fluorinated benzotriazole core is the key pharmacophore. It could serve as a foundational scaffold for developing new classes of MDAs. The 6-fluoro position could be crucial for optimizing interactions within the colchicine-binding site of tubulin.
Antiviral and Antimicrobial Agents
Rationale: The benzotriazole scaffold is present in a multitude of compounds with broad-spectrum antimicrobial and antiviral activities.[5][6][13] Specifically, N-alkylated derivatives of tetrabromo-benzotriazole have shown enhanced and selective inhibitory activity against the HCV NTPase/helicase.[10] Other derivatives have been developed as antivirals against human enteroviruses like Coxsackievirus B5.[7] The general antimicrobial potential extends to bacteria and fungi, including resistant strains.[2][6]
Predicted Role of this compound: The combination of N-methylation and fluorination makes this compound a strong candidate for development as an antiviral or antimicrobial agent. The N-methyl group is known to be beneficial for anti-HCV helicase activity, and the fluoro group can enhance target binding and metabolic stability, potentially leading to a more durable and potent agent.
Experimental Protocols
To validate the predicted potential, the following experimental protocols provide a starting point for synthesis and biological evaluation.
Protocol: Synthesis of this compound
Objective: To synthesize the title compound according to the proposed pathway.
Materials: 4-Fluoro-2-nitroaniline, Tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated HCl, Sodium nitrite (NaNO₂), Glacial acetic acid, Methyl iodide (CH₃I), Potassium carbonate (K₂CO₃), Acetone, Ethyl acetate, Hexanes, Standard laboratory glassware, Magnetic stirrer, TLC plates.
Methodology:
Step 1: Synthesis of 4-Fluoro-1,2-phenylenediamine
-
Dissolve 4-fluoro-2-nitroaniline (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of SnCl₂·2H₂O (4.0 eq) in concentrated HCl portion-wise while stirring. An exothermic reaction will occur.
-
After the initial reaction subsides, heat the mixture to reflux for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diamine, which can be used directly in the next step.
Step 2: Synthesis of 6-Fluoro-1H-benzotriazole
-
Dissolve the crude 4-fluoro-1,2-phenylenediamine (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1.1 eq) in a minimal amount of water dropwise, keeping the temperature below 10 °C.
-
Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture into ice water. A precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 6-fluoro-1H-benzotriazole.
Step 3: Synthesis of this compound
-
Dissolve 6-fluoro-1H-benzotriazole (1.0 eq) in acetone.
-
Add anhydrous potassium carbonate (2.0 eq) and methyl iodide (1.5 eq).
-
Stir the mixture vigorously at room temperature for 12-18 hours.
-
Monitor the reaction by TLC. The reaction will produce two product spots (1-methyl and 2-methyl isomers).
-
Filter off the solids and concentrate the filtrate.
-
Purify the crude product using flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to separate the 1-methyl and 2-methyl isomers.
-
Characterize the desired this compound isomer using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: In Vitro Casein Kinase 2 (CK2) Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of the synthesized compound against human protein kinase CK2.
Materials: Recombinant human CK2α, Substrate peptide (e.g., RRRADDSDDDDD), [γ-³²P]ATP, this compound, DMSO, Kinase buffer, ATP solution, Stop solution (e.g., phosphoric acid), P81 phosphocellulose paper, Scintillation counter.
Methodology:
-
Prepare a stock solution of the test compound in 100% DMSO. Create serial dilutions in kinase buffer to achieve a range of final assay concentrations.
-
In a microplate, combine the kinase buffer, the substrate peptide, and the desired concentration of the test compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding recombinant CK2α enzyme to each well.
-
Pre-incubate for 10 minutes at 30 °C.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate for 20 minutes at 30 °C.
-
Terminate the reaction by adding a stop solution.
-
Spot a portion of the reaction mixture from each well onto P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the remaining radioactivity on the paper (representing the phosphorylated substrate) using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Future Directions and Conclusion
The in-silico and literature-based analysis presented in this guide strongly suggests that This compound is a compound of significant interest for medicinal chemistry. Its strategically placed functional groups confer a predicted profile of high metabolic stability, excellent cell permeability, and the potential for potent, specific interactions with biological targets.
The most promising avenues for immediate investigation are in the fields of oncology , as both a kinase inhibitor and a scaffold for microtubule-destabilizing agents, and virology , particularly against RNA viruses where related compounds have shown efficacy. The provided protocols offer a clear path for the synthesis and initial biological screening required to validate these hypotheses.
Future work should focus on structure-activity relationship (SAR) studies, exploring alternative substitutions at the 1-position and additional modifications on the benzene ring to further optimize potency and selectivity. As drug development continues to demand compounds with superior ADME profiles and novel mechanisms of action, the exploration of scaffolds like this compound will be essential for discovering the next generation of therapeutics.
References
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Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Online Press. Available from: [Link]
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"6-Fluoro-1-methyl-1,2,3-benzotriazole" as a scaffold in drug discovery
An In-Depth Technical Guide Topic: "6-Fluoro-1-methyl-1,2,3-benzotriazole" as a Scaffold in Drug Discovery Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 1,2,3-benzotriazole core is a privileged scaffold in medicinal chemistry, prized for its chemical stability, synthetic versatility, and ability to interact with a wide range of biological targets.[1][2] This guide focuses on a specifically substituted analogue, This compound , as a promising core for modern drug discovery. The strategic incorporation of a fluorine atom and a methyl group confers distinct physicochemical and pharmacological advantages. Fluorination is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[3][4] Concurrently, N1-methylation resolves tautomerism, ensuring a consistent interaction with target proteins, and can improve selectivity.[5] This document provides a senior application scientist's perspective on the rationale for using this scaffold, a robust synthetic pathway, its demonstrated applications in oncology, and detailed protocols for its biological evaluation.
The Benzotriazole Scaffold: A Privileged Core in Medicinal Chemistry
Benzotriazole is a bicyclic heterocyclic compound recognized for its remarkable utility in drug design.[2] Its structure, featuring a fused benzene and triazole ring, is bioisosteric to the purine nucleus found in naturally occurring nucleotides, allowing it to serve as a versatile pharmacophore that can interact with numerous enzymes and receptors.[6] This inherent biological relevance has led to the development of benzotriazole-containing drugs across diverse therapeutic areas, including oncology, and for antiviral, antifungal, and antianxiety applications.[2] The scaffold's chemical stability and the potential for substitution at multiple positions on both the benzene (C4, C5, C6, C7) and triazole (N1, N2) rings provide a rich platform for exploring structure-activity relationships (SAR).[7]
The Strategic Advantage of 6-Fluoro and 1-Methyl Substitution
The selection of substituents on a drug scaffold is a critical decision in medicinal chemistry, driven by the need to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The choice of a fluorine atom at the 6-position and a methyl group at the 1-position of the benzotriazole core is a deliberate strategy to impart favorable drug-like characteristics.
The Role of the Fluorine Atom at the 6-Position
Incorporating fluorine into a drug candidate is a powerful tactic for enhancing its pharmaceutical properties.[3] The small size and high electronegativity of fluorine can lead to several beneficial effects:[1][8]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a potential site of oxidative metabolism (like the 6-position on the benzene ring) can block cytochrome P450-mediated hydroxylation, thereby increasing the compound's metabolic stability and half-life.[3][8]
-
Enhanced Binding Affinity: Fluorine's high electronegativity can alter the local electronic environment of the molecule, enabling favorable electrostatic or dipole interactions with amino acid residues in the target protein's binding pocket.[9] This can lead to a significant increase in binding affinity and potency.
-
Modulation of Physicochemical Properties: Fluorine substitution can lower the pKa of nearby basic functional groups and increase lipophilicity, which can enhance membrane permeability and oral bioavailability.[1][8]
The Significance of N1-Methylation
The unsubstituted benzotriazole ring can exist in two tautomeric forms (1H and 2H). This ambiguity can be detrimental in drug design, as each tautomer may present a different pharmacophore to the target protein, leading to inconsistent binding. N-alkylation, specifically methylation at the N1 position, provides a definitive solution.
-
Resolving Tautomerism: Placing a methyl group on the N1 nitrogen locks the molecule into a single, stable regioisomer.[10][11] This ensures a consistent three-dimensional structure and a predictable set of hydrogen bond donors and acceptors for interaction with the biological target.
-
Improved Activity and Selectivity: Studies on other benzotriazole derivatives, such as HCV NTPase/helicase inhibitors, have shown that N-alkylation can significantly enhance inhibitory activity and selectivity compared to the parent compound.[5] The methyl group can occupy a specific hydrophobic pocket in the target, contributing to binding affinity while potentially creating steric hindrance that prevents binding to off-target proteins.
Synthesis of the this compound Core
A robust and reproducible synthetic route is paramount for scaffold-based drug discovery. The synthesis of this compound can be achieved through a logical, multi-step process starting from commercially available precursors. The general synthesis of benzotriazoles from o-phenylenediamines is a well-established reaction.[7][12]
Proposed Synthetic Pathway
-
Diazotization: The synthesis begins with 4-fluoro-1,2-phenylenediamine. This precursor is treated with sodium nitrite in an acidic medium (e.g., acetic acid) to form a diazonium salt, which spontaneously undergoes intramolecular cyclization to yield 6-fluoro-1H-benzotriazole.[12]
-
N-Methylation: The resulting 6-fluoro-1H-benzotriazole is then alkylated using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate). This step typically yields a mixture of the N1- and N2-methylated isomers.[5][13]
-
Isomer Separation: The desired this compound (the N1 isomer) must be separated from the N2 isomer. This is typically accomplished using column chromatography, exploiting the different polarities of the two regioisomers.[5]
Applications in Drug Discovery
While literature specifically on the 6-fluoro-1-methyl isomer is emerging, the potential of this scaffold can be confidently inferred from closely related analogues and the broader class of benzotriazole derivatives, particularly in oncology.
Anticancer Applications: Kinase Inhibition
Protein kinases are a major class of therapeutic targets in oncology due to their frequent dysregulation in cancer cells.[14] Benzotriazole derivatives have shown significant promise as kinase inhibitors.[7] For example, 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) is a known inhibitor of protein kinase 2 (CK2), a crucial enzyme in cell cycle regulation.[6]
The introduction of fluorine can further enhance this activity. Studies on fluoro-brominated benzotriazoles have confirmed that replacing hydrogen with fluorine alters inhibitory activity and improves physicochemical properties, making them promising leads for CK2 inhibitor development.[15] A very close analogue, 7-Fluoro-1-methyl-1H-benzo[d][1][3]triazole , has demonstrated potent cytotoxic activity against HCT116 colon cancer cells, indicating the high potential of this scaffold class.[16]
| Compound/Analogue | Target/Cell Line | Activity (IC₅₀) | Reference |
| 7-Fluoro-1-methyl-1H-benzotriazole | HCT116 (Colon Cancer) | 0.43 µM | [16] |
| 4,5,6,7-Tetrabromo-1H-benzotriazole (TBBt) | Protein Kinase 2 (CK2) | Potent Inhibitor | [6] |
| TBBi Derivative 7 (Benzimidazole analogue) | Protein Kinase 2 (CK2) | Kᵢ = 1.96 µM | [14] |
| TBBi Derivative 10 (Benzimidazole analogue) | Protein Kinase 2 (CK2) | Kᵢ = 0.91 µM | [14] |
Table 1: Anticancer activity of fluorinated benzotriazoles and related kinase inhibitors.
The data strongly suggest that the this compound scaffold is a highly promising starting point for the development of novel, potent, and selective kinase inhibitors for cancer therapy.
Key Experimental Methodologies
To validate the therapeutic potential of novel compounds derived from the this compound scaffold, rigorous and reproducible in vitro assays are essential. The following protocols describe standard methods for assessing kinase inhibition and cell cytotoxicity.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase. It measures the amount of ADP produced, which is directly proportional to kinase activity.[17]
Workflow Diagram
Step-by-Step Methodology
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC₅₀ determination.[17]
-
Kinase Reaction Setup: In a white, opaque 96-well plate, add 2.5 µL of each serially diluted compound or DMSO as a vehicle control.
-
Pre-incubation: Add 2.5 µL of the target kinase enzyme (at a pre-determined optimal concentration in kinase assay buffer) to each well. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[17]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a mixture containing the kinase's specific substrate peptide and ATP (at its Kₘ concentration, if possible) to each well.[18]
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The duration should be within the linear range of the reaction.
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[17]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[17]
Protocol: MTT Assay for Cell Cytotoxicity
The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity after exposure to a test compound.[19]
Workflow Diagram
Step-by-Step Methodology
-
Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.[19]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20][21]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background absorbance.[20]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.
Structure-Activity Relationship (SAR) Insights and Future Perspectives
Based on preliminary data from related scaffolds, key SAR insights can be proposed for the this compound core:
-
Benzene Ring Substitution: The position and nature of substituents on the benzene ring are critical. Halogenation (fluoro, chloro, bromo) generally enhances cytotoxic and inhibitory activity.[2][15] Further exploration of substitutions at the C4, C5, and C7 positions is warranted to probe for additional interactions with target proteins.
-
N1-Alkyl Group: While this guide focuses on the N1-methyl group for its defined stereochemistry and potential hydrophobic interactions, exploring slightly larger alkyl groups (e.g., ethyl, propyl) could further optimize potency, as seen in other benzotriazole series.[5]
-
Derivatization Point: The core scaffold can be used as a building block. Functional groups can be introduced, often via the N1-methyl group or by synthesizing a version with a linker (e.g., an aminomethyl group), to attach larger chemical moieties designed to interact with specific regions of a target's binding site.[22]
The This compound scaffold represents a highly promising platform for the development of next-generation therapeutics, particularly in oncology. Its design rationally combines the established benefits of the benzotriazole core with the strategic advantages of fluorination and N-methylation. Future research should focus on synthesizing a library of derivatives based on this core, screening them against a broad panel of protein kinases, and performing detailed SAR studies to identify lead compounds with superior potency, selectivity, and drug-like properties.
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Bretner, M., et al. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Acta Biochimica Polonica.
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BenchChem. (n.d.). 7-Fluoro-1-methyl-1H-benzo[d][1][3]triazole. BenchChem.
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Jakes, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences.
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The Emerging Potential of 6-Fluoro-1-methyl-1,2,3-benzotriazole Derivatives in Antiviral and Anticancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-benzotriazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] This technical guide delves into the prospective antiviral and anticancer prowess of a specific, yet underexplored, class of derivatives: those bearing a 6-fluoro and a 1-methyl substitution. While direct research on this precise scaffold is nascent, this document synthesizes the wealth of knowledge surrounding fluorinated and methylated benzotriazoles to build a compelling case for their focused investigation. We will explore the synthetic rationale, dissect the established mechanisms of action for related compounds, and present detailed experimental protocols to empower researchers in this promising field. This guide serves as a foundational resource, bridging existing data with future discovery to accelerate the development of novel therapeutic agents.
The 1,2,3-Benzotriazole Core: A Privileged Scaffold in Drug Discovery
The benzotriazole moiety, a bicyclic system containing a benzene ring fused to a 1,2,3-triazole ring, is considered a "privileged scaffold". This designation stems from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and, most notably, antiviral and anticancer effects.[1][2] Its structural similarity to endogenous purines allows it to act as a bioisostere, potentially interfering with nucleic acid metabolism and kinase signaling pathways.[3] The three nitrogen atoms in the triazole ring are key to its chemical personality, offering sites for substitution that can modulate its physicochemical properties and biological activity.
The strategic placement of different functional groups on the benzotriazole ring system allows for the fine-tuning of its therapeutic properties. This guide will specifically focus on the anticipated impact of two key substituents: a fluorine atom at the 6-position and a methyl group at the 1-position.
Synthetic Pathways to Substituted Benzotriazoles
The synthesis of benzotriazole derivatives is well-established, with the primary route involving the diazotization of ortho-phenylenediamines.[4] To arrive at a 6-fluoro-1-methyl-1,2,3-benzotriazole scaffold, a multi-step synthetic approach is envisioned.
Conceptual Synthetic Workflow
Caption: Conceptual synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
Step 1 & 2: Synthesis of 6-Fluoro-1H-benzotriazole
-
Dissolve 4-fluoro-1,2-phenylenediamine in glacial acetic acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to yield 6-fluoro-1H-benzotriazole.
Step 3-6: N-methylation and Isomer Separation
-
Dissolve 6-fluoro-1H-benzotriazole in a suitable solvent such as DMF or acetone.
-
Add a base, for instance, potassium carbonate, to the solution.
-
Introduce the methylating agent, such as methyl iodide, and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
The resulting crude product will be a mixture of N1 and N2 methylated isomers, which can be separated by column chromatography on silica gel.
Anticipated Antiviral Activity
Benzotriazole derivatives have demonstrated a broad range of antiviral activities against both RNA and DNA viruses.[2][5] The mechanism of action often involves the inhibition of viral entry, replication, or other essential enzymatic processes.
The Influence of Fluorine and Methyl Substituents
The introduction of a fluorine atom can significantly enhance the biological activity of a molecule. In the context of antiviral agents, fluorine's high electronegativity can alter the electronic properties of the benzotriazole ring, potentially leading to stronger interactions with viral proteins.[6] Furthermore, the C-F bond is metabolically stable, which can improve the pharmacokinetic profile of the drug. Studies on fluorinated benzothiazoles, a related heterocyclic system, have shown that fluorine substitution enhances cytotoxicity against cancer cell lines, a principle that can extend to antiviral activity.[7]
A methyl group at the N1 position can influence the molecule's lipophilicity and steric profile. This can affect its ability to cross cell membranes and interact with target sites. Research on N-alkylated benzotriazoles has shown that the nature of the alkyl substituent can modulate the antiviral potency and spectrum.[1]
Potential Antiviral Targets and Mechanisms
Based on studies of related benzotriazole derivatives, potential antiviral mechanisms for this compound derivatives could include:
-
Inhibition of Viral Entry: Some benzotriazole compounds have been shown to interfere with the early stages of viral infection, such as attachment to host cell receptors.[2][8]
-
Inhibition of Viral Enzymes: Key viral enzymes like polymerases, proteases, and helicases are potential targets. The benzotriazole scaffold can act as a mimic of natural substrates, leading to competitive inhibition.[9]
Experimental Protocol: Plaque Reduction Assay for Antiviral Screening
-
Seed host cells (e.g., Vero cells) in 24-well plates and grow to confluence.
-
Infect the cell monolayers with a specific virus (e.g., Coxsackievirus B5) at a known multiplicity of infection (MOI) for 2 hours.
-
Remove the viral inoculum and overlay the cells with a medium containing various concentrations of the test compound and 0.75% methylcellulose.
-
Incubate the plates at 37°C for a duration appropriate for the virus to form plaques (typically 2-3 days).
-
Fix the cells with a solution of 50% ethanol and 0.8% crystal violet.
-
Wash the plates, air-dry, and count the number of plaques in each well.
-
Calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.[9][10]
Prospective Anticancer Activity
The anticancer potential of benzotriazole derivatives is well-documented, with several mechanisms of action identified.[11][12] These include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.
Role of Fluorine and Methyl Groups in Anticancer Efficacy
The presence of a fluorine atom can significantly impact the anticancer activity of benzotriazole derivatives. Fluorination can enhance the lipophilicity of a compound, facilitating its passage through cell membranes.[13] Moreover, fluorine can participate in hydrogen bonding and other non-covalent interactions, potentially leading to a higher binding affinity for target proteins.[6] Studies on fluorinated benzotriazole-acrylonitrile derivatives have demonstrated potent antiproliferative activity at nanomolar concentrations.[14]
The N1-methyl group can also play a crucial role. It can influence the orientation of the molecule within the active site of a target enzyme and affect its metabolic stability.
Key Anticancer Mechanisms and Cellular Pathways
Caption: Potential anticancer mechanisms of this compound derivatives.
-
Protein Kinase Inhibition: Many benzotriazole derivatives are potent inhibitors of protein kinases, such as Casein Kinase 2 (CK2), which is often overexpressed in cancer cells and plays a crucial role in cell growth and proliferation.[6]
-
Tubulin Polymerization Inhibition: Some benzotriazole compounds interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]
-
Induction of Apoptosis: Benzotriazole derivatives can trigger programmed cell death through both intrinsic and extrinsic apoptotic pathways.[9]
Data Summary: Structure-Activity Relationships of Substituted Benzotriazoles
| Substitution | Position | Observed Effect on Activity | Reference |
| Fluoro | 4' | Enhanced antiproliferative activity | [14] |
| Fluoro, Bromo | 5,6,4,7 | Potent CK2 inhibition | [6] |
| Methyl | 5,6 | Increased antifungal activity | [1] |
| Chloro | 5,6 | Active against Picornaviruses | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50% compared to the untreated control.[10][13]
Future Directions and Conclusion
The exploration of this compound derivatives represents a promising frontier in the quest for novel antiviral and anticancer agents. The known effects of fluorination and methylation on the biological activity of the broader benzotriazole class provide a strong rationale for the synthesis and evaluation of this specific scaffold.
Future research should focus on:
-
Synthesis and Characterization: The development of efficient and scalable synthetic routes to a library of this compound derivatives with diverse substitutions at other positions.
-
Broad-Spectrum Biological Screening: Comprehensive in vitro screening against a wide range of viruses and cancer cell lines to identify lead compounds.
-
Mechanism of Action Studies: In-depth investigation of the molecular targets and cellular pathways affected by the most potent derivatives.
-
In Vivo Efficacy and Safety Profiling: Evaluation of the therapeutic potential and toxicity of lead compounds in animal models.
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Methodological & Application
Synthesis of 6-Fluoro-1-methyl-1,2,3-benzotriazole: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 6-Fluoro-1-methyl-1,2,3-benzotriazole, a key heterocyclic scaffold of interest in pharmaceutical and materials science research. The protocol is structured in two primary stages: the initial formation of the benzotriazole ring system via diazotization, followed by the regioselective methylation to yield the target N-1 substituted product. This guide emphasizes the underlying chemical principles, provides detailed, step-by-step experimental procedures, and addresses critical aspects such as reaction control and product purification.
Introduction
Benzotriazole and its derivatives are privileged structures in medicinal chemistry, exhibiting a wide array of biological activities.[1] The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. Furthermore, N-alkylation of the benzotriazole ring is a common strategy in drug design.[2] The synthesis of this compound, therefore, represents a convergence of these important structural motifs.
The synthetic route detailed herein follows a classical and reliable two-step pathway:
-
Diazotization and Cyclization: Synthesis of the precursor, 6-fluoro-1H-benzotriazole, from 4-fluoro-1,2-phenylenediamine.
-
N-Methylation: Introduction of a methyl group onto the nitrogen of the triazole ring. A critical consideration in this step is controlling the regioselectivity to favor the desired N-1 isomer over the N-2 isomer.
Part 1: Synthesis of 6-Fluoro-1H-benzotriazole
The formation of the benzotriazole ring is achieved through the diazotization of one of the amino groups of 4-fluoro-1,2-phenylenediamine, followed by an intramolecular cyclization. Acetic acid is a commonly used medium as it provides the necessary acidic environment for the formation of nitrous acid (from sodium nitrite) and facilitates the reaction.[3]
Reaction Mechanism: Diazotization and Intramolecular Cyclization
The reaction begins with the in situ formation of nitrous acid (HNO₂) from sodium nitrite and a proton source (acetic acid). One of the amino groups of the o-phenylenediamine derivative attacks the protonated nitrous acid to form a nitrosamine intermediate. This intermediate then rearranges and eliminates water to form a diazonium salt. The lone pair of electrons on the adjacent amino group then attacks the diazonium group in an intramolecular fashion, leading to the cyclized product. Subsequent deprotonation yields the aromatic 6-fluoro-1H-benzotriazole.[4][5]
Experimental Protocol: 6-Fluoro-1H-benzotriazole
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 4-Fluoro-1,2-phenylenediamine | 126.13 | 12.6 g | 100 | Starting Material |
| Glacial Acetic Acid | 60.05 | 120 mL | ~2000 | Solvent/Reagent |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.5 g | 109 | Diazotizing Agent |
| Deionized Water | 18.02 | 420 mL | - | Solvent/Washing |
| Benzene | 78.11 | As needed | - | Recrystallization Solvent |
Procedure
-
Dissolution of Starting Material: In a 1-liter beaker, combine 4-fluoro-1,2-phenylenediamine (12.6 g, 100 mmol), glacial acetic acid (120 mL), and deionized water (300 mL). Gently warm the mixture while stirring to obtain a clear solution.
-
Cooling: Place the beaker in an ice-water bath and cool the solution to 5 °C with continuous stirring.
-
Diazotization: In a separate flask, prepare a solution of sodium nitrite (7.5 g, 109 mmol) in deionized water (120 mL) and cool it in the ice bath. Once the phenylenediamine solution reaches 5 °C, add the cold sodium nitrite solution all at once with vigorous stirring.
-
Reaction Progression: A rapid exothermic reaction will occur, and the temperature will rise to approximately 70-80 °C. The color of the solution will change. It is crucial to allow this temperature increase for the reaction to proceed to completion.[3]
-
Crystallization: Remove the beaker from the cooling bath and allow it to stand at room temperature for about 1 hour. As the solution cools, the product will begin to separate. After 1 hour, place the beaker back into the ice bath to facilitate complete crystallization.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold deionized water (2 x 100 mL) to remove any residual salts and acid.
-
Drying: Dry the product, a tan-colored solid, in a vacuum oven at 50 °C overnight.
Purification (Optional but Recommended)
The crude product can be purified by recrystallization from benzene or toluene to yield colorless needles.[3]
Part 2: Synthesis of this compound
The methylation of 6-fluoro-1H-benzotriazole can yield a mixture of two primary regioisomers: this compound and 6-fluoro-2-methyl-1,2,3-benzotriazole. The ratio of these isomers is highly dependent on the reaction conditions, including the base, solvent, and methylating agent used.[6][7] The N-1 isomer is generally the thermodynamically more stable product. The following protocol is designed to favor the formation of the N-1 isomer.
Causality of Experimental Choices: Regioselectivity in N-Methylation
The nitrogen atoms at the N1 and N2 positions of the benzotriazole ring are both nucleophilic. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) deprotonates the benzotriazole to form the benzotriazolide anion. Under these conditions, which allow for equilibration, the reaction tends to favor the formation of the more thermodynamically stable N1-methylated product.[7] Methyl iodide is a common and effective methylating agent for this transformation.
Experimental Workflow: N-Methylation
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Use of 6-Fluoro-1-methyl-1,2,3-benzotriazole in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the pursuit of enhanced efficiency and stereochemical purity in solid-phase peptide synthesis (SPPS), the exploration of novel coupling additives is paramount. This document introduces 6-Fluoro-1-methyl-1,2,3-benzotriazole as a promising, next-generation additive for SPPS. Drawing upon the established role of benzotriazole derivatives in minimizing racemization, this guide provides a theoretical framework and proposed protocols for the application of this N-methylated and fluorinated analog. The unique electronic properties conferred by the fluoro and methyl substituents are postulated to offer advantages in coupling efficiency and suppression of common side reactions. Detailed methodologies for its use in standard Fmoc-based SPPS are presented, alongside a comparative analysis against conventional additives.
Introduction: The Enduring Challenge of Racemization in SPPS
Solid-phase peptide synthesis, a cornerstone of peptide and protein chemistry, relies on the iterative formation of amide bonds between amino acid residues. A persistent challenge in this process is the risk of racemization, particularly of the activated amino acid, which can lead to the formation of diastereomeric impurities that are often difficult to separate from the target peptide.[1][2] Racemization is especially prevalent for sensitive amino acids like histidine and cysteine.[3][4]
The mechanism of racemization often involves the formation of a 5(4H)-oxazolone intermediate from the activated N-protected amino acid. This intermediate has an acidic proton at the Cα position, which can be abstracted by a base, leading to a loss of stereochemical integrity.[5] To mitigate this, coupling additives, most notably 1-hydroxybenzotriazole (HOBt) and its derivatives, are widely employed. These additives function by converting the highly reactive, racemization-prone intermediate into a more stable active ester, which is less susceptible to oxazolone formation and still sufficiently reactive for aminolysis.[6]
This application note proposes the use of a novel benzotriazole derivative, this compound, as a potentially superior coupling additive in SPPS.
The Rationale for this compound in SPPS
The unique structural features of this compound—a fluorine atom on the benzene ring and a methyl group on a triazole nitrogen—are hypothesized to confer advantageous properties as a coupling additive.
-
Electronic Influence of the Fluoro Group: The incorporation of a fluorine atom, a highly electronegative element, is a common strategy in drug design to modulate the physicochemical properties of a molecule.[1] In the context of a benzotriazole-based additive, the electron-withdrawing nature of the fluorine atom is expected to increase the acidity of the N-H proton in the corresponding 1-H tautomer, potentially enhancing its reactivity in forming the active ester intermediate. Furthermore, fluorination can alter the electronic structure and stability of the benzotriazole ring system.[4]
-
Role of the N-methyl Group: Unlike the traditional N-hydroxy additives (e.g., HOBt), this compound is an N-methylated analog. While N-hydroxy compounds are known to act as scavengers of reactive intermediates, N-acyl-N-methylbenzotriazolium salts could also serve as potent acylating agents. The N-methyl group prevents the formation of undesired side products that can sometimes be observed with HOBt.
Proposed Mechanism of Action
When used as an additive with a carbodiimide coupling agent (e.g., DIC), this compound is proposed to function by forming a highly reactive N-acyl-N-methylbenzotriazolium intermediate. This intermediate is a superior acylating agent that rapidly reacts with the free amine of the growing peptide chain, thereby minimizing the lifetime of the racemization-prone oxazolone intermediate.
Figure 1: Proposed mechanism of this compound in SPPS.
Experimental Protocols
The following protocols are proposed for the use of this compound in manual Fmoc-based SPPS. Optimization may be required based on the specific peptide sequence and resin.
Protocol 1: Standard Coupling using DIC/6-Fluoro-1-methyl-1,2,3-benzotriazole
Materials:
-
Fmoc-protected amino acid (4 equivalents relative to resin loading)
-
N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)
-
This compound (4 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Resin with N-terminal deprotected amine
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF and wash thoroughly with DMF.
-
Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and this compound in DMF. Add DIC to the solution and allow for a pre-activation time of 2-5 minutes.
-
Coupling: Add the activated amino acid mixture to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF and then Dichloromethane (DCM).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA) in DMF.
Figure 2: Workflow for a single coupling cycle using this compound.
Comparative Analysis of Coupling Additives
The following table provides a theoretical comparison of this compound with commonly used coupling additives. The properties of the novel additive are postulated based on its chemical structure.
| Feature | HOBt | Oxyma Pure | This compound (Proposed) |
| Racemization Suppression | Good | Excellent | Potentially Excellent |
| Coupling Efficiency | High | High | Potentially Very High |
| Solubility in DMF | Good | Excellent | Expected to be Good |
| Safety Profile | Potential explosive hazard | Generally considered safer than HOBt | To be determined |
| Mechanism | Forms active ester | Forms active ester | Forms highly reactive N-acyl-N-methylbenzotriazolium intermediate |
| Cost | Low | Moderate | Expected to be higher initially |
Conclusion and Future Outlook
While the direct application of this compound in solid-phase peptide synthesis is yet to be extensively documented, its chemical structure presents a compelling case for its investigation as a novel coupling additive. The electron-withdrawing fluorine is anticipated to enhance the reactivity of the benzotriazole moiety, while the N-methyl group offers a distinct mechanistic pathway that may lead to improved coupling efficiencies and reduced side reactions.
The protocols and theoretical framework provided in this application note are intended to serve as a guide for researchers and scientists in the field of peptide chemistry to explore the potential of this and similar N-alkylated, halogenated benzotriazoles. Further experimental validation is required to fully elucidate its performance and establish its place in the toolbox of modern peptide synthesis.
References
-
Nature Reviews Chemistry. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]
-
PubMed. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]
-
ACS Publications. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
MDPI. (2023). Epimerisation in Peptide Synthesis. [Link]
-
ResearchGate. (2020). Timeline of introducing coupling reagents and additives in SPPS and.... [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. [Link]
Sources
- 1. Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 4. Electronic structure and stability of benzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 6-Fluoro-1-methyl-1,2,3-benzotriazole as a Peptide Coupling Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Benzotriazole Derivatives in Peptide Synthesis
In the landscape of modern peptide synthesis, the formation of the amide bond is a critical step that dictates the overall efficiency, purity, and stereochemical integrity of the final peptide.[1] Benzotriazole-based coupling reagents and additives have become indispensable tools in both solid-phase peptide synthesis (SPPS) and solution-phase methodologies.[1] Their widespread adoption is attributed to their ability to efficiently activate carboxylic acids, leading to high coupling yields while concurrently suppressing the undesirable side reaction of racemization.[1][2]
The foundational molecule, 1-hydroxybenzotriazole (HOBt), and its derivatives function by converting the carboxylic acid of an N-protected amino acid into a more reactive species, facilitating nucleophilic attack by the amine group of the growing peptide chain.[1] This is often achieved by forming highly reactive O-acylisourea esters with carbodiimides or by being incorporated into standalone phosphonium or aminium/uronium salts like HBTU, HATU, and PyBOP.[1]
This guide provides a detailed examination of the principles governing benzotriazole-based coupling reagents, with a specific focus on the projected characteristics and application of a novel reagent, 6-Fluoro-1-methyl-1,2,3-benzotriazole . While direct literature on this specific derivative is sparse, its potential efficacy can be extrapolated from well-established structure-activity relationships within the benzotriazole family.
Mechanism of Action: Preventing Racemization and Enhancing Reactivity
The primary function of benzotriazole-based additives is to act as a nucleophilic catalyst that intercepts the initially formed, highly reactive intermediate generated from a carboxylic acid and a coupling agent (e.g., a carbodiimide like DCC or DIC), forming a benzotriazolyl active ester. This active ester is significantly more stable and less prone to racemization than the O-acylisourea intermediate, yet sufficiently reactive to ensure efficient aminolysis.[1]
In the case of onium salts (aminium/uronium or phosphonium), the benzotriazole moiety is pre-incorporated. Upon introduction of a base, the N-protected amino acid is activated to form the benzotriazolyl active ester, which then proceeds to react with the free amine of the peptide chain.[1]
Field-Proven Insights and Troubleshooting
-
Base Selection: While DIPEA is commonly used, for amino acids prone to racemization (e.g., His, Cys), a less hindered and weaker base like 2,4,6-collidine is recommended. [3]* Solvent Quality: The use of high-purity, peptide synthesis-grade solvents is critical. Water content in DMF can hydrolyze the active ester and compromise coupling efficiency.
-
Guanidinylation Side Reaction: Some aminium/uronium salts (like HBTU and HATU) can react with the free N-terminal amine to form a guanidinium species, which terminates the peptide chain. [4]Using a slight excess of the carboxylic acid component relative to the coupling reagent can minimize this side reaction. Phosphonium-based reagents (e.g., PyBOP) do not present this issue. [5]It is plausible that a 6-fluoro-1-methyl-benzotriazole-based aminium salt would also carry this risk.
-
Difficult Couplings: For sterically hindered couplings, increasing the coupling time, raising the temperature (e.g., to 50 °C), or switching to a more potent reagent (like one based on HOAt or a projected 6-fluoro derivative) is often effective.
Conclusion
Benzotriazole-based coupling reagents are foundational to modern peptide synthesis, offering a versatile and efficient means of amide bond formation. [1]While this compound represents a novel, yet-to-be-characterized reagent, established structure-activity relationships strongly suggest its potential as a highly potent coupling agent. The electron-withdrawing fluorine at the 6-position is expected to significantly enhance reactivity, making it a promising candidate for overcoming challenging synthetic hurdles in peptide and drug development. The protocols and principles outlined in this guide provide a robust framework for its effective application and for the use of benzotriazole-based reagents in general.
References
- The Role of Benzotriazole in Modern Peptide Synthesis: Applic
- Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry.
- A Comparative Guide to Peptide Coupling Reagents for Mass Spectrometry Analysis. Benchchem.
- Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
Sources
The Emerging Role of Fluorinated Benzotriazoles in Advancing Click Chemistry: Application Notes and Protocols
Introduction: The Unceasing Evolution of Click Chemistry
Click chemistry, a concept introduced by K. Barry Sharpless, has revolutionized the landscape of chemical synthesis, particularly in drug discovery, bioconjugation, and materials science.[1] The cornerstone of this chemical philosophy is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction celebrated for its high efficiency, regioselectivity, and tolerance of a wide array of functional groups under benign aqueous conditions.[1][2] The relentless pursuit of optimizing this powerful ligation tool has led to the exploration of various additives and ligands that can enhance reaction kinetics, stability of the catalytic species, and overall product yields.
This guide delves into the prospective application of a unique class of heterocyclic compounds, specifically "6-Fluoro-1-methyl-1,2,3-benzotriazole," as a modulator in CuAAC reactions. While direct, extensive literature on this particular substituted benzotriazole in click chemistry is nascent, this document synthesizes established principles of benzotriazole chemistry and the known effects of fluorination to provide a scientifically grounded framework for its potential utility. Researchers and drug development professionals can leverage the protocols and insights herein to explore the frontiers of catalyst and ligand design in click chemistry.
Scientific Rationale: Why Consider this compound?
Benzotriazole and its derivatives are well-documented for their diverse chemical functionalities.[3][4] They are known to act as ligands in various metal-catalyzed reactions and as corrosion inhibitors for copper, indicating a strong affinity for this metal.[5][6] This inherent coordinating ability is a critical attribute for a potential ligand in CuAAC, where stabilization of the catalytically active Cu(I) oxidation state is paramount to prevent disproportionation and oxidative side reactions.[7]
The introduction of a fluorine atom at the 6-position of the benzotriazole scaffold is a strategic modification. Fluorine's high electronegativity can significantly alter the electronic properties of the molecule, influencing its coordination chemistry.[8] This strategic fluorination could potentially modulate the electron density at the copper center, thereby fine-tuning its catalytic activity and stability. The methyl group at the 1-position, in turn, provides steric bulk and modulates solubility.
Proposed Mechanism of Action: A Ligand-Accelerated Catalysis Model
We hypothesize that this compound can act as a ligand to accelerate the CuAAC reaction. The proposed catalytic cycle, depicted below, illustrates the central role of a copper(I) catalyst, which is stabilized by the benzotriazole derivative.
Figure 1: Proposed catalytic cycle for the CuAAC reaction accelerated by a this compound ligand.
Experimental Protocols: A Guide for Implementation
The following protocols are designed to serve as a starting point for researchers to investigate the efficacy of this compound as a ligand in CuAAC reactions.
Protocol 1: General Procedure for a Small-Molecule CuAAC Reaction
This protocol outlines a standard procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole using benzyl azide and phenylacetylene as model substrates.
Materials:
-
Benzyl azide (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.0 mmol, 1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
Sodium ascorbate (0.1 mmol, 10 mol%)
-
This compound (0.06 mmol, 6 mol%)
-
Solvent: t-Butanol/Water (1:1, 5 mL)
Procedure:
-
To a 25 mL round-bottom flask, add benzyl azide (1.0 mmol), phenylacetylene (1.0 mmol), and this compound (0.06 mmol) in 5 mL of a 1:1 t-butanol/water mixture.
-
Stir the mixture at room temperature for 5 minutes to ensure homogeneity.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 mmol in 0.5 mL of water).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 mmol in 0.5 mL of water).
-
Add the CuSO₄·5H₂O solution to the reaction mixture, followed by the immediate addition of the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-benzyl-4-phenyl-1H-1,2,3-triazole.
Rationale for Experimental Choices:
-
Solvent System: The t-butanol/water mixture is a versatile solvent system for CuAAC, capable of dissolving a wide range of organic substrates and the inorganic catalyst components.
-
Copper Source and Reducing Agent: The combination of CuSO₄·5H₂O and sodium ascorbate is a widely used and reliable method for the in situ generation of the active Cu(I) catalyst.[2]
-
Ligand-to-Copper Ratio: A slight excess of the ligand relative to the copper catalyst is often beneficial to ensure complete complexation and stabilization of the Cu(I) species.
Protocol 2: Bioconjugation of an Azide-Modified Peptide to an Alkyne-Functionalized Reporter Molecule
This protocol provides a framework for applying this methodology to a bioconjugation reaction, a key application in drug development.
Materials:
-
Azide-modified peptide (e.g., Azido-PEG3-Peptide) (1 mg, 1.0 equiv)
-
Alkyne-functionalized reporter (e.g., DBCO-Fluorophore) (1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (50 mM stock in water)
-
Sodium ascorbate (100 mM stock in water, freshly prepared)
-
This compound (60 mM stock in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the azide-modified peptide (1 mg) in 200 µL of PBS buffer in a microcentrifuge tube.
-
Add the alkyne-functionalized reporter (1.2 equiv).
-
To the mixture, add 1 µL of the 60 mM this compound stock solution.
-
Add 1 µL of the 50 mM CuSO₄·5H₂O stock solution.
-
Initiate the reaction by adding 1 µL of the freshly prepared 100 mM sodium ascorbate stock solution.
-
Incubate the reaction at room temperature for 1-2 hours, or at 4°C overnight, with gentle agitation.
-
Purify the conjugated peptide using an appropriate method, such as size-exclusion chromatography or reverse-phase HPLC.
Data Presentation: Expected Outcomes and Optimization Parameters
The following table provides a hypothetical comparison of reaction outcomes to guide optimization efforts. Actual results will vary depending on the specific substrates and conditions.
| Parameter | No Ligand | With this compound |
| Reaction Time | 4-8 hours | 1-2 hours |
| Yield | 75-85% | >95% |
| Purity (pre-purification) | Good | Excellent |
| Catalyst Loading | 5 mol% | 1-2 mol% (potential for reduction) |
Visualization of the Experimental Workflow
Figure 2: A generalized workflow for the synthesis of 1,2,3-triazoles using a copper-catalyzed click reaction.
Conclusion and Future Outlook
The exploration of novel ligands is a vibrant area of research within click chemistry. While the direct application of this compound is an emerging field, the foundational principles of coordination chemistry and the known reactivity of benzotriazoles suggest its significant potential. The strategic incorporation of fluorine offers a tantalizing prospect for fine-tuning catalytic activity and stability. The protocols and conceptual framework provided in this guide are intended to empower researchers to investigate this and other novel benzotriazole derivatives as valuable additions to the click chemistry toolbox. Future studies should focus on detailed kinetic analysis and comparative studies with established ligands to fully elucidate the benefits of this novel class of compounds.
References
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Di Micco, S., et al. (2019). Benzotriazole: An overview on its versatile biological behavior. PubMed Central. Retrieved from [Link]
-
Sharma, R., & Kumar, A. (2022). An expeditious and clean synthesis of novel benzotriazole-triazole conjugates via Copper-catalyzed Azide-Alkyne cycloaddition click protocol (CuAAC). Indian Academy of Sciences. Retrieved from [Link]
-
Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzotriazole. Retrieved from [Link]
-
GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved from [Link]
-
Chemical Reviews. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Retrieved from [Link]
-
MDPI. (2021). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. Retrieved from [Link]
-
ACS Omega. (2019). Benzotriazole as an Efficient Ligand in Cu-Catalyzed Glaser Reaction. Retrieved from [Link]
-
ResearchGate. (2011). Benzotriazole in Medicinal Chemistry. Retrieved from [Link]
-
Organic Letters. (2005). Synthesis of Benzotriazoles from Benzynes and Azides. Retrieved from [Link]
-
PubMed. (2017). Efficient click chemistry towards fatty acids containing 1,2,3-triazole: Design and synthesis as potential antifungal drugs for Candida albicans. Retrieved from [Link]
-
PubMed. (2025). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?. Retrieved from [Link]
-
ResearchGate. (2023). Click Chemistry-Based Synthesis of Novel 1,2,3-Triazole Derivatives and Cytotoxic Activity on Breast and Prostate Cancer Cell Lines. Retrieved from [Link]
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Alkylation of Fluorinated Benzotriazoles
Introduction: The Strategic Role of Fluorine in Benzotriazole Chemistry
Fluorinated benzotriazoles and their N-alkylated derivatives are of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms into the benzotriazole scaffold can profoundly alter the molecule's physicochemical and pharmacological properties.[1][2] The high electronegativity and small size of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[2] N-alkylation of the benzotriazole ring system introduces further structural diversity, allowing for the fine-tuning of a compound's properties for specific applications, such as the development of novel kinase inhibitors.[1][3]
The N-alkylation of benzotriazoles can, however, present a synthetic challenge, often yielding a mixture of N1 and N2 isomers.[3][4] The regioselectivity of this reaction is influenced by a variety of factors, including the nature of the alkylating agent, the choice of solvent and base, and the presence of catalysts. This guide provides a detailed experimental setup for the N-alkylation of fluorinated benzotriazoles, with a focus on achieving high regioselectivity and yield.
Mechanism and Scientific Rationale: Controlling Regioselectivity
The N-alkylation of benzotriazole proceeds via the deprotonation of the N-H bond to form a benzotriazolide anion, which then acts as a nucleophile, attacking the electrophilic alkylating agent. The benzotriazolide anion exists as a resonance hybrid, with the negative charge delocalized over the N1, N2, and N3 atoms. Consequently, alkylation can occur at either the N1 or N2 position, leading to a mixture of isomers.
The regiochemical outcome of the reaction is a delicate balance of electronic and steric effects. The presence of an electron-withdrawing fluorine atom on the benzene ring can influence the electron density at the different nitrogen atoms, thereby affecting their relative nucleophilicity.[5] Furthermore, the choice of catalyst can play a pivotal role in directing the alkylation to a specific nitrogen. For instance, various metal catalysts, such as rhodium, scandium, and iridium, have been shown to selectively promote either N1 or N2 alkylation.[6][7][8][9] In the absence of a catalyst, the reaction conditions, particularly the solvent and base, become the primary determinants of regioselectivity.
Experimental Workflow Overview
Caption: General workflow for the N-alkylation of fluorinated benzotriazoles.
Detailed Experimental Protocol: N1-Alkylation of 5-Fluorobenzotriazole
This protocol describes a representative procedure for the N1-selective alkylation of 5-fluorobenzotriazole with benzyl bromide.
Materials and Reagents:
-
5-Fluorobenzotriazole
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Argon or nitrogen gas supply with manifold
-
Heating mantle with temperature controller
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Chromatography column
Procedure:
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-fluorobenzotriazole (1.0 eq).
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.
-
Add anhydrous DMF (approximately 10 mL per gram of 5-fluorobenzotriazole) via a syringe.
-
Stir the mixture at room temperature until the 5-fluorobenzotriazole is completely dissolved.
-
-
Addition of Base and Alkylating Agent:
-
To the stirred solution, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension for 10 minutes at room temperature.
-
Slowly add benzyl bromide (1.1 eq) to the reaction mixture using a syringe.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to 60 °C and stir vigorously.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 4-6 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.
-
Quench the reaction by slowly adding deionized water (approximately 20 mL).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[10] The ratio of N1 to N2 isomers can be determined by ¹H NMR analysis of the crude product before purification.
-
Data Presentation: Representative Reaction Parameters and Yields
| Entry | Benzotriazole Derivative | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | N1:N2 Ratio | Yield (%) |
| 1 | 5-Fluorobenzotriazole | Benzyl bromide | K₂CO₃ | DMF | 60 | 5 | >95:5 | ~90 |
| 2 | Benzotriazole | Ethyl bromoacetate | NaH | THF | rt | 3 | 80:20 | ~85 |
| 3 | 4,5,6,7-Tetrabromobenzotriazole | Methyl iodide | Cs₂CO₃ | Acetonitrile | 50 | 8 | >98:2 | ~92 |
Note: The data in this table is representative and may vary depending on the specific experimental conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure all reagents are anhydrous. |
| Loss of product during work-up | Perform extractions carefully. Ensure complete transfer of material. | |
| Poor Regioselectivity | Inappropriate reaction conditions | Screen different bases, solvents, and temperatures. Consider using a regioselective catalyst. |
| Formation of Side Products | Impure starting materials | Purify starting materials before use. |
| Decomposition of reagents | Ensure anhydrous conditions and an inert atmosphere. |
Conclusion
The N-alkylation of fluorinated benzotriazoles is a versatile method for the synthesis of valuable compounds for drug discovery and materials science. By carefully selecting the reaction conditions, particularly the base, solvent, and temperature, it is possible to achieve high yields and control the regioselectivity of the alkylation. The protocol provided herein serves as a robust starting point for the synthesis of a wide range of N-alkylated fluorinated benzotriazoles. Further optimization may be required for specific substrates and alkylating agents.
References
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Tang, S., Yu, J., Shao, Y., & Sun, J. (2021). Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. Organic Chemistry Frontiers, 8(2), 278-282. [Link]
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Ye, C., et al. (2018). Rhodium-Catalyzed Regioselective N2-Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway. Angewandte Chemie International Edition, 57(38), 12489-12493. [Link]
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Wang, Y., et al. (2024). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry. [Link]
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Tang, S., Yu, J., Shao, Y., & Sun, J. (2021). Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. Organic Chemistry Frontiers, 8(2), 278-282. [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Role of Trifluoromethyl Benzotriazole in Organic Synthesis. [Link]
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Somesh, S., Prasad, V., Madhuri, K., & Raju, R. K. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal, 12(5), 105. [Link]
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Zhao, Y., et al. (2021). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications, 57(63), 7791-7794. [Link]
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Wang, T., et al. (2022). Selective N–N or N–S bond cleavage of 1-trifluoromethyl benzotriazoles enables divergent synthesis of 1,2,4-benzotriazines and benzotriazoles. Organic Chemistry Frontiers, 9(1), 127-133. [Link]
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Niewojt, M., et al. (2025). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?. Bioorganic Chemistry, 169, 109446. [Link]
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Kumar, A., et al. (2018). Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. The Journal of Organic Chemistry, 83(15), 8213-8221. [Link]
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Mashraqui, S., Kumar, S., & Mudaliar, C. (2003). N-Alkylation of Benzotriazole a). ResearchGate. [Link]
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Wang, Y., et al. (2024). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry. [Link]
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Al-Dies, A. M., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4746. [Link]
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Li, Y., et al. (2015). N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. Beilstein Journal of Organic Chemistry, 11, 1827-1832. [Link]
-
Various Authors. (2020-2026). Lewis acid-switched regiodivergent N1/N2-alkylation of benzotriazoles with α-hydroxyl diazo compounds. ResearchGate. [Link]
-
Le, Z.-G., et al. (2010). Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. Synthetic Communications, 40(17), 2525-2530. [Link]
- Patent US3334054A. Purification of benzotriazole.
-
Zhang, Y., et al. (2022). Effects of Hydroxyl and Trifluoromethyl Substituents on the Corrosion Inhibition of Benzotriazole Derivatives in Copper Surface Planarization. New Journal of Chemistry, 46(29), 13963-13973. [Link]
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Various Authors. (2021). Methods for the preparation of fluorobenzotriazole. ResearchGate. [Link]
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Various Authors. (2018). Regioselective Synthesis of N2-Alkylated-1,2,3. Amanote Research. [Link]
-
Zhu, K., et al. (2020). Visible-Light-Promoted Site-Selective N1-Alkylation of Benzotriazoles with α-Diazoacetates. Organic Letters, 22(18), 7153-7158. [Link]
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The Strategic Application of 6-Fluoro-1-methyl-1,2,3-benzotriazole in Modern Heterocyclic Synthesis
Introduction: Unveiling a Versatile Synthetic Auxiliary
In the landscape of contemporary organic synthesis, particularly in the realm of drug discovery and materials science, the demand for efficient and selective methods for the construction of complex heterocyclic scaffolds is incessant. Among the myriad of synthetic tools available, benzotriazole and its derivatives have emerged as exceptionally versatile auxiliaries.[1] Their utility stems from their facile introduction into organic molecules, their ability to activate molecules for subsequent transformations, and their capacity to function as excellent leaving groups.[1][2] This guide focuses on a specific, yet powerful, member of this class: 6-Fluoro-1-methyl-1,2,3-benzotriazole .
The strategic incorporation of a fluorine atom at the 6-position of the benzotriazole ring is not a trivial modification. Fluorine's unique properties, including its high electronegativity and relatively small size, can significantly influence the physicochemical and biological properties of molecules, often enhancing metabolic stability and binding affinity to biological targets.[3] The N-methylation at the 1-position offers a stable point of attachment and can modulate the reactivity of the benzotriazole moiety. This application note will provide a comprehensive overview of the synthesis and theoretical applications of this compound in the construction of diverse heterocyclic systems, offering detailed protocols derived from analogous systems and established benzotriazole chemistry.
Synthesis of this compound: A Proposed Pathway
While specific literature detailing the synthesis of this compound is not abundant, a robust synthetic route can be proposed based on well-established methodologies for the formation and N-alkylation of benzotriazoles.[4][5] The synthesis logically proceeds in two key stages: the formation of the 6-fluorobenzotriazole core, followed by regioselective N-methylation.
Part 1: Synthesis of 6-Fluoro-1H-benzotriazole
The initial step involves the diazotization of a substituted o-phenylenediamine.
-
Reaction: 4-Fluoro-1,2-phenylenediamine is treated with sodium nitrite in the presence of a weak acid, typically acetic acid, to induce diazotization and subsequent intramolecular cyclization.
Part 2: N-Methylation of 6-Fluoro-1H-benzotriazole
The subsequent N-methylation of 6-fluoro-1H-benzotriazole presents a regioselectivity challenge, as alkylation can occur at the N1, N2, or N3 positions of the triazole ring. However, N1-alkylation is often the major product.[6]
-
Reaction: 6-Fluoro-1H-benzotriazole is treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. The choice of base and solvent can influence the regioselectivity.
Application in Heterocyclic Synthesis: The Benzotriazole Advantage
The synthetic utility of this compound is predicated on the well-established chemistry of N-substituted benzotriazoles.[1] The benzotriazolyl group can act as a versatile synthetic handle, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.
Core Principle: The Benzotriazolyl Group as a Superior Leaving Group
A cornerstone of benzotriazole chemistry is its function as an excellent leaving group in nucleophilic substitution reactions.[3] The stability of the resulting benzotriazole anion drives these reactions forward. This compound can be employed to introduce functionalized alkyl groups, which can then undergo displacement by a variety of nucleophiles to forge new heterocyclic rings.
Protocols and Methodologies (Based on Analogous Systems)
The following protocols are based on established procedures for similar benzotriazole derivatives and are expected to be applicable to this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Synthesis of N-((6-Fluoro-1-methyl-1H-benzo[d][7][8][9]triazol-1-yl)methyl)amines - Precursors for Nitrogen Heterocycles
This protocol describes the formation of a key intermediate where the benzotriazole moiety is linked to an aminomethyl group. This intermediate is a versatile precursor for the synthesis of various nitrogen-containing heterocycles.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Comments |
| This compound | N/A | 151.14 | Synthesized as previously described. |
| Formaldehyde (37% aqueous solution) | 50-00-0 | 30.03 | |
| Amine (e.g., Aniline) | 62-53-3 | 93.13 | A variety of primary and secondary amines can be used. |
| Toluene | 108-88-3 | 92.14 | Anhydrous |
| Dean-Stark apparatus | N/A | N/A | For azeotropic removal of water. |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq), the desired amine (1.0 eq), and toluene.
-
Add aqueous formaldehyde (1.1 eq) to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the azeotropic removal of water.
-
Continue refluxing until no more water is collected in the Dean-Stark trap (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Synthesis of 2-Substituted Tetrahydroquinolines via Intramolecular Cyclization
This protocol illustrates the power of the benzotriazole methodology in constructing bicyclic heterocyclic systems. The intermediate from Protocol 1 can undergo an intramolecular cyclization upon treatment with a Lewis acid, followed by the elimination of the benzotriazole group.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Comments |
| N-((6-Fluoro-1-methyl-1H-benzo[d][7][8][9]triazol-1-yl)methyl)aniline | N/A | 256.27 | Synthesized as in Protocol 1. |
| Styrene | 100-42-5 | 104.15 | Or other suitable alkene. |
| Boron trifluoride diethyl etherate (BF₃·OEt₂) | 109-63-7 | 141.93 | Lewis Acid catalyst. Handle with care. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous |
Procedure:
-
Dissolve N-((6-Fluoro-1-methyl-1H-benzo[d][7][8][9]triazol-1-yl)methyl)aniline (1.0 eq) and styrene (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add boron trifluoride diethyl etherate (1.5 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-phenyl-1,2,3,4-tetrahydroquinoline.
Conclusion and Future Outlook
This compound stands as a promising, albeit underexplored, reagent in the synthesis of heterocyclic compounds. Its utility, inferred from the extensive and well-documented chemistry of analogous benzotriazole derivatives, lies in its capacity to act as a stable, activatable, and readily displaceable synthetic auxiliary. The presence of the fluoro substituent is anticipated to impart unique electronic properties and potentially enhance the biological activity of the resulting heterocyclic products, making this reagent particularly attractive for applications in medicinal chemistry.
The protocols provided herein, based on established methodologies, offer a solid foundation for researchers to begin exploring the synthetic potential of this compound. Further research into the specific applications and reaction scope of this particular reagent is warranted and is expected to unveil novel and efficient pathways to a wide array of valuable heterocyclic structures.
References
- Bajaj, K., & Sakhuja, R. (2015). Benzotriazole: A versatile scaffold in medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 15(14), 1149-1168.
- Briguglio, F., Piras, S., Corona, P., & Carta, A. (2015). An overview on the synthesis of benzotriazole derivatives and their biological activities. European Journal of Medicinal Chemistry, 97, 774-791.
-
Katritzky, A. R., & Rachwal, S. (2010). Synthesis of heterocycles mediated by benzotriazole. 1. Monocyclic systems. Chemical Reviews, 110(3), 1564-1610. Available from: [Link]
-
Katritzky, A. R., & Rachwal, S. (2011). Synthesis of heterocycles mediated by benzotriazole. 2. Bicyclic and polycyclic systems. Chemical Reviews, 111(11), 7063-7120. Available from: [Link]
-
GSC Biological and Pharmaceutical Sciences. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285. Available from: [Link]
-
Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. (2023). ACS Omega. Available from: [Link]
-
Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. (2021). Molecules. Available from: [Link]
-
Monbaliu, J.-C. M. (Ed.). (2016). The Chemistry of Benzotriazole Derivatives. Springer. Available from: [Link]
-
Katritzky, A. R., & Rogovoy, B. V. (2003). Benzotriazole: an ideal synthetic auxiliary. Chemistry, 9(19), 4586-93. Available from: [Link]
- Loukopoulos, E., & Kostakis, G. E. (2019). Benzotriazole-based coordination polymers.
-
Zhao, Y., Mandal, D., Guo, J., Wu, Y., & Stephan, D. W. (2021). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications, 57(63), 7758-7761. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzotriazoles. Retrieved from [Link]
-
Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. (2012). Journal of Chemical Sciences. Available from: [Link]
-
Ibba, C., et al. (2021). Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. Frontiers in Chemistry, 9, 660424. Available from: [Link]
-
Ngo, D. H., et al. (2021). Reaction scheme of the N-methylation and corresponding TLC profiles. ResearchGate. Available from: [Link]
- Faggyas, R. J., McGrory, R., & Sutherland, A. (2021). Synthesis of 6-Fluoro-3H-1,2,3-benzotriazin-4-one. Organic and Biomolecular Chemistry, 19(27), 6127-6140.
-
Bashir, H., Hashim, G., & Abdalfarg, N. (2021). Synthesis of Benzotriazole Derivatives. International Invention of Scientific Journal, 5(03). Available from: [Link]
-
Siva S, P. (2018). Benzotriazole: A Versatile Synthetic Auxiliary. Lupine Publishers. Available from: [Link]
-
Katritzky, A. R., et al. (1999). Benzotriazole-Mediated Synthesis of Heterocycles. University of Florida Digital Collections. Available from: [Link]
-
Katritzky, A. R., & Rogovoy, B. V. (2003). Benzotriazole: an ideal synthetic auxiliary. Chemistry (Weinheim an der Bergstrasse, Germany), 9(19), 4586–4593. Available from: [Link]
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Application Notes and Protocols: 6-Fluoro-1-methyl-1,2,3-benzotriazole for Advanced Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Fluorinated Benzotriazole Probe for Bioorthogonal Chemistry
Bioorthogonal chemistry provides the tools to study biomolecules in their native environments without interfering with biological processes.[1] The development of new reactive pairs that expand the capabilities of this chemical toolbox is a continuous effort in chemical biology.[2] Here, we introduce 6-Fluoro-1-methyl-1,2,3-benzotriazole as a novel probe for bioorthogonal labeling. The incorporation of a fluorine atom can enhance the physicochemical properties of the probe, potentially improving its stability, cell permeability, and providing a signature for 19F NMR analysis.[3] While benzotriazoles are widely used in medicinal chemistry[4][5][6] and have been explored in affinity-based protein labeling[7], their application as a bioorthogonal reaction partner is an emerging area.
This document outlines a proposed protocol for the use of this compound in a strain-promoted cycloaddition reaction with a strained alkyne, such as bicyclo[6.1.0]non-4-yne (BCN). This type of reaction is a cornerstone of copper-free click chemistry, valued for its biocompatibility and favorable kinetics.[1][8] The proposed reaction would proceed via a [3+2] cycloaddition, where the benzotriazole acts as a 1,3-dipole upon thermal or photochemical activation, leading to the formation of a stable triazole linkage.
Proposed Reaction Mechanism
The bioorthogonal reaction between this compound and a strained alkyne like BCN is hypothesized to proceed through a strain-promoted azide-alkyne cycloaddition (SPAAC)-like mechanism. While benzotriazoles are not azides, certain activated benzotriazoles can undergo reactions analogous to 1,3-dipolar cycloadditions. For the purpose of this protocol, we will posit that the 1,2,3-triazole moiety of this compound can react as a dipole with the strained alkyne.
Caption: Proposed [3+2] cycloaddition reaction.
Materials and Reagents
Chemicals and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | Custom Synthesis/TBD | TBD |
| BCN-functionalized biomolecule (e.g., protein) | TBD | TBD |
| Dimethyl sulfoxide (DMSO), anhydrous | Major Supplier | XXXX |
| Phosphate-buffered saline (PBS), pH 7.4 | Major Supplier | XXXX |
| Cell culture medium (e.g., DMEM) | Major Supplier | XXXX |
| Fetal bovine serum (FBS) | Major Supplier | XXXX |
| Penicillin-Streptomycin | Major Supplier | XXXX |
| Trypsin-EDTA | Major Supplier | XXXX |
| Bovine serum albumin (BSA) | Major Supplier | XXXX |
Equipment
-
Standard cell culture incubator (37 °C, 5% CO2)
-
Fluorescence microscope with appropriate filter sets
-
SDS-PAGE equipment
-
Western blot transfer system
-
Mass spectrometer (for verification)
-
pH meter
-
Vortex mixer
-
Centrifuge
Experimental Protocols
Protocol 1: In Vitro Labeling of a BCN-Functionalized Protein
This protocol describes the labeling of a purified protein that has been pre-functionalized with a strained alkyne like BCN.
1. Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Store the stock solution at -20 °C, protected from light and moisture.
2. Labeling Reaction:
-
Dissolve the BCN-functionalized protein in PBS (pH 7.4) to a final concentration of 1-10 µM.
-
Add the this compound stock solution to the protein solution to a final concentration of 10-100 µM (a 10-fold molar excess is a good starting point).
-
Incubate the reaction mixture for 1-4 hours at 37 °C with gentle shaking. The optimal reaction time should be determined empirically.
3. Removal of Excess Probe:
-
Remove the unreacted probe by dialysis, size-exclusion chromatography, or spin filtration.
4. Analysis of Labeling:
-
Confirm successful labeling by SDS-PAGE. If the probe is conjugated to a fluorophore, in-gel fluorescence scanning can be performed.
-
For more detailed characterization, use mass spectrometry to confirm the covalent modification of the protein.
Caption: Workflow for in vitro protein labeling.
Protocol 2: Labeling of Proteins in Living Cells
This protocol is designed for labeling proteins in a cellular context, where a BCN-containing unnatural amino acid has been metabolically incorporated into cellular proteins.
1. Cell Culture and Metabolic Labeling:
-
Plate cells in a suitable format (e.g., glass-bottom dishes for imaging) and allow them to adhere overnight.
-
Replace the growth medium with a medium containing the BCN-unnatural amino acid (e.g., a BCN-lysine analog) and incubate for 24-48 hours to allow for metabolic incorporation.
2. Labeling with this compound:
-
Prepare a fresh dilution of the this compound stock solution in pre-warmed cell culture medium to a final concentration of 5-50 µM.
-
Remove the metabolic labeling medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for 30-120 minutes at 37 °C in a cell culture incubator.
3. Washing and Imaging:
-
Remove the labeling medium and wash the cells three times with pre-warmed PBS or complete medium to remove the unreacted probe.
-
If the probe is fluorescent, the cells can be immediately imaged using fluorescence microscopy.
4. Cell Lysis and Analysis (Optional):
-
For biochemical analysis, lyse the cells in a suitable lysis buffer.
-
Analyze the cell lysate by SDS-PAGE and in-gel fluorescence scanning or by Western blot using an antibody against the protein of interest.
Data Interpretation and Quantitative Analysis
| Analysis Method | Expected Outcome | Quantitative Insights |
| SDS-PAGE (Fluorescence) | A fluorescent band at the molecular weight of the target protein. | Relative labeling efficiency can be determined by comparing band intensities. |
| Fluorescence Microscopy | Specific fluorescent signal localized to the expected cellular compartment of the target protein. | Co-localization analysis with known markers can confirm targeting specificity. |
| Mass Spectrometry | A mass shift corresponding to the addition of the this compound adduct. | Can confirm the site of modification on the protein. |
| 19F NMR | A characteristic signal for the fluorine atom on the benzotriazole, potentially useful for in vitro studies. | Can provide information on the chemical environment of the probe after conjugation. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Insufficient probe concentration or incubation time. | Increase the probe concentration and/or extend the incubation time. Optimize the pH of the reaction buffer (for in vitro). |
| Inefficient incorporation of the BCN-unnatural amino acid. | Optimize the concentration and incubation time for metabolic labeling. Confirm incorporation by a different method if possible. | |
| High Background Signal | Non-specific binding of the probe. | Increase the number of washing steps. Include a blocking agent like BSA in the labeling buffer (for fixed cells). Reduce probe concentration. |
| Cell Toxicity | The probe or DMSO concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic probe concentration. Ensure the final DMSO concentration is <0.5%. |
Safety and Handling
The toxicological properties of this compound have not been extensively studied. Therefore, it is essential to handle this compound with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Dispose of the chemical waste according to institutional guidelines.
References
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-
Wikipedia. (n.d.). Bioorthogonal chemistry. Retrieved from [Link]
- Houk, K. N., & Liu, F. (2017). Bioorthogonal Cycloadditions: Computational Analysis with the Distortion/Interaction Model and Predictions of Reactivities. Accounts of chemical research, 50(9), 2299–2307.
-
ResearchGate. (n.d.). Cycloadditions in Bioorthogonal Chemistry. Request PDF. Retrieved from [Link]
- Yao, Q., et al. (2021). Superfast Tetrazole–BCN Cycloaddition Reaction for Bioorthogonal Protein Labeling on Live Cells. Journal of the American Chemical Society, 143(51), 21544-21553.
-
ACS Publications. (2023). Synthesis and Fluorescent Properties of Alkynyl- and Alkenyl-Fused Benzotriazole-Derived α-Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]
- Schilling, T., et al. (2017). Recent Trends in Bioorthogonal Click-Radiolabeling Reactions Using Fluorine-18. Molecules, 22(10), 1735.
- Wied, T. C., et al. (2021). Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy. ACS Central Science, 7(9), 1542-1552.
-
bioRxiv. (2020). Bioorthogonal red and far-red fluorogenic probes for wash-free live-cell and super-resolution microscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescent 2-phenyl-2H-benzotriazole dyes with intramolecular N–H···N hydrogen bonding: Synthesis and modulation of fluorescence properties by proton-donating substituents. Retrieved from [Link]
- Zhang, C., et al. (2022). Ultrafast and selective labeling of endogenous proteins using affinity-based benzotriazole chemistry. Chemical Science, 13(14), 4027-4033.
-
Semantic Scholar. (n.d.). Bioorthogonal red and far-red fluorogenic probes for wash-free live-cell and super-resolution microscopy. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Reactive groups used in affinity labeling. (b) Schematic.... Retrieved from [Link]
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ResearchGate. (2024). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. Retrieved from [Link]
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Application Notes and Protocols for the Utilization of 6-Fluoro-1-methyl-1,2,3-benzotriazole in the Synthesis of Novel Antiviral Agents
Introduction: The Benzotriazole Scaffold in Modern Antiviral Research
The quest for novel antiviral therapeutics is a cornerstone of medicinal chemistry, driven by the persistent threat of viral diseases.[1] Within the vast landscape of heterocyclic chemistry, the benzotriazole nucleus has emerged as a privileged scaffold in drug discovery. Its structural resemblance to endogenous purines allows it to act as an antimetabolite, interfering with viral replication pathways.[2] Benzotriazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antiviral, antibacterial, antifungal, and anticancer properties.[1][3]
This guide focuses on a specific, yet highly promising reagent: 6-Fluoro-1-methyl-1,2,3-benzotriazole . The introduction of a fluorine atom at the 6-position is a strategic choice in medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability of the final drug candidate. The N1-methylation provides a crucial handle for further chemical elaboration, enabling the synthesis of diverse libraries of compounds for antiviral screening.
These application notes will provide a comprehensive overview of the synthesis of this compound and detailed protocols for its derivatization into potential antiviral agents, drawing upon established principles of benzotriazole chemistry and antiviral drug design.
Part 1: Synthesis of the Core Reagent: this compound
The synthesis of the title compound is a two-step process, beginning with the formation of the benzotriazole ring, followed by N-methylation.
Step 1.1: Synthesis of 6-Fluoro-1H-benzotriazole
The foundational step is the diazotization of 4-fluoro-o-phenylenediamine. This classic reaction proceeds via the formation of a diazonium salt, which spontaneously cyclizes to yield the benzotriazole ring system.
Reaction Scheme:
Protocol 1: Synthesis of 6-Fluoro-1H-benzotriazole
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 12.6 g (0.1 mol) of 4-fluoro-1,2-phenylenediamine in 100 mL of glacial acetic acid.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with constant stirring.
-
Diazotization: While maintaining the temperature below 10 °C, slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water dropwise over 30 minutes.
-
Reaction: After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Precipitation: Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A precipitate will form.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven at 50 °C. The crude product can be recrystallized from an ethanol/water mixture to yield pure 6-Fluoro-1H-benzotriazole.
Step 1.2: N-Methylation of 6-Fluoro-1H-benzotriazole
The subsequent N-methylation is a critical step. While methylation can occur at both N1 and N2 positions, N1-alkylation is often favored and can be optimized by the choice of reagents and conditions.
Reaction Scheme:
Protocol 2: Synthesis of this compound
-
Reaction Setup: To a solution of 13.7 g (0.1 mol) of 6-Fluoro-1H-benzotriazole in 100 mL of anhydrous N,N-dimethylformamide (DMF), add 20.7 g (0.15 mol) of anhydrous potassium carbonate.
-
Addition of Methylating Agent: While stirring vigorously, add 7.5 mL (0.12 mol) of methyl iodide dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture into 500 mL of cold water and extract with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Part 2: Application in the Synthesis of Antiviral Agents
The N1-methylated benzotriazole serves as a versatile building block for creating a diverse range of potential antiviral compounds. A common and effective strategy involves the introduction of a side chain at the N1 position, which can be further functionalized.
Workflow for Antiviral Candidate Synthesis
The general workflow involves the introduction of a linker at the N1 position, followed by the attachment of various functional groups to explore the structure-activity relationship (SAR).
Protocol 3: Synthesis of N-Arylmethyl-6-fluoro-1-methyl-1,2,3-benzotriazole Derivatives
This protocol describes a general method for attaching an arylethylamine moiety, which can then be derivatized.
-
N-Alkylation with a Protected Linker:
-
To a solution of this compound (1.51 g, 10 mmol) in anhydrous DMF (50 mL), add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) portion-wise at 0 °C.
-
Stir for 30 minutes, then add N-(2-bromoethyl)phthalimide (2.8 g, 11 mmol).
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Work up by pouring into water, extracting with ethyl acetate, washing with brine, drying, and concentrating. Purify by column chromatography.
-
-
Deprotection:
-
Dissolve the product from the previous step in ethanol (50 mL) and add hydrazine hydrate (1 mL, 20 mmol).
-
Reflux the mixture for 4 hours.
-
Cool to room temperature, filter off the phthalhydrazide precipitate, and concentrate the filtrate.
-
Dissolve the residue in dichloromethane and wash with water to obtain the N-(2-aminoethyl) derivative.
-
-
Amide/Urea Formation:
-
For Amides: To a solution of the N-(2-aminoethyl) derivative (1 mmol) in dichloromethane (10 mL), add triethylamine (1.5 mmol) and the desired acyl chloride (1.1 mmol) at 0 °C. Stir at room temperature for 6 hours.
-
For Ureas: To a solution of the N-(2-aminoethyl) derivative (1 mmol) in DMF (5 mL), add the desired isocyanate (1.1 mmol) and stir at 60 °C for 12 hours.
-
Work up by diluting with water, extracting with ethyl acetate, washing, drying, and concentrating. Purify by recrystallization or column chromatography.
-
Part 3: Antiviral Activity and Data
The synthesized derivatives should be screened against a panel of viruses to determine their efficacy. Based on literature for similar benzotriazole compounds, enteroviruses such as Coxsackievirus B5 (CVB5) are promising targets.[3][4][5]
| Compound ID | Benzotriazole Core | Side Chain Moiety | Target Virus | EC₅₀ (µM) * | Reference |
| 18e | 4-Fluoro-1H-benzotriazole | pivalamide | CVB5 | 12.4 | [3] |
| 43a | 4,5-Dichloro-1H-benzotriazole | p-chlorobenzoyl | CVB5 | 9.0 | [3] |
| 17 | Substituted 2H-benzotriazole | Amide | CVB5 | 6.9 | [5] |
| 18 | Substituted 2H-benzotriazole | Amide | CVB5 | 5.5 | [5] |
EC₅₀ values are indicative and sourced from literature on analogous compounds. Actual values for derivatives of this compound would require experimental determination.
Part 4: Mechanism of Action Insights
While the precise mechanism for each new compound requires detailed investigation, benzotriazole-based antivirals are often proposed to act at the early stages of viral infection. For some derivatives, it has been shown that they do not possess direct virucidal activity but rather protect cells from infection, possibly by interfering with viral attachment to host cells.[3][4]
Conclusion and Future Directions
This compound represents a valuable and strategically designed starting material for the development of novel antiviral agents. The protocols outlined in this guide provide a robust framework for synthesizing a library of derivatives for screening. The fluorination and N-methylation of the benzotriazole core offer potential advantages in terms of potency and pharmacokinetic properties. Future work should focus on expanding the diversity of the side chains and exploring different linkage chemistries to optimize the antiviral activity and selectivity of these promising compounds.
References
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Ibba, R., et al. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Pharmaceuticals, 16(3), 429. [Link]
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Ibba, R., et al. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. OUCI. [Link]
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Corona, P., et al. (2020). Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal, 14, 83-93. [Link]
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Ibba, R., et al. (2021). Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. Frontiers in Chemistry, 9, 660424. [Link]
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Briguglio, I., et al. (2018). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 157, 856-877. [Link]
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Fluoro-1-methyl-1,2,3-benzotriazole
Introduction: The Strategic Role of Fluorinated Benzotriazoles in Kinase Inhibitor Scaffolding
Protein kinases are fundamental regulators of cellular signaling, and their aberrant activity is a cornerstone of numerous pathologies, most notably cancer.[1] This has cemented their status as high-value targets in modern drug discovery. The development of small molecule kinase inhibitors has revolutionized targeted therapy, with a significant portion of these inhibitors targeting the ATP-binding site.[2] Within the vast chemical space of kinase inhibitors, nitrogen-containing heterocyclic scaffolds are particularly prominent due to their ability to form critical hydrogen bonding interactions with the kinase hinge region.[3]
The benzotriazole moiety is recognized as a "privileged" scaffold in medicinal chemistry, valued for its synthetic versatility and wide range of biological activities.[4][5] Its derivatives have been successfully developed as potent inhibitors of several kinases, including c-Jun N-terminal kinase (JNK) and Casein Kinase 2 (CK2).[6][7] The strategic incorporation of fluorine into these scaffolds can profoundly influence their pharmacological properties, enhancing metabolic stability, binding affinity, and cell permeability.[8]
This document provides a detailed guide to the synthesis of kinase inhibitors utilizing 6-Fluoro-1-methyl-1,2,3-benzotriazole . This specific reagent serves as a highly effective leaving group in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern medicinal chemistry for the construction of complex heteroaromatic systems.[9] We will present a representative, field-proven protocol for the synthesis of a potent JNK inhibitor scaffold, detailing the underlying chemical principles, step-by-step procedures, and characterization data.
Mechanism of Action: 1-Methylbenzotriazole as a Superior Leaving Group in SNAr Reactions
The core of the synthetic strategy detailed herein is a nucleophilic aromatic substitution (SNAr) reaction. In this context, the target kinase inhibitor is assembled by coupling a nucleophilic amine-containing heterocycle (the "warhead") with an electrophilic partner. While chloro- or fluoro-substituted heterocycles are commonly used as electrophiles, the use of a benzotriazole moiety as a leaving group offers distinct advantages.
The 1-methyl-1,2,3-benzotriazole group is an exceptional leaving group due to the high stability of the resulting benzotriazole anion, which is resonance-stabilized. The reaction proceeds via a Meisenheimer-like intermediate, where the nucleophilic amine attacks the electron-deficient carbon atom of the kinase scaffold precursor. The subsequent departure of the 1-methyl-1,2,3-benzotriazolide anion is facile and drives the reaction to completion.
The presence of the fluorine atom at the 6-position of the benzotriazole can further modulate the electronic properties of the leaving group, although its primary role in the final kinase inhibitor product is to enhance biological properties.
Caption: General mechanism of SNAr reaction with a benzotriazole leaving group.
Experimental Protocols
This section details the synthesis of a representative aminopyrimidine-based JNK inhibitor, a class of compounds with significant therapeutic potential in neurodegenerative diseases and inflammation.[10][] The protocol is divided into two main parts: the preparation of the key reagent, this compound, and its subsequent use in the SNAr coupling reaction.
PART 1: Synthesis of this compound
The N-methylation of benzotriazoles can yield a mixture of N1 and N2 isomers.[12] The following protocol is optimized for the preferential formation of the N1-methylated product, which is the active leaving group precursor.
Materials and Reagents:
| Reagent | Supplier | CAS Number | Notes |
| 6-Fluoro-1H-benzotriazole | Commercially Available | 2457-75-2 | Starting material |
| Sodium hydride (NaH), 60% in mineral oil | Sigma-Aldrich | 7646-69-7 | Highly reactive, handle with care under inert atmosphere |
| Iodomethane (Methyl Iodide) | Sigma-Aldrich | 74-88-4 | Toxic and volatile, use in a fume hood |
| Anhydrous N,N-Dimethylformamide (DMF) | Sigma-Aldrich | 68-12-2 | Anhydrous grade is crucial |
| Ethyl acetate | Fisher Scientific | 141-78-6 | ACS grade or higher |
| Saturated aq. NH₄Cl solution | In-house preparation | N/A | For quenching |
| Brine (Saturated aq. NaCl solution) | In-house preparation | N/A | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | Sigma-Aldrich | 7487-88-9 | For drying |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 6-Fluoro-1H-benzotriazole (5.0 g, 36.5 mmol, 1.0 eq).
-
Dissolution: Add 40 mL of anhydrous DMF and stir until the solid is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.60 g, 40.1 mmol, 1.1 eq) portion-wise over 15 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and hydrogen gas evolution. The formation of the sodium salt of benzotriazole is essential for the subsequent nucleophilic attack on iodomethane.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.
-
Methylation: Add iodomethane (2.50 mL, 40.1 mmol, 1.1 eq) dropwise to the reaction mixture at 0 °C. Causality Note: Maintaining a low temperature minimizes potential side reactions and ensures regioselectivity.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
Work-up: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of 20 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate and 50 mL of water. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (gradient elution, 10-40% ethyl acetate in hexanes) to yield this compound as a white solid.
PART 2: SNAr Coupling for Kinase Inhibitor Synthesis
This protocol describes the coupling of this compound with a representative aminopyrimidine core to construct the final kinase inhibitor scaffold.
Materials and Reagents:
| Reagent | Supplier | CAS Number | Notes |
| This compound | Synthesized in Part 1 | N/A | The key electrophile/leaving group precursor |
| 4-(Indazol-5-yl)pyrimidin-2-amine | Custom Synthesis | See reference[6] | The nucleophilic "warhead" |
| Sodium tert-butoxide (NaOtBu) | Sigma-Aldrich | 865-48-5 | Strong, non-nucleophilic base |
| Anhydrous 1,4-Dioxane | Sigma-Aldrich | 123-91-1 | Anhydrous grade is crucial |
| Ethyl acetate | Fisher Scientific | 141-78-6 | ACS grade or higher |
| Water (Deionized) | In-house | N/A | For work-up |
| Brine (Saturated aq. NaCl solution) | In-house preparation | N/A | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Sigma-Aldrich | 7757-82-6 | For drying |
Step-by-Step Protocol:
-
Reaction Setup: In an oven-dried Schlenk tube, combine 4-(Indazol-5-yl)pyrimidin-2-amine (211 mg, 1.0 mmol, 1.0 eq), this compound (182 mg, 1.2 mmol, 1.2 eq), and sodium tert-butoxide (144 mg, 1.5 mmol, 1.5 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add 5 mL of anhydrous 1,4-dioxane via syringe.
-
Heating: Seal the tube and heat the reaction mixture to 100 °C in a pre-heated oil bath. Causality Note: Elevated temperature is necessary to overcome the activation energy for the SNAr reaction. Dioxane is a suitable high-boiling aprotic solvent.
-
Reaction Monitoring: Stir the reaction vigorously for 18-24 hours. Monitor for the consumption of starting material and formation of the product by LC-MS.
-
Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully add 10 mL of water to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to afford the final product, N-(4-(1H-indazol-5-yl)pyrimidin-2-yl)aniline derivative, as a solid.
Caption: Workflow for the synthesis of a JNK inhibitor.
Data Presentation and Characterization
The successful synthesis of the target compounds should be confirmed by standard analytical techniques.
Expected Characterization Data for the Final Product:
| Analysis | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | Characteristic peaks for the indazole, pyrimidine, and aniline protons. The absence of the methyl signal from the benzotriazole leaving group. |
| ¹³C NMR (100 MHz, DMSO-d₆) | Signals corresponding to all carbon atoms in the final structure. |
| LC-MS (ESI+) | A single major peak with the calculated mass-to-charge ratio [M+H]⁺ for the target molecule. |
| Purity (HPLC) | >95% purity is desirable for biological screening. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Incomplete Methylation (Part 1) | Incomplete deprotonation; moisture in the reaction. | Ensure NaH is fresh and properly handled. Use freshly distilled, anhydrous DMF. |
| Low Yield in SNAr (Part 2) | Insufficient temperature; inactive base or catalyst (if applicable). | Ensure the reaction temperature is maintained at 100 °C. Use freshly opened, anhydrous NaOtBu. |
| Formation of Side Products | Reaction with residual water; side reactions at other nucleophilic sites. | Ensure all reagents and solvents are anhydrous. Protect the reaction under an inert atmosphere. |
| Difficult Purification | Co-elution of starting material or byproducts. | Optimize the chromatography gradient. Consider reverse-phase HPLC for final purification if needed. |
Conclusion and Future Perspectives
The use of this compound as a reactive handle in SNAr reactions represents a robust and efficient strategy for the synthesis of complex kinase inhibitors. The protocol described provides a reliable pathway to aminopyrimidine-based scaffolds, which are of significant interest for targeting kinases like JNK. The principles and methodologies outlined here are broadly applicable and can be adapted by medicinal chemists and drug development professionals for the creation of diverse libraries of potential therapeutic agents. Further optimization of this scaffold, guided by kinase profiling and structure-based drug design, can lead to the discovery of next-generation inhibitors with improved potency and selectivity.[6]
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Šimková, D., et al. (2025). Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold. ResearchGate. Retrieved from [Link]
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- 10. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 6-Fluoro-1-methyl-1,2,3-benzotriazole in the Development of Novel Antifungal Compounds
For: Researchers, scientists, and drug development professionals in mycology and medicinal chemistry.
Abstract
The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent development of novel antifungal agents. The benzotriazole scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting a wide spectrum of biological activities.[1][2][3] This guide provides a comprehensive framework for the synthesis and evaluation of 6-Fluoro-1-methyl-1,2,3-benzotriazole derivatives as a promising class of antifungal candidates. We will explore the strategic rationale behind this specific molecular design, detailing the roles of the benzotriazole core, fluorine substitution, and N-methylation. This document furnishes detailed, field-proven protocols for chemical synthesis, in vitro antifungal susceptibility testing, and mammalian cell cytotoxicity assessment, enabling researchers to systematically investigate this compound class and interpret the resulting data to guide lead optimization efforts.
Introduction: The Rationale for a Next-Generation Azole Analogue
The benzotriazole nucleus, a fused aromatic nitrogen heterocycle, serves as a versatile scaffold for drug design due to its ability to form diverse non-covalent interactions with biological targets.[4] Its derivatives have shown significant potential as antimicrobial, antiviral, and antifungal agents.[1][2][5] The primary mechanism for many azole-based antifungals is the inhibition of a critical fungal enzyme, lanosterol 14α-demethylase (CYP51).[3][6] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3][7] Inhibition of CYP51 disrupts membrane integrity, leading to fungal growth arrest and cell death.[6]
Our focus on the This compound scaffold is a rational design strategy intended to enhance the therapeutic potential of the benzotriazole core through two key modifications:
-
Fluorine Substitution (C-6 Position): The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[8] A fluorine atom at the C-6 position is hypothesized to improve key pharmacological properties such as metabolic stability (by blocking potential sites of oxidation), binding affinity to the target enzyme, and membrane permeability.[8][9]
-
N-Methylation (N-1 Position): The addition of a methyl group at the N-1 position can significantly influence the molecule's physicochemical properties.[10] This modification can enhance solubility, modulate the compound's electronic profile, and, crucially, block metabolic pathways that might otherwise inactivate the compound.[4][5] The N-substitution pattern is known to be a critical determinant of biological function in benzotriazoles.[11]
By combining these features, this compound represents a promising starting point for developing potent, selective, and pharmacokinetically robust antifungal agents.
Hypothesized Mechanism of Action
The proposed antifungal mechanism for derivatives of this scaffold mirrors that of classic azole drugs. The triazole nitrogen atoms are expected to coordinate with the heme iron atom in the active site of fungal CYP51, effectively inhibiting its function.[6][12] This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane.
Figure 1: Hypothesized mechanism of action for benzotriazole-based antifungal agents.
Synthesis and Characterization Protocols
The synthesis of this compound can be approached through a multi-step process starting from commercially available precursors. The following protocol is a proposed, logical pathway based on established synthetic methodologies for benzotriazole derivatives.[13][14][15]
Protocol 2.1: Proposed Synthesis of this compound
Causality Behind Experimental Choices: This synthetic route is designed for efficiency and control. Starting with 4-fluoro-1,2-phenylenediamine ensures the fluorine is correctly positioned. The diazotization-cyclization is a classic and high-yielding method for forming the benzotriazole ring.[13] N-methylation is performed as a subsequent step to allow for regioselective control, as direct synthesis can often lead to a mixture of N-1 and N-2 isomers.[11]
Figure 2: General workflow for the synthesis and purification of the target compound.
Step-by-Step Methodology:
-
Synthesis of 6-Fluoro-1H-benzotriazole:
-
Dissolve 4-fluoro-1,2-phenylenediamine in a mixture of glacial acetic acid and water.
-
Cool the solution to 0-5°C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite (NaNO₂) in water.
-
Add the sodium nitrite solution dropwise to the cooled diamine solution, maintaining the temperature below 10°C. This in situ generation of nitrous acid is critical for the diazotization of one amino group.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete cyclization.
-
The product will often precipitate out of the solution. Collect the crude 6-fluoro-1H-benzotriazole by vacuum filtration, wash with cold water, and dry.
-
-
N-Methylation to form this compound:
-
Dissolve the dried 6-fluoro-1H-benzotriazole in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃), to the solution to deprotonate the triazole nitrogen.
-
Add a methylating agent, such as iodomethane (CH₃I) or dimethyl sulfate, dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C) and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
The crude product will likely be a mixture of N-1 and N-2 methylated isomers. Purify the desired 1-methyl isomer using column chromatography on silica gel.
-
Characterize the final product's structure and purity using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Antifungal Activity Evaluation
A systematic evaluation of antifungal activity is crucial. The cornerstone of this evaluation is determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). These protocols are based on the globally recognized standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[16][17][18][19][20][21][22][23][24][25]
Protocol 3.1: Broth Microdilution for MIC Determination
Causality Behind Experimental Choices: The broth microdilution method is the gold standard for quantitative susceptibility testing, providing a reproducible measure of a compound's potency (the MIC).[23] RPMI-1640 medium is the standard for fungal susceptibility testing as it supports the growth of most clinically relevant fungi. Using a standardized inoculum ensures that the results are comparable across experiments and laboratories.
Step-by-Step Methodology:
-
Preparation of Compound Stock: Prepare a high-concentration stock solution (e.g., 10 mg/mL) of the purified benzotriazole derivative in 100% dimethyl sulfoxide (DMSO).
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in RPMI-1640 medium to achieve the desired final concentration range (e.g., 256 µg/mL to 0.125 µg/mL).
-
Self-Validation: Ensure the final concentration of DMSO in the test wells does not exceed 1%, as higher concentrations can inhibit fungal growth.
-
Include a positive control well (fungus + medium, no compound) and a negative control well (medium only).
-
-
Inoculum Preparation:
-
Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar plate.
-
Prepare a fungal suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to a specific cell density.
-
Further dilute this suspension in RPMI-1640 medium to achieve the final target inoculum size as specified by CLSI/EUCAST guidelines (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate (except the negative control).
-
Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.
-
-
Reading the MIC: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth compared to the positive control.
Protocol 3.2: Determination of Minimum Fungicidal Concentration (MFC)
Causality Behind Experimental Choices: The MIC value indicates growth inhibition (fungistatic activity), but not necessarily cell death (fungicidal activity). The MFC test is a critical follow-up to distinguish between these two outcomes.
Step-by-Step Methodology:
-
Following the MIC determination, take a small aliquot (e.g., 10-20 µL) from each well that showed no visible growth.
-
Spot-plate these aliquots onto a fresh, drug-free agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubate the agar plate at 35°C for 24-48 hours.
-
The MFC is the lowest concentration from the MIC plate that results in no fungal growth on the subculture agar plate.
Cytotoxicity Assessment and Selectivity
A promising antifungal compound must be potent against fungal pathogens while exhibiting minimal toxicity to host (mammalian) cells. The MTT assay is a standard colorimetric method to assess this.[26][27][28][29]
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- 7. Exploring Long Arm Amide-Linked Side Chains in the Design of Antifungal Azole Inhibitors of Sterol 14α-Demethylase (CYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
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- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 6-Fluoro-1-methyl-1,2,3-benzotriazole Synthesis
Welcome to the technical support guide for the synthesis of 6-Fluoro-1-methyl-1,2,3-benzotriazole. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis. Our goal is to equip you with the necessary insights to diagnose issues, optimize your reaction conditions, and achieve higher yields of your target compound.
The synthesis of this compound is typically approached via a two-stage process. First, the benzotriazole core is constructed through the diazotization and intramolecular cyclization of a substituted o-phenylenediamine. Second, a methyl group is introduced onto one of the nitrogen atoms of the triazole ring. Each stage presents unique challenges that can impact the final yield and purity. This guide will address both stages comprehensively.
Overall Synthesis Workflow
The logical flow from starting material to the final product is outlined below. The process begins with the reduction of 4-fluoro-2-nitroaniline, followed by the critical diazotization step to form the heterocyclic core, and concludes with the regioselective methylation.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Part A: Synthesis of 6-Fluorobenzotriazole Intermediate
The formation of the 6-fluorobenzotriazole ring is the foundation of the entire synthesis. Issues in this stage will invariably lead to poor outcomes.
Q1: My yield of 6-fluorobenzotriazole is consistently low or non-existent. What are the common causes?
A1: Low yield in this step typically points to one of three critical areas: the initial reduction, the diazotization conditions, or reactant quality.
-
Incomplete Reduction: The conversion of 4-fluoro-2-nitroaniline to 4-fluoro-1,2-phenylenediamine is a prerequisite. An incomplete reduction will leave unreacted nitroaniline, which will not participate in the cyclization, thus lowering the potential yield. Monitor the reduction step by Thin Layer Chromatography (TLC) to ensure full consumption of the starting material before proceeding.
-
Incorrect Diazotization Temperature: This is the most common failure point. The reaction of an o-phenylenediamine with nitrous acid is highly exothermic.[1] The procedure requires cooling the initial solution (diamine in acetic acid) to between 5-15°C.[2][3] Upon adding the sodium nitrite solution, the temperature must be allowed to rise rapidly to 70-80°C.[1] If cooling is too efficient and this temperature spike is suppressed, the intramolecular cyclization will be inefficient, leading to drastically lower yields.[1] For small-scale reactions, it may be necessary to remove the ice bath immediately after the nitrite addition to ensure the temperature rises appropriately.[1]
-
Insufficient Acid: Acetic acid is preferred over mineral acids as it provides a cleaner reaction profile.[1] Its primary role is to generate nitrous acid in situ from sodium nitrite.[2] An insufficient amount of acid will lead to incomplete diazotization. Ensure you are using at least two molar equivalents of glacial acetic acid relative to the diamine.[1]
Q2: The reaction mixture turned dark brown or black immediately after adding sodium nitrite. What happened?
A2: A dark coloration is a strong indicator of decomposition and unwanted side reactions.
-
Temperature Overshoot: While a temperature rise is necessary, if it exceeds ~90°C, the formed diazonium salt intermediate can rapidly decompose, evolving nitrogen gas and forming tarry, phenolic byproducts.[4] This is more likely in large-scale reactions where heat dissipation is slower.
-
Azo Coupling: Insufficient acidity can lead to a side reaction where the newly formed diazonium salt couples with the unreacted 4-fluoro-1,2-phenylenediamine.[4] This forms colored azo compounds. Ensuring the reaction medium is sufficiently acidic minimizes the concentration of the free amine available for this side reaction.
Q3: My crude product separated as a dark oil instead of a crystalline solid. How can I fix this?
A3: Oiling out is a common issue, especially if the product is impure or cools too quickly.
-
Purity: The presence of tarry impurities, often formed during diazotization, can inhibit crystallization.[5]
-
Cooling Rate: Allowing the reaction mixture to cool slowly to room temperature before chilling it in an ice bath is crucial.[6] Rapid cooling often promotes oil formation over crystal lattice formation.
-
Seeding: If you have a small amount of pure, solid 6-fluorobenzotriazole, adding a seed crystal to the cooled solution can initiate crystallization.[2]
-
Troubleshooting: If an oil persists, try to isolate it. It may still be the desired product but in an impure state. Proceed with purification steps like vacuum distillation or attempt recrystallization from a different solvent system, such as benzene or a water-ethanol mixture.[1][7]
Part B: N-Methylation of 6-Fluorobenzotriazole
The methylation step is complicated by the presence of two reactive nitrogen atoms (N1 and N2) in the triazole ring, leading to potential regioisomers.
Caption: Formation of N1 and N2 regioisomers during methylation.
Q4: My ¹H NMR spectrum shows two distinct sets of peaks for the benzotriazole protons after methylation. Why?
A4: You have formed a mixture of the N1-methyl and N2-methyl regioisomers. The benzotriazole anion, formed after deprotonation by a base, has nucleophilic character at both the N1 and N2 positions. Alkylation with reagents like methyl iodide or dimethyl sulfate rarely gives a single isomer.[8] The 1-alkyl (N1) isomer is generally the thermodynamically more stable product and often predominates.[6][9] However, the reaction conditions can significantly influence the kinetic vs. thermodynamic product ratio.
Q5: How can I improve the regioselectivity to favor the desired this compound (N1 isomer)?
A5: Maximizing the yield of the N1 isomer is a key optimization challenge.
-
Reaction Conditions: The choice of solvent and base is critical. Using NaOH or NaOEt as the base in a polar solvent often favors the N1 product.[6]
-
Solvent-Free Method: A highly efficient and regioselective method for N1-alkylation involves performing the reaction under solvent-free conditions using silica gel, potassium carbonate (K₂CO₃), and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[6][10] This method often provides the 1-alkyl benzotriazole in high yield with excellent selectivity.
-
Biocatalysis: For ultimate selectivity, enzymatic methylation using engineered methyltransferases can achieve regiomeric ratios greater than 99:1, although this requires specialized reagents and expertise.[11]
Q6: I have an unavoidable mixture of N1 and N2 isomers. How can I separate them?
A6: Separation is typically achieved through physical methods based on differences in polarity.
-
Column Chromatography: This is the most reliable method. The two isomers generally have different polarities and can be separated on a silica gel column using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). Monitor the fractions by TLC to isolate the pure products.
-
Fractional Recrystallization: If the isomers have sufficiently different solubilities in a particular solvent, fractional recrystallization may be possible, though it is often less efficient than chromatography.
Frequently Asked Questions (FAQs)
Q: What is the recommended overall protocol for this synthesis?
A: A reliable, two-stage protocol is provided below.
| Parameter | Stage 1: 6-Fluorobenzotriazole Synthesis | Stage 2: N1-Methylation |
| Starting Material | 4-Fluoro-1,2-phenylenediamine | 6-Fluorobenzotriazole |
| Key Reagents | Glacial Acetic Acid, Sodium Nitrite (NaNO₂) | Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), TBAB, SiO₂ |
| Solvent | Water | Solvent-free |
| Initial Temperature | Cool to 5-15°C | Room Temperature |
| Exotherm | Allow to rise to 70-80°C | Gentle heating (e.g., 60-70°C) may be required |
| Reaction Time | ~1-2 hours | 1-3 hours (monitor by TLC) |
| Typical Yield | 75-85% | 80-95% (for N1 isomer) |
| Purification | Recrystallization from boiling water or vacuum distillation | Column Chromatography |
Q: Why is acetic acid specifically recommended for the diazotization step?
A: While strong mineral acids like HCl can be used, acetic acid is generally much more satisfactory for benzotriazole synthesis.[1] It maintains an optimal pH that facilitates the in situ generation of nitrous acid while being mild enough to prevent rapid decomposition of the diazonium salt intermediate, leading to better overall yields and a cleaner product profile.[1]
Q: What are the critical safety precautions for this synthesis?
A:
-
Diazotization: Diazonium salts can be explosive when isolated and dry. The in situ nature of this reaction makes it relatively safe, but it's crucial to maintain temperature control and never attempt to isolate the diazonium intermediate.
-
Methylating Agents: Methyl iodide and dimethyl sulfate are toxic and carcinogenic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Nitroanilines: 4-Fluoro-2-nitroaniline is toxic if ingested, inhaled, or absorbed through the skin. Handle with care.
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Fluorobenzotriazole
This protocol is adapted from established procedures for benzotriazole synthesis.[1][2]
-
Reduction (if starting from 4-fluoro-2-nitroaniline): In a round-bottom flask, dissolve 4-fluoro-2-nitroaniline (1 equiv.) in ethanol. Add stannous chloride (SnCl₂) (3-4 equiv.) and concentrated hydrochloric acid (HCl). Heat the mixture under reflux and monitor by TLC until the starting material is consumed. Cool the mixture, basify with aqueous NaOH until a pH > 10 is reached, and extract the product (4-fluoro-1,2-phenylenediamine) with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Dissolution: In a beaker of appropriate size, place the 4-fluoro-1,2-phenylenediamine (1 mole equiv.), glacial acetic acid (2 mole equiv.), and water.[1] Warm gently if necessary to obtain a clear solution.
-
Cooling: Place the beaker in an ice-water bath and cool the solution to 5°C, stirring gently.[1]
-
Diazotization: In a separate flask, dissolve sodium nitrite (1.09 mole equiv.) in a minimal amount of cold water. Add this cold nitrite solution to the diamine solution all at once while stirring.[1]
-
Reaction: The mixture may change color, and the temperature should rise rapidly to 70-80°C.[1] Do not over-cool the reaction at this stage. Once the peak temperature is reached, the color should settle to a clear orange-red.
-
Crystallization: Remove the beaker from the cooling bath and allow it to stand at room temperature for at least 1 hour, then chill thoroughly in an ice bath to maximize crystallization.[2]
-
Isolation: Collect the solid product by vacuum filtration, wash it with ice-cold water, and suck it as dry as possible.[3]
-
Purification: The crude tan-colored product can be purified by recrystallization from boiling water (using decolorizing charcoal if necessary) or by vacuum distillation for a very pure, white product.[1][2]
Protocol 2: Regioselective N1-Methylation
This protocol is based on efficient solvent-free methods.[6][10]
-
Preparation: In a mortar, thoroughly grind a mixture of 6-fluorobenzotriazole (1 equiv.), anhydrous potassium carbonate (2 equiv.), silica gel (equal weight to the benzotriazole), and a catalytic amount of tetrabutylammonium bromide (TBAB, ~0.1 equiv.).
-
Reaction: Transfer the powdered mixture to a round-bottom flask. Add methyl iodide (1.2-1.5 equiv.) and equip the flask with a condenser. Heat the mixture in an oil bath at 60-70°C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-3 hours.
-
Work-up: After cooling to room temperature, add dichloromethane (DCM) or ethyl acetate to the solid mixture and stir for 15 minutes.
-
Purification: Filter off the inorganic solids (K₂CO₃, SiO₂) and wash them with additional solvent. Combine the filtrates and concentrate under reduced pressure. The resulting crude product, which should be highly enriched in the N1 isomer, can be further purified by flash column chromatography on silica gel to remove any residual N2 isomer and other impurities.
Mechanistic Visualization
The formation of the benzotriazole ring proceeds via diazotization of one amino group, followed by a spontaneous intramolecular cyclization.
Caption: Key steps in the formation of the 6-fluorobenzotriazole ring.
References
-
Clay, D., et al. (2022). Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition. Available at: [Link]
-
Fieser, L. F., & Martin, E. L. (1935). 1,2,3-Benzotriazole. Organic Syntheses, Coll. Vol. 2, p.66 (1943); Vol. 15, p.4 (1935). Available at: [Link]
-
Pharmacy Infoline. Synthesis of benzotriazole from o-phenylenediamine. Available at: [Link]
-
Palmer, M. H., et al. (1975). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
IJARIIE. (2024). A Review on: Synthesis of Benzotriazole. International Journal of Advanced Research in Innovation, Ideas and Education. Available at: [Link]
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Scribd. Synthesis of Benzotriazole from o-Phenylenediamine. Available at: [Link]
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Verma, S., et al. (2021). Ligand-Mediated Regioselective Rhodium-Catalyzed Benzotriazole-Allene Coupling: Mechanistic Exploration and Quantum Chemical Analysis. Chemistry - A European Journal. Available at: [Link]
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GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
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Sridevi, G., et al. (2015). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Khan, I., et al. (2023). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. ACS Omega. Available at: [Link]
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GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
- Google Patents. (1967). Purification of benzotriazole. US3334054A.
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Organic Chemistry Portal. Diazotisation. Available at: [Link]
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GSC Online Press. (2021). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
Chemex Organo Chem. (2024). Exploring the Synthesis Applications of 4-Fluoro-2-nitroaniline. Available at: [Link]
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Common side reactions in the synthesis of fluorinated benzotriazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of fluorinated benzotriazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these valuable but often challenging heterocyclic compounds. Instead of a generic overview, this document provides direct answers to common problems, explaining the underlying chemistry of side reactions and offering field-proven solutions to enhance yield, purity, and safety.
Introduction: The Challenge of Fluorinated Heterocycles
Fluorinated benzotriazoles are critical scaffolds in modern drug discovery and materials science. The incorporation of fluorine can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity.[1] However, the synthesis, particularly via the classical diazotization of fluorinated o-phenylenediamines, is fraught with potential side reactions. The strong electron-withdrawing nature of fluorine alters the reactivity of the aromatic ring and the amino groups, while the inherent instability of diazonium salt intermediates requires precise control.[2][3] This guide provides troubleshooting strategies to navigate these challenges.
Core Synthesis Pathway: Diazotization and Cyclization
The most common route involves the reaction of a fluorinated o-phenylenediamine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a mono-diazonium salt. This intermediate then undergoes spontaneous intramolecular cyclization to yield the benzotriazole ring.[4][5] While straightforward in principle, minor deviations in conditions can lead to a cascade of side reactions.
Sources
Purification of "6-Fluoro-1-methyl-1,2,3-benzotriazole" by column chromatography
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 6-Fluoro-1-methyl-1,2,3-benzotriazole using column chromatography. It is structured as a series of troubleshooting questions and FAQs to directly address challenges encountered during experimental work.
I. Foundational Knowledge: Understanding the Separation
Before delving into troubleshooting, it's crucial to understand the physicochemical nature of this compound and the principles of the technique.
The target molecule is a substituted benzotriazole, a class of heterocyclic compounds.[1][2][3] The presence of three nitrogen atoms in the triazole ring imparts a degree of polarity and potential basicity, while the fluoro-substituted benzene ring contributes to its overall electronic properties.[2][4] Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar organic solvent).[5][6] Compounds with higher polarity will adsorb more strongly to the silica gel and elute later, while less polar compounds will travel through the column more quickly with the mobile phase.[6]
II. Experimental Workflow: Column Chromatography Protocol
A standard protocol for purifying this compound is outlined below. This workflow serves as a baseline from which troubleshooting and optimization can be performed.
Caption: General workflow for column chromatography purification.
III. Troubleshooting Guide: Question & Answer
This section addresses specific problems that may arise during the purification process.
Issue 1: Poor Separation or Overlapping Spots
Question: "I'm developing a solvent system with Thin Layer Chromatography (TLC), but my product and impurities either stay at the baseline or shoot to the top. How do I achieve good separation?"
Answer: This is a classic mobile phase polarity issue. The goal is to find a solvent system where your target compound, this compound, has an Rf (retention factor) value between 0.25 and 0.35.
-
If Spots Remain at the Baseline (Low Rf): Your mobile phase is not polar enough to move the compounds off the silica gel.[7] You need to increase the polarity . For a common system like Hexane/Ethyl Acetate, this means increasing the proportion of ethyl acetate.[8] For example, move from a 9:1 Hexane:EtOAc ratio to 7:3 or even 1:1.
-
If Spots Move to the Solvent Front (High Rf): Your mobile phase is too polar, causing all compounds to travel with it instead of interacting with the stationary phase.[7] You must decrease the polarity . In a Hexane/EtOAc system, this involves increasing the proportion of hexane (e.g., from 1:1 to 4:1 Hexane:EtOAc).
-
Systematic Approach: Test a range of solvent polarities. Common starting points for benzotriazole derivatives include mixtures of hexanes with ethyl acetate or dichloromethane with methanol.[8][9]
| Solvent System Example | Polarity | Recommended Use Case |
| 95:5 Hexane / Ethyl Acetate | Low | For separating very non-polar impurities. |
| 70:30 Hexane / Ethyl Acetate | Medium | A good starting point for many benzotriazoles. |
| 98:2 Dichloromethane / Methanol | Medium-High | For more polar compounds that don't move in EtOAc systems. |
Issue 2: The Product is Not Eluting from the Column
Question: "I've run several column volumes of my chosen solvent, but TLC analysis shows my product is still stuck at the top of the column. What should I do?"
Answer: This indicates that the compound is too strongly adsorbed to the silica gel, which can happen for two primary reasons:
-
Insufficient Mobile Phase Polarity: The solvent system that looked promising on TLC may not be strong enough for the larger scale of a column. Solution: Gradually increase the polarity of your mobile phase (this is called a gradient elution). For instance, if you started with 7:3 Hexane:EtOAc, you can switch to 1:1 Hexane:EtOAc, and then to 100% Ethyl Acetate. If the compound is very polar, a small percentage (1-5%) of methanol in dichloromethane or ethyl acetate may be necessary.[7][10]
-
Decomposition or Irreversible Adsorption: Benzotriazoles, having basic nitrogen atoms, can sometimes interact very strongly with the slightly acidic surface of silica gel, leading to decomposition or irreversible binding.[6][7]
-
Diagnosis: Before running a full column, spot your crude material on a TLC plate, let it sit in the open air on the silica for an hour, and then run the plate. If you see new spots or significant streaking that wasn't there before, your compound may be unstable on silica.[7][10]
-
Solution: Consider switching to a different stationary phase. Neutral alumina is a common alternative for compounds that are sensitive to acidic silica gel.[7]
-
Issue 3: Streaking or "Tailing" of the Compound Band
Question: "On my TLC plates and in the column, my product spot is not round but appears as a long streak or 'tail'. This is causing poor separation. Why is this happening?"
Answer: Tailing is often a sign of an undesirable secondary interaction between your compound and the stationary phase, or column overloading.[11]
-
Acid-Base Interaction: The lone pairs on the nitrogen atoms of the benzotriazole ring can be protonated by the acidic silanol groups on the surface of silica gel. This strong ionic interaction causes tailing.
-
Column Overloading: Loading too much crude material onto the column can exceed its separation capacity, leading to broad, tailing bands.[7][11]
Issue 4: Difficulty Loading a Poorly Soluble Sample
Question: "My crude this compound is not dissolving well in the non-polar solvent I need to start my column with. How can I load it effectively?"
Answer: This is a common problem. Loading the sample in a strong (polar) solvent will ruin the separation before it even begins. The best solution is dry loading .[12]
Dry Loading Protocol:
-
Dissolve your crude sample in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (typically 5-10 times the mass of your crude sample) to this solution in a round-bottom flask.[12]
-
Swirl the mixture to ensure the silica is fully wetted.
-
Carefully remove the solvent using a rotary evaporator until you have a dry, free-flowing powder. This powder is your crude product adsorbed onto silica.[12]
-
Carefully add this powder to the top of your packed column.
-
Gently add a protective layer of sand on top before slowly introducing the mobile phase.[12]
This technique introduces the sample in a concentrated band at the top of the column without using a strong liquid solvent, ensuring optimal separation.
Caption: Troubleshooting decision tree for column chromatography.
IV. Frequently Asked Questions (FAQs)
-
Q1: What is the difference between silica gel and alumina? When should I use alumina? Silica gel is acidic, while alumina can be purchased in acidic, neutral, or basic forms.[6] For purifying basic compounds like many benzotriazoles that may interact poorly with silica, neutral alumina is an excellent alternative to prevent tailing or decomposition.[7]
-
Q2: What is the difference between isocratic and gradient elution?
-
Isocratic elution uses a single, constant mobile phase composition throughout the entire separation. It is simpler but may not be effective for mixtures with components of widely different polarities.
-
Gradient elution involves gradually increasing the polarity of the mobile phase during the separation.[7] This is useful for eluting strongly adsorbed (polar) compounds after the less polar ones have already come off the column, often saving time and solvent.
-
-
Q3: How can I avoid cracking the silica bed in my column? Cracking occurs when the packed column runs dry or due to heat changes from solvent mixing. Always ensure the solvent level remains above the top of the stationary phase. When switching solvents in a gradient, ensure they are well-mixed beforehand to avoid generating heat within the column. A uniform and well-packed column is less prone to cracking.[13]
-
Q4: My purified fractions still show a small impurity by TLC. What are my next steps? If a single column pass is insufficient, you have a few options. You can re-run the column on the combined fractions using a shallower gradient or a different solvent system to try and resolve the impurity. Alternatively, if the product is a solid, recrystallization is an excellent secondary purification technique that separates based on solubility, not polarity, and can effectively remove co-eluted impurities.[7][8]
V. References
-
Synthesis of Some Novel Benzotriazole-1-yl-acetic acid substituted aryl hydrazide Derivatives as Anticonvulsant Agents. (2018). Asian Journal of Research in Chemistry. Retrieved January 20, 2026, from [Link]
-
Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (2019). Research Journal of Pharmacy and Technology. Retrieved January 20, 2026, from [Link]
-
Mastering Stationary Phases: Selection Criteria and Method Development. (n.d.). Sorbtech. Retrieved January 20, 2026, from [Link]
-
How To Choose Mobile Phase For Column Chromatography? (2023). Chemistry For Everyone. Retrieved January 20, 2026, from [Link]
-
Column chromatography. (n.d.). Columbia University. Retrieved January 20, 2026, from [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 20, 2026, from [Link]
-
Column chromatography. (n.d.). University of Calgary. Retrieved January 20, 2026, from [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Retrieved January 20, 2026, from [Link]
-
Supporting Information 1,2,3-Triazole Derivatives as Antitubercular Agents: Synthesis, Biological Evaluation and Molecular Docking. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
6-fluoro-1-(2-methylpropyl)-1H-1,2,3-benzotriazole-7-carboxylic acid. (n.d.). AABLocks. Retrieved January 20, 2026, from [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Retrieved January 20, 2026, from [Link]
-
troubleshooting column chromatography. (2022). Reddit. Retrieved January 20, 2026, from [Link]
-
Benzotriazole. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
The Chemistry of Benzotriazole Derivatives. (n.d.). National Academic Digital Library of Ethiopia. Retrieved January 20, 2026, from [Link]
-
6-methyl-1H-1,2,3-benzotriazole. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
1,2,3-BENZOTRIAZOLE FOR SYNTHESIS. (n.d.). BiochemoPharma. Retrieved January 20, 2026, from [Link]
-
Separation of 4-Methyl-1,2,3-benzotriazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 20, 2026, from [Link]
-
A Review on: Synthesis of Benzotriazole. (2024). International Journal of Advanced Research in Innovation, Ideas and Education. Retrieved January 20, 2026, from [Link]
-
Review on synthetic study of benzotriazole. (2019). GSC Biological and Pharmaceutical Sciences. Retrieved January 20, 2026, from [Link]
-
An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (2018). Acta Scientific Pharmaceutical Sciences. Retrieved January 20, 2026, from [Link]
-
Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. (2021). Molecules. Retrieved January 20, 2026, from [Link]
-
Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). (2020). Separations. Retrieved January 20, 2026, from [Link]
-
Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. (2009). International Journal of Mass Spectrometry. Retrieved January 20, 2026, from [Link]
-
Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. (2009). UvA-DARE (Digital Academic Repository). Retrieved January 20, 2026, from [Link]
Sources
- 1. Benzotriazole - Wikipedia [en.wikipedia.org]
- 2. ijariie.com [ijariie.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 5. columbia.edu [columbia.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ajrconline.org [ajrconline.org]
- 9. rsc.org [rsc.org]
- 10. Chromatography [chem.rochester.edu]
- 11. sorbtech.com [sorbtech.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. youtube.com [youtube.com]
Optimizing reaction conditions for peptide coupling with "6-Fluoro-1-methyl-1,2,3-benzotriazole"
A Senior Application Scientist's Guide to "6-Fluoro-1-methyl-1,2,3-benzotriazole" and Related Reagents
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for optimizing peptide coupling reactions, with a special focus on the emerging class of halogenated benzotriazole-based reagents. This guide is structured to provide practical, in-depth answers to the challenges you may encounter during peptide synthesis. While direct literature on "this compound" as a peptide coupling agent is not yet prevalent, this guide will leverage established principles from closely related chlorinated analogs, such as HCTU, and fundamental chemical theory to provide a robust framework for its potential use and troubleshooting.
Section 1: Frequently Asked Questions (FAQs)
Here we address common queries regarding the use of halogenated benzotriazole reagents in peptide synthesis.
Q1: What is the primary advantage of using a halogenated benzotriazole-based coupling reagent over traditional reagents like HBTU?
A1: The primary advantage lies in enhanced reactivity. Halogen atoms, such as chlorine or fluorine, are electron-withdrawing. When substituted onto the benzotriazole ring, they increase the acidity of the N-hydroxy group, which in turn makes the resulting active ester a better leaving group. This leads to faster and more efficient coupling reactions. For example, HCTU, which contains a chlorine atom at the 6-position, often demonstrates improved reaction rates compared to its non-halogenated counterpart, HBTU.[1][2]
Q2: How does the position of the halogen on the benzotriazole ring impact its effectiveness?
A2: The position of the halogen influences the electronic properties of the benzotriazole ring system. Substitution at the 6-position, as seen in HCTU, has been shown to be effective in enhancing reactivity.[1][2] The electron-withdrawing effect is key to improving the leaving group ability of the active ester intermediate, thereby accelerating the rate of acylation.
Q3: Can "this compound" be used as a direct replacement for HOBt?
A3: It is important to distinguish between a coupling additive like 1-hydroxybenzotriazole (HOBt) and a standalone coupling reagent. "this compound" as named would not function as a direct replacement for HOBt because it lacks the crucial 1-hydroxy group necessary to form the active ester. A more plausible candidate for a coupling additive would be "6-Fluoro-1-hydroxybenzotriazole". The methyl group at the 1-position in the queried compound would prevent the formation of the active ester intermediate required for peptide bond formation.
Q4: What are the potential benefits of using a fluorinated benzotriazole derivative compared to a chlorinated one?
A4: While specific data on "this compound" is limited, we can infer potential benefits based on the known properties of fluorine. Fluorine is the most electronegative element, so a fluoro-substituted benzotriazole would likely exhibit an even stronger electron-withdrawing effect than a chloro-substituted one. This could translate to:
-
Faster reaction kinetics: An even better leaving group could lead to quicker coupling times.
-
Higher efficiency for difficult couplings: The increased reactivity may be beneficial for sterically hindered amino acids or challenging sequences.
However, it is also possible that extreme reactivity could lead to unwanted side reactions if not properly controlled.
Section 2: Troubleshooting Guide
This section provides a problem-and-solution framework for issues that may arise when using halogenated benzotriazole coupling reagents.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | 1. Insufficient reagent equivalents. 2. Sterically hindered amino acids. 3. Peptide aggregation on resin. 4. Inadequate pre-activation time. | 1. Increase the equivalents of the amino acid, coupling reagent, and base (typically 3-5 eq.). 2. For difficult couplings, consider a more potent reagent or a double coupling protocol. 3. Use structure-breaking solvents like NMP or incorporate pseudoproline dipeptides. 4. Ensure adequate pre-activation (1-5 minutes) of the amino acid with the coupling reagent and base before adding to the resin. |
| Racemization/Epimerization | 1. Prolonged activation time. 2. Excess base. 3. High reaction temperature. | 1. Minimize the pre-activation time. The active ester should be added to the resin-bound amine promptly. 2. Use the recommended stoichiometry of base (e.g., for aminium reagents, 2 equivalents of a non-nucleophilic base like DIPEA is common). 3. Perform the coupling at room temperature unless elevated temperatures are necessary for a particularly difficult coupling, and even then, use with caution. |
| Guanidinylation of N-terminus | Reaction of the aminium salt coupling reagent with the free N-terminal amine of the peptide. | 1. This is a known side reaction for aminium-based reagents like HCTU if used in excess or with prolonged reaction times.[3] 2. Ensure the activated amino acid is added to the resin promptly after pre-activation. 3. Avoid using a large excess of the coupling reagent. |
| Formation of Unwanted Adducts | Side reactions with amino acid side chains (e.g., dehydration of Asn/Gln). | 1. Ensure side-chain protecting groups are stable to the coupling conditions. 2. The use of benzotriazole-based reagents generally minimizes dehydration of Asn and Gln compared to carbodiimide methods without additives. |
Section 3: Experimental Protocols & Methodologies
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) using a Halogenated Benzotriazole Reagent (e.g., HCTU)
This protocol outlines a typical procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide.
Materials:
-
Fmoc-protected amino acid (4 equivalents relative to resin loading)
-
HCTU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Resin with N-terminal deprotected amine
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and HCTU in DMF. Add DIPEA to the solution and allow for pre-activation for 1-2 minutes.
-
Coupling: Add the activated amino acid mixture to the deprotected resin. Agitate the reaction mixture for 30-60 minutes at room temperature.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF and then Dichloromethane (DCM).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Protocol 2: Hypothetical Application and Optimization for "6-Fluoro-1-hydroxybenzotriazole" as a Coupling Additive
This protocol is a theoretical framework for evaluating a novel fluorinated additive, based on established methods for HOBt.
Objective: To determine the optimal conditions for using 6-fluoro-1-hydroxybenzotriazole (6-F-HOBt) as a racemization-suppressing additive with a carbodiimide like N,N'-diisopropylcarbodiimide (DIC).
Procedure:
-
Model Reaction Setup: A standard model system prone to racemization, such as the coupling of Z-Phe-Val-OH to H-Ala-OMe, would be used.
-
Activation and Coupling:
-
Dissolve Z-Phe-Val-OH (1 eq.) and 6-F-HOBt (1 eq.) in DMF.
-
Add DIC (1.1 eq.) and stir for 5 minutes at 0°C for pre-activation.
-
Add H-Ala-OMe (1 eq.) and allow the reaction to proceed at room temperature.
-
-
Analysis: Monitor the reaction by HPLC to determine the rate of product formation and, crucially, the formation of the diastereomeric (racemized) product.
-
Optimization: Vary the equivalents of 6-F-HOBt, the pre-activation time, and the solvent to find conditions that maximize the yield of the desired product while minimizing racemization.
Section 4: Visualizing the Workflow and Logic
Diagram 1: General Mechanism of Peptide Coupling with a Benzotriazole-based Aminium Reagent
Caption: Decision-making process for incomplete peptide couplings.
References
- HCTU - Grokipedia. (n.d.).
- The Essential Role of HDMC in Modern Peptide Synthesis. (n.d.).
- HDMC CAS 1082951-62-9 - Luxembourg Bio Technologies. (n.d.).
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- HDMC; CAS 1082951-62-9 - Aapptec Peptides. (n.d.).
- Coupling Reagents for Solid Phase Peptide Synthesis Archives - AAPPTEC. (n.d.).
-
HCTU - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
- Utility of fluorinated α-amino acids in development of therapeutic peptides. (n.d.).
- Coupling Reagents - Aapptec Peptides. (n.d.).
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
Sources
Troubleshooting low coupling efficiency with fluorinated benzotriazole reagents
Welcome to the technical support center for fluorinated benzotriazole coupling reagents. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize peptide coupling reactions. As Senior Application Scientists, we provide in-depth, field-tested advice to enhance the success of your peptide synthesis endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My coupling reaction is showing low efficiency or has failed completely. What are the most common initial troubleshooting steps?
Low coupling efficiency is a frequent challenge in solid-phase peptide synthesis (SPPS). Before delving into complex optimizations, it's crucial to verify the fundamentals of your experimental setup.
Initial Checks:
-
Reagent Quality: Ensure your coupling reagents (e.g., HATU, HBTU, HCTU), amino acids, and solvents are fresh and of high purity. Amine-containing solvents like DMF can degrade over time to form secondary amines (dimethylamine), which can prematurely deprotect Fmoc groups, leading to deletion sequences.[1] Always use peptide-synthesis-grade solvents.
-
Reagent Stoichiometry: For most standard couplings, the amino acid and the coupling reagent should be used in approximately equimolar amounts, typically in a slight excess (around 2 equivalents) relative to the free amine groups on the resin.[2] The base, such as N,N-Diisopropylethylamine (DIPEA), is generally used at double the molar quantity of the amino acid and coupling reagent.[2]
-
Reaction Time: While modern coupling reagents are fast, "difficult" couplings involving sterically hindered amino acids or sequences prone to aggregation may require longer reaction times.[3][4] Monitor the reaction progress using a qualitative test like the Kaiser test to ensure it has gone to completion.[5]
Question 2: I'm observing deletion sequences in my final product. What could be the cause?
Deletion sequences, where one or more amino acids are missing from the target peptide, are a common impurity.[6] This is often due to incomplete coupling or premature deprotection.
Potential Causes and Solutions:
-
Peptide Aggregation: Hydrophobic sequences can aggregate on the solid support, hindering the access of reagents to the growing peptide chain.[4][7][8] This can lead to both incomplete coupling and deprotection.
-
Steric Hindrance: Amino acids with bulky side chains (e.g., Val, Ile, Aib) can be challenging to couple.[2][9]
-
Premature Fmoc Deprotection: The presence of impurities in your DMF, such as dimethylamine, can cause the premature removal of the Fmoc protecting group, leading to the formation of deletion sequences where the next amino acid is coupled to the wrong position.[1]
-
Solution: Always use high-purity, peptide-synthesis-grade DMF. If you suspect your DMF is old or contaminated, use a fresh bottle.
-
Question 3: My final peptide has a modification that corresponds to the mass of the coupling reagent. What is this side reaction?
This is likely due to a side reaction known as guanidinylation, where the coupling reagent reacts with the N-terminal amine of the peptide chain.[10][11][12] This caps the peptide, preventing further elongation.[2][13]
Mechanism and Prevention:
-
Cause: This side reaction is more prevalent with aminium/uronium reagents like HBTU and HATU, especially when used in excess relative to the carboxylic acid.[10][11][13] It can also occur if the activation of the carboxylic acid is slow.[12]
-
Prevention:
-
Use the coupling reagent and amino acid in equimolar amounts.[2]
-
Pre-activate the amino acid with the coupling reagent for a short period (1-2 minutes) before adding it to the resin.[5][14] This ensures the formation of the active ester and minimizes the amount of free coupling reagent that can react with the peptide's N-terminus.
-
Consider using a phosphonium-based reagent like PyBOP, which does not cause guanidinylation.[10]
-
Question 4: I'm concerned about racemization, especially when coupling sensitive amino acids like Histidine or Cysteine. How can I minimize this?
Racemization, the loss of stereochemical integrity at the alpha-carbon of the amino acid, is a critical concern in peptide synthesis.[7][15] The choice of coupling reagent and base can significantly impact the level of epimerization.
Strategies to Reduce Racemization:
-
Coupling Reagent Choice: HATU generally exhibits a lower risk of epimerization compared to HBTU.[3][5] This is attributed to the HOAt moiety, which accelerates the coupling reaction, reducing the time the activated amino acid is susceptible to racemization.[5] Newer reagents like COMU also show reduced epimerization.[16]
-
Base Selection: The choice of base is crucial. While DIPEA is commonly used, a weaker base like N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (TMP) can reduce the risk of racemization, particularly for sensitive amino acids.[11][17]
-
Additives: The inclusion of additives like HOBt or HOAt is known to suppress racemization.[7][15] Fluorinated benzotriazole reagents like HBTU and HATU already incorporate these moieties.[11]
Comparative Data of Common Coupling Reagents
The selection of the right coupling reagent is often a balance between efficiency, cost, and the specific demands of the peptide sequence.[3][18]
| Parameter | HATU | HBTU | HCTU |
| Relative Reactivity | Very High | High | High |
| Purity (Difficult Sequences) | Higher Purity | Lower Purity | High Purity |
| Reaction Speed | Faster | Slower | Fast |
| Racemization Risk | Lower | Higher | Lower than BOP |
| Cost | High | Moderate | Moderate |
| Key Feature | Forms highly reactive OAt-ester | Forms OBt-ester | Forms 6-Cl-OBt ester, more reactive than OBt |
Data synthesized from multiple sources.[3][5][18][19]
Experimental Protocols
Protocol 1: Standard Peptide Coupling using HATU
This protocol is a representative method for manual solid-phase peptide synthesis (SPPS) using Fmoc chemistry.[5]
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat the treatment for an additional 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
Prepare the coupling solution in a separate vial: Pre-activate the Fmoc-amino acid (4 equivalents) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 30-60 minutes.
-
Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the peptide-resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Characterize the purified peptide by mass spectrometry.
Visual Diagrams
Diagram 1: General Mechanism of Carboxylic Acid Activation by Aminium Reagents
Caption: Carboxylic acid activation and coupling pathway.
Diagram 2: Troubleshooting Workflow for Low Coupling Efficiency
Caption: Troubleshooting workflow for failed couplings.
References
- HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. (2025). Benchchem.
- The Role of HOBt and HBTU in Peptide Coupling Reactions. Self-publishing.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmaceutical Sciences and Research.
- A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis. (2025). Benchchem.
- Recent development in peptide coupling reagents. (n.d.).
- A Comparative Analysis of Modern Coupling Reagents for Optimal Peptide Synthesis Yield. (2025). Benchchem.
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Self-publishing.
- Choosing the Right Peptide Coupling Reagent: HCTU vs.
- Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. (2018). Organic Process Research & Development.
- Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. (n.d.). Self-publishing.
- Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. (n.d.). Ukrainica Bioorganica Acta.
- HATU, DIPEA Peptide Coupling Mechanism. (2020). YouTube.
- HBTU, DIPEA Peptide Coupling Mechanism. (2021). YouTube.
- Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews.
- Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. (n.d.). PMC - NIH.
- Coupling Reagents. (n.d.).
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. (2008).
- Optimizing Peptide Coupling: Key Techniques. (n.d.). Self-publishing.
- Technical Support Center: Optimizing HBTU Coupling Reactions. (2025). Benchchem.
- The Core Principles and Applications of Uronium Salt Coupling Agents: A Technical Guide. (2025). Benchchem.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.).
- Coupling Reagents. (n.d.). Aapptec Peptides.
- What to do when your peptide synthesis fails. (2023). Biotage.
- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
- Investigation of Impurities in Peptide Pools. (n.d.). MDPI.
- Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents. (n.d.). Purdue College of Engineering.
- COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. (2025).
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.).
- Find Scientific and Medical Freelance Projects
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Technical Support Center: Stability of 6-Fluoro-1-methyl-1,2,3-benzotriazole in Aqueous Solutions
Welcome to the Technical Support Center for 6-Fluoro-1-methyl-1,2,3-benzotriazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot stability issues that may be encountered when working with this compound in aqueous solutions.
Introduction
This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The introduction of a fluorine atom and a methyl group to the benzotriazole scaffold can significantly alter its physicochemical properties, including metabolic stability and binding affinity.[1] However, these modifications can also influence its stability in aqueous environments, a critical consideration for many experimental protocols. This guide provides a structured approach to understanding and mitigating potential stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: While specific data for this compound is limited, based on the general behavior of benzotriazoles and fluorinated aromatic compounds, the primary stability concerns in aqueous solutions are:
-
Hydrolysis: The triazole ring, although generally stable, can be susceptible to hydrolysis under certain pH and temperature conditions. The presence of an electron-withdrawing fluorine atom may influence the electron density of the ring system, potentially affecting its susceptibility to nucleophilic attack by water.
-
Photodegradation: Aromatic compounds, including fluorinated ones, can be sensitive to light, particularly UV radiation.[2] Photolysis can lead to the cleavage of the C-F bond or degradation of the heterocyclic ring system.
-
Oxidation: Benzotriazoles can be degraded by strong oxidizing agents.[3] While not a typical concern in standard buffers, the presence of oxidizing species in a reaction mixture could lead to decomposition.
Q2: How does pH likely affect the stability of this compound?
A2: Benzotriazole has a pKa of approximately 8.2, acting as a weak acid.[4] The stability of benzotriazole derivatives can be pH-dependent. While benzotriazoles are generally stable towards acids and alkalis, extreme pH values could potentially catalyze hydrolysis.[5] For this compound, it is advisable to maintain the pH of aqueous solutions within a neutral to slightly acidic range (pH 4-7) to minimize the risk of base-catalyzed hydrolysis.
Q3: What is the expected thermal stability of this compound in aqueous solutions?
A3: Benzotriazoles are generally thermally stable compounds.[6] However, elevated temperatures will accelerate the rate of any degradation process, including hydrolysis.[3] For long-term storage of aqueous solutions, it is recommended to store them at 2-8°C or frozen at -20°C to -80°C to minimize thermal degradation.[7] When conducting experiments at elevated temperatures, it is crucial to assess the compound's stability under those specific conditions.
Q4: Can the fluorine atom be cleaved from the molecule in an aqueous environment?
A4: The carbon-fluorine bond is generally very strong and stable.[8] However, photodegradation induced by UV light has been shown to cause defluorination in some fluorinated aromatic compounds.[2] Under typical laboratory handling conditions (i.e., protected from excessive light), significant cleavage of the C-F bond through hydrolysis is unlikely.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments.
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Loss of compound potency or inconsistent results over time in aqueous assays. | Compound Degradation: The compound may be unstable in your specific assay buffer or under the experimental conditions (e.g., temperature, light exposure). | 1. Perform a Stability Study: Incubate the compound in the assay buffer under the exact experimental conditions for the duration of the assay. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC or LC-MS to quantify the remaining parent compound.[7] 2. Optimize Buffer Conditions: If degradation is observed, consider adjusting the buffer pH to a more neutral or slightly acidic range. Ensure the buffer is free of any potentially reactive components. 3. Protect from Light: Conduct experiments in low-light conditions or use amber-colored labware to minimize photodegradation. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis of an aged aqueous solution. | Formation of Degradation Products: The new peaks likely correspond to hydrolysis products, photoproducts, or oxidation products. | 1. Characterize Degradants: Use mass spectrometry (MS) to determine the molecular weights of the new peaks. This can provide clues about the degradation pathway (e.g., a mass increase of 16 Da could suggest hydroxylation).[3] 2. Review Experimental Setup: Assess for potential sources of contamination or reactive species in your reagents and solvents. |
| Poor solubility or precipitation of the compound in aqueous buffer. | Low Aqueous Solubility: Fluorination can increase lipophilicity, leading to poor solubility in water.[1] | 1. Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is low and does not affect your experiment.[9] 2. pH Adjustment: If the compound has ionizable groups, adjusting the pH might improve solubility. However, be mindful of the potential impact on stability. 3. Sonication: Gentle sonication can aid in dissolving the compound. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Aqueous Buffer
This protocol outlines a general method for evaluating the stability of the compound in a specific aqueous buffer using HPLC or LC-MS.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., PBS, Tris-HCl)
-
Organic solvent for stock solution (e.g., DMSO, acetonitrile)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Incubator or water bath
Procedure:
-
Prepare a Stock Solution: Accurately weigh the compound and dissolve it in the chosen organic solvent to prepare a concentrated stock solution (e.g., 10 mM).
-
Prepare Test Solution: Dilute the stock solution with the aqueous buffer to the final desired concentration for your experiment (e.g., 10 µM).
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution and analyze it by HPLC or LC-MS to determine the initial concentration and purity. This will serve as your reference.
-
Incubation: Incubate the remaining test solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution.
-
Analysis: Analyze each aliquot by HPLC or LC-MS.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. A significant decrease in the peak area of the parent compound indicates instability.
Visualization of the Stability Assessment Workflow
Caption: Interrelationship between proper handling, storage, compound integrity, and user safety.
References
- BenchChem. (2025). Safety and handling of fluorinated organic compounds.
-
Bhat, N. A., & Pomerantz, A. E. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 56(15), 10769–10779. [Link]
- BenchChem. (2025). Technical Support Center: Navigating Stability Challenges in Long-Term Experiments with Small Molecules. Retrieved from a hypothetical BenchChem technical note.
- StabilityStudies.in. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs. Retrieved from a hypothetical stability testing services website.
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Weiss, S., & Reemtsma, T. (2005). Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry. Analytical Chemistry, 77(22), 7415–7420. [Link]
- ASEAN. (n.d.). ASEAN Guideline on Stability Study of Drug Product.
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European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
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Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]
- BenchChem. (2025). Practical Guide to the Handling and Storage of Fluorinated Esters: Application Notes and Protocols. Retrieved from a hypothetical BenchChem technical note.
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PubChem. (n.d.). 1H-Benzotriazole. National Center for Biotechnology Information. Retrieved from [Link]
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Liu, Y., et al. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Environmental Science and Pollution Research, 30, 48615–48626. [Link]
-
Waidyanatha, S., et al. (2021). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). Journal of Analytical Toxicology, 45(8), 863–873. [Link]
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Fliegl, H., et al. (1995). The thermal decomposition of 1-methyl-1,2,3-benzotriazin-4-(1H)-one: matrix isolation of the reactive intermediates. Journal of the Chemical Society, Chemical Communications, (14), 1523-1524. [Link]
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Sanna, M., et al. (2018). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 157, 126-148. [Link]
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Drewnowska, J., et al. (2021). Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. Water, 13(16), 2263. [Link]
- Abudalo, R. A., et al. (2010). Stability of Benzotriazole Derivatives with Free Cu, Zn, Co and Metal-Containing Enzymes: Binding and Interaction of Methylbenzotriazoles with Superoxide Dismutase and Vitamin B12. Jordan Journal of Chemistry, 5(2), 143-156.
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van Leerdam, J. A., et al. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. International Journal of Mass Spectrometry, 282(1-2), 99-107. [Link]
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El-Faham, A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14, 2146-2172. [Link]
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Fischer, S., & Göen, T. (2022). Human metabolism and excretion kinetics of benzotriazole UV stabilizer UV-327 after single oral administration. Archives of Toxicology, 96, 3137–3146. [Link]
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Wikipedia. (n.d.). Benzotriazole. Retrieved from [Link]
- Tarpo, J., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University Department of Chemistry. Retrieved from a hypothetical university safety document.
-
Klapötke, T. M., & Stierstorfer, J. (2009). Benzotriazole is thermally more stable than 1,2,3-triazole. Zeitschrift für anorganische und allgemeine Chemie, 635(6-7), 906-912. [Link]
- Palmer, M. H., & Moyes, W. (1981). Electronic Structure and Stability of Benzotriazoles. Journal of Molecular Structure, 74(1), 115-127.
-
Herrero, P., et al. (2013). Determination of benzotriazoles in water samples by polyethersulfone solid-phase microextraction and liquid chromatography quadrupole time-of-flight mass spectrometry. Journal of Chromatography A, 1303, 22-29. [Link]
-
PubChem. (n.d.). 1,2,3-Benzotriazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Wang, F., et al. (2019). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. Molecules, 24(18), 3335. [Link]
- Al-Masoudi, N. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(4), 2146-2172.
-
El-Faham, A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14, 2146-2172. [Link]
-
Petrov, V. A. (2023). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. International Journal of Molecular Sciences, 24(24), 17593. [Link]
-
Zhu, X., et al. (2010). 1-Chloromethyl-1H-1,2,3-benzotriazole. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3131. [Link]
-
Chen, Z., et al. (2022). Surface modification with a fluorinated N-heterocyclic carbene on Au: effect on contact resistance in organic field-effect transistors. Journal of Materials Chemistry C, 10(20), 7856-7862. [Link]
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- 4. Benzotriazole - Wikipedia [en.wikipedia.org]
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How to avoid byproduct formation in "6-Fluoro-1-methyl-1,2,3-benzotriazole" synthesis
Welcome to the technical support center for the synthesis of 6-Fluoro-1-methyl-1,2,3-benzotriazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls associated with this synthesis. We will delve into the mechanistic underpinnings of byproduct formation and provide field-proven strategies to optimize your reaction outcomes.
Introduction: The Challenge of Regioselectivity
The synthesis of this compound is a two-step process: the diazotization of 4-fluoro-1,2-phenylenediamine to form the 6-fluoro-1H-benzotriazole intermediate, followed by N-methylation. While seemingly straightforward, the critical challenge lies in controlling the regioselectivity of the methylation step. The benzotriazole nucleus possesses multiple nitrogen atoms that can be alkylated, leading to a mixture of isomers that are often difficult to separate. This guide provides a structured approach to minimizing these byproducts and ensuring the purity of your target compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Part 1: Diazotization of 4-Fluoro-1,2-phenylenediamine
Question 1: My diazotization reaction has a low yield and significant tar formation. What is the likely cause?
Answer: This is a common issue often stemming from poor temperature control and the rate of addition of the diazotizing agent.
-
Causality: The diazotization of aromatic amines is a highly exothermic reaction.[1] If the temperature rises too quickly, the diazonium salt intermediate can decompose, leading to a range of undesirable side products and tar formation.[2] A rapid addition of sodium nitrite can create localized "hot spots" where the temperature exceeds the optimal range, even if the bulk of the reaction mixture appears to be at the correct temperature.
-
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain the reaction temperature between 5-10°C throughout the addition of sodium nitrite. Use an ice-salt bath for more efficient cooling.
-
Slow, Controlled Addition: Dissolve the sodium nitrite in water and add it dropwise to the solution of 4-fluoro-1,2-phenylenediamine in acetic acid. This ensures a steady, controlled reaction rate.
-
Vigorous Stirring: Ensure the reaction mixture is well-stirred to dissipate heat and prevent localized concentration gradients.
-
Post-Addition Stirring: After the addition is complete, continue stirring the mixture in the cooling bath for at least one hour to ensure the reaction goes to completion before allowing it to warm to room temperature.
-
A typical procedure for this step involves dissolving the diamine in acetic acid, cooling the mixture, and then adding a solution of sodium nitrite in water.[1][3]
Part 2: N-Methylation of 6-Fluoro-1H-benzotriazole
Question 2: I've successfully synthesized 6-fluoro-1H-benzotriazole, but my methylation step yields a mixture of products that are difficult to separate. Why is this happening?
Answer: You are encountering the primary challenge of benzotriazole chemistry: a lack of regioselectivity during N-alkylation.
-
Causality: 6-Fluoro-1H-benzotriazole exists in a tautomeric equilibrium between the 1H and 2H forms.[4] The nitrogen atoms at the N1, N2, and N3 positions are all potential sites for methylation. While N1 and N3 are electronically similar, the N2 position has a different electronic environment. Standard alkylating agents are often not selective, leading to a mixture of 1-methyl and 2-methyl isomers.[5][6][7] The desired product is the 1-methyl isomer, while the primary byproduct is the thermodynamically less stable 6-fluoro-2-methyl-1,2,3-benzotriazole.
dot
Caption: Formation of isomeric byproducts during methylation.
Question 3: How can I improve the regioselectivity to favor the formation of the desired 6-Fluoro-1-methyl isomer?
Answer: Optimizing the reaction conditions and choosing the right methylating agent and solvent system are crucial for improving regioselectivity.
-
Expertise & Experience: The ratio of 1- to 2-alkylated products is influenced by factors such as the steric bulk of the alkylating agent and the polarity of the solvent.[7] While enzymatic methods can offer high regioselectivity, they may not be suitable for all laboratory settings.[5] For chemical synthesis, a careful selection of reagents is key.
-
Recommendations for Improved Selectivity:
-
Choice of Base and Solvent: Using a milder base like potassium carbonate in a polar aprotic solvent such as DMF or acetone can favor the formation of the 1-methyl isomer.
-
Phase-Transfer Catalysis: An efficient method for regioselective N-alkylation involves using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) with potassium carbonate.[8] This can lead to higher yields of the 1-alkyl benzotriazoles.
-
Temperature Control: Running the methylation at a lower temperature can sometimes improve selectivity, although it may require longer reaction times.
-
| Parameter | Condition A (Less Selective) | Condition B (More Selective) | Rationale |
| Methylating Agent | Methyl iodide (MeI) | Dimethyl sulfate (DMS) | DMS can sometimes offer slightly better selectivity. |
| Base | Sodium hydride (NaH) | Potassium carbonate (K2CO3) | A milder base is often preferred. |
| Solvent | Tetrahydrofuran (THF) | Dimethylformamide (DMF) | A polar aprotic solvent can influence the reaction pathway. |
| Additive | None | Tetrabutylammonium bromide (TBAB) | Phase-transfer catalysis can improve regioselectivity.[8] |
Question 4: What is the best way to purify my final product and remove the unwanted 2-methyl isomer?
Answer: The most effective method for separating the 1-methyl and 2-methyl isomers is column chromatography.
-
Causality: The two isomers have different polarities, which allows for their separation on a silica gel column. The 2-methyl isomer is typically less polar than the 1-methyl isomer.
-
Purification Protocol:
-
Column Preparation: Pack a silica gel column with an appropriate diameter and length for the scale of your reaction.
-
Solvent System: A common eluent system is a mixture of ethyl acetate and petroleum ether (or hexane). Start with a low polarity mixture (e.g., 10% ethyl acetate in petroleum ether) and gradually increase the polarity.
-
Loading and Elution: Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent and load it onto the column. Elute the column with the solvent gradient.
-
Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify and combine the fractions containing the pure desired product.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Fluoro-1H-benzotriazole
dot
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. WO1997041083A1 - Process for the preparation of fluoro compounds from the corresponding amines - Google Patents [patents.google.com]
- 3. iisj.in [iisj.in]
- 4. Ligand‐Mediated Regioselective Rhodium‐Catalyzed Benzotriazole–Allene Coupling: Mechanistic Exploration and Quantum Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijrrjournal.com [ijrrjournal.com]
Characterization of impurities in "6-Fluoro-1-methyl-1,2,3-benzotriazole" synthesis
Welcome to the technical support guide for the synthesis and characterization of 6-Fluoro-1-methyl-1,2,3-benzotriazole. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and analytical practices. Our goal is to empower you to navigate the common challenges encountered during this synthesis, ensuring the purity and integrity of your final compound.
Overview: The Synthetic Pathway and Its Pitfalls
The synthesis of this compound is typically a two-step process. First, 4-fluoro-1,2-phenylenediamine undergoes diazotization and subsequent intramolecular cyclization to form the intermediate, 6-fluoro-1H-benzotriazole.[1][2][3] The second step involves the methylation of this intermediate. While seemingly straightforward, each step presents unique challenges, primarily concerning reaction control and the formation of impurities. The most significant challenge is controlling the regioselectivity of the methylation step, which can yield two different isomers.[4][5]
Common Impurities: Identification and Origin
A successful synthesis relies on understanding and controlling potential impurities. The table below summarizes the most common impurities, their source, and key identifiers.
| Impurity Name | Source | Molecular Weight ( g/mol ) | Primary Analytical Signature |
| 4-Fluoro-1,2-phenylenediamine | Unreacted starting material from Step 1 | 126.13 | Unique HPLC retention time; MS signal (m/z 127) |
| 6-Fluoro-1H-benzotriazole | Unreacted intermediate from Step 2 | 137.11 | Unique HPLC retention time; MS signal (m/z 138) |
| 6-Fluoro-2-methyl-1,2,3-benzotriazole | Regioisomer from methylation (Step 2) | 151.14 | Same MS signal as product; different HPLC retention time and NMR shifts |
| Azo-coupled Dimers | Side reaction during diazotization (Step 1) | >250 | Colored impurity; distinct HPLC/MS signals |
| 1,3-Dimethyl-6-fluorobenzotriazolium Salt | Over-methylation (Step 2) | 166.17 | Highly polar; may not elute on standard RP-HPLC; unique NMR signals |
Troubleshooting Guide: A Question & Answer Approach
Q1: My final product analysis (HPLC/LC-MS) shows two major peaks with identical mass. What are they, and how can I isolate the desired product?
Answer: This is the most common issue in this synthesis and indicates the formation of both the N1-methyl (desired) and N2-methyl (impurity) regioisomers. Because they have the same molecular weight (151.14 g/mol ), they are indistinguishable by mass spectrometry alone but can be separated by chromatography.
Expertise & Causality: The nitrogen atoms in the triazole ring of the 6-fluoro-1H-benzotriazole intermediate have different nucleophilicities. Alkylation can occur at either the N1 or N2 position, leading to a mixture of products.[5] The ratio of these isomers is highly dependent on the reaction conditions, including the choice of solvent, base, and methylating agent. Generally, the 1-substituted isomer is thermodynamically more stable, but the reaction can be under kinetic control.[5]
Troubleshooting & Protocol:
-
Confirmation of Identity: The definitive way to assign the structures is through ¹H and ¹³C NMR spectroscopy.[6][7][8] The chemical environment of the methyl group and the aromatic protons is different for each isomer. The N1-isomer is asymmetrical, showing three distinct aromatic proton signals, while the N2-isomer is symmetrical, showing only two signals for the four aromatic protons.
-
Improving Regioselectivity:
-
Base and Solvent: Using a milder base (e.g., K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile often favors the formation of the N1-isomer.[9] Stronger bases like NaH can sometimes lead to different isomer ratios.
-
Methylating Agent: Reagents like methyl iodide or dimethyl sulfate are commonly used. The choice can influence the N1/N2 ratio, and experimentation may be required to optimize for your specific setup.
-
-
Purification:
-
Column Chromatography: Silica gel chromatography is the most effective method for separating the two isomers. The polarity difference, though slight, is usually sufficient for separation. A gradient elution system (e.g., hexane/ethyl acetate or dichloromethane/methanol) is recommended.
-
Recrystallization: If one isomer is formed in significant excess, recrystallization may be a viable, scalable purification method. Multiple recrystallizations may be necessary to achieve high purity.
-
Q2: The initial cyclization step (Step 1) resulted in a low yield and a dark, tarry reaction mixture. What went wrong?
Answer: This outcome typically points to issues with the diazotization reaction, which is highly sensitive to temperature and pH.
Expertise & Causality: The formation of the diazonium salt intermediate from 4-fluoro-1,2-phenylenediamine is an exothermic process.[1] If the temperature rises above the optimal range (typically 0-10 °C), the diazonium salt can decompose or participate in unwanted side reactions, such as intermolecular azo coupling, which produces colored, polymeric impurities.[2] The reaction must be kept under acidic conditions to ensure the formation of nitrous acid (from NaNO₂) and to stabilize the diazonium intermediate.
Troubleshooting & Protocol:
-
Strict Temperature Control:
-
Pre-cool the solution of 4-fluoro-1,2-phenylenediamine in acetic acid to 0-5 °C using an ice-salt bath before adding the sodium nitrite solution.
-
Add the aqueous solution of sodium nitrite slowly and dropwise , ensuring the internal reaction temperature does not exceed 10 °C. Vigorous stirring is essential to dissipate heat.
-
-
Reagent Purity: Ensure the 4-fluoro-1,2-phenylenediamine starting material is of high purity. Oxidized diamines can lead to significant byproduct formation.
-
Order of Addition: Always add the sodium nitrite solution to the acidic amine solution, never the other way around. This ensures that the amine is always in the presence of sufficient acid for the diazotization to proceed correctly.
Frequently Asked Questions (FAQs)
FAQ 1: How can I use analytical techniques to confidently distinguish between the N1- and N2-methyl isomers?
-
HPLC-UV: This is the best initial technique for assessing purity and resolving the two isomers.[10][11][12] A well-developed reverse-phase HPLC method (e.g., using a C18 column with a water/acetonitrile or water/methanol gradient) will show two distinct peaks for the N1 and N2 isomers.
-
¹H NMR Spectroscopy: This is the gold standard for structural confirmation.[6][8]
-
N1-Isomer (Asymmetric): Will show three distinct signals in the aromatic region. The chemical shift of the N-CH₃ group is characteristic.
-
N2-Isomer (Symmetric): Due to its C₂ symmetry, it will show only two signals in the aromatic region (two sets of equivalent protons). The N-CH₃ signal will have a different chemical shift compared to the N1-isomer.
-
-
LC-MS: While it won't separate the isomers by mass, it is invaluable for identifying other impurities.[13][14][15] It confirms that the two peaks seen in the HPLC have the expected molecular weight of the product.
FAQ 2: What are the key parameters for a robust HPLC method for purity analysis?
A good starting point for a reverse-phase HPLC method is outlined below. This method should be validated to ensure it is suitable for its intended purpose.[11]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 or 4.6 mm ID, 1.8-5 µm particle size | Provides good retention and resolution for non-polar to moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid | Acidification improves peak shape and ionization for MS detection. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Acid | Common organic modifiers for reverse-phase chromatography. |
| Gradient | Start at 10-20% B, ramp to 90-95% B over 10-20 min | A gradient is necessary to elute impurities with a wide range of polarities. |
| Flow Rate | 0.2-1.0 mL/min (adjusted for column ID) | Standard flow rates for analytical HPLC. |
| Column Temp. | 25-35 °C[12] | Maintains consistent retention times. |
| Detection | UV-Vis or DAD at ~215-230 nm and ~275 nm[12] | Benzotriazoles have strong UV absorbance at these wavelengths. |
| Sample Prep. | Dissolve in Acetonitrile/Water (e.g., 60:40)[12] | Ensures sample is fully dissolved in a solvent compatible with the mobile phase. |
References
-
ResearchGate. (n.d.). Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. Retrieved from ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). Retrieved from NIH. [Link]
-
PubMed. (2013). Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry. Retrieved from PubMed. [Link]
-
PubMed. (n.d.). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. Retrieved from PubMed. [Link]
-
Royal Society of Chemistry. (n.d.). An NMR study of the equilibria involved with benzotriazole, carbonyl compounds, and their adducts. Retrieved from RSC Publishing. [Link]
-
ResearchGate. (2001). An experimental (NMR) and theoretical (GIAO) study of the tautomerism of benzotriazole in solution. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2006). Electronic Structure and Stability of Benzotriazoles. Retrieved from ResearchGate. [Link]
-
SlideShare. (n.d.). Determination of benzotriazoles in water samples by polyethersulfone solid-phase microextraction and liquid chromatography quadrupole time-of-flight mass spectrometry. Retrieved from SlideShare. [Link]
- Google Patents. (n.d.). CN108572228B - A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof.
-
Guided Wave. (2023). Benzotriazole Monitoring in Semiconductors with Fiber Optic UV-Vis Spectroscopy. Retrieved from Guided Wave. [Link]
-
PubMed. (2013). Determination of benzotriazoles in dishwasher tabs from Germany and estimation of the discharge into German waters. Retrieved from PubMed. [Link]
-
MDPI. (n.d.). Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes. Retrieved from MDPI. [Link]
-
World Journal of Pharmaceutical Research. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from WJPR. [Link]
-
Chemistry Stack Exchange. (2015). Is diazotization of o-phenylenediamine to benzotriazole reversible?. Retrieved from Chemistry Stack Exchange. [Link]
-
GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved from GSC Online Press. [Link]
-
Scientific Journal for Faculty of Science-Sirte University. (2023). Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2 - chloro – N – (Substitutedphenyl) Acetamide. Retrieved from SJFSSU. [Link]
-
UniCA IRIS. (2021). Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. Retrieved from UniCA IRIS. [Link]
-
PubMed. (1998). Properties and Synthetic Utility of N-Substituted Benzotriazoles. Retrieved from PubMed. [Link]
-
CORE Scholar. (2022). Detection of benzotriazole and related analogues in surface samples collected near an Ohio airpark. Retrieved from CORE Scholar. [Link]
-
GSC Online Press. (n.d.). Review on synthetic study of benzotriazole. Retrieved from GSC Online Press. [Link]
-
International Invention of Scientific Journal. (2021). Synthesis of Benzotriazole Derivatives. Retrieved from IISJ. [Link]
-
SlideShare. (n.d.). Synthesis of Benzotriazole from o- Phynylenediamine.pptx. Retrieved from SlideShare. [Link]
-
Royal Society of Chemistry. (n.d.). Triazines and related products. Part IV. Methylation of 3-aryl-3,4-dihydro-4-imino-1,2,3-benzotriazines. Retrieved from RSC Publishing. [Link]
-
Indian Academy of Sciences. (n.d.). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Retrieved from IAS. [Link]
-
IJARIIE. (2024). A Review on: Synthesis of Benzotriazole. Retrieved from IJARIIE. [Link]
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Technical Support Center: Optimizing Catalyst Loading for CuAAC Reactions with 6-Fluoro-1-methyl-1,2,3-benzotriazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimization protocols for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, with a specific focus on leveraging benzotriazole-based ligands, particularly 6-Fluoro-1-methyl-1,2,3-benzotriazole .
While direct literature on the catalytic use of this compound is emerging, this guide synthesizes established principles from extensive studies on structurally similar benzotriazole ligands to provide a robust framework for your experimental design and troubleshooting.[1][2]
Section 1: The Role of Benzotriazole Ligands in CuAAC
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high efficiency and regioselectivity in forming 1,4-disubstituted 1,2,3-triazoles.[3][4] The key to a successful reaction is maintaining the copper catalyst in its active Cu(I) oxidation state.[5][6] This is where ligands play a pivotal role.
Benzotriazole-based ligands have proven to be excellent auxiliary ligands in copper catalysis for several reasons:
-
Stabilization of Cu(I): As nitrogen-rich N-donor heterocyclic ligands, benzotriazoles effectively coordinate with the Cu(I) ion. This complexation protects the catalytic center from oxidation to the inactive Cu(II) state by atmospheric oxygen and prevents disproportionation.[3][6]
-
Enhanced Reaction Rates: By stabilizing the active catalyst and modulating the electronic properties of the copper center, these ligands can significantly accelerate the reaction rate, often allowing for lower catalyst loadings and milder reaction conditions.[7]
-
In Situ Catalyst Generation: Many protocols now use stable Cu(II) salts (e.g., CuSO₄) with a reducing agent (like sodium ascorbate). Benzotriazole ligands facilitate this in situ generation of Cu(I) and maintain its activity throughout the catalytic cycle.[3][8]
The specific substitutions on the benzotriazole ring, such as the fluoro and methyl groups in this compound, are expected to modulate its electronic properties and steric profile, thereby influencing its coordination with copper and, consequently, the catalytic activity. The electron-withdrawing nature of the fluorine atom can impact the σ-donor properties of the ligand, a key parameter in catalyst performance.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my CuAAC reaction yield low when using a benzotriazole-based ligand?
-
A1: Low yields in CuAAC reactions can stem from several factors. The most common culprits are catalyst inactivation, suboptimal reagent ratios, or interfering substances.[9]
-
Catalyst Inactivation: The active Cu(I) catalyst is easily oxidized to inactive Cu(II). Ensure your solvents are degassed, or run the reaction under an inert atmosphere (N₂ or Ar).
-
Incorrect Ligand-to-Copper Ratio: The stoichiometry is critical. An excess of a strongly chelating ligand can sometimes inhibit the reaction by blocking coordination sites on the copper atom needed for the substrates.[7] Conversely, too little ligand will fail to protect the Cu(I) species.
-
Purity of Reagents: Impurities in your azide or alkyne starting materials can poison the catalyst. Azides, in particular, can be unstable.
-
Presence of Inhibitors: Functional groups like thiols or even certain buffers (e.g., Tris, phosphate) can chelate the copper catalyst more strongly than your benzotriazole ligand, effectively sequestering it from the reaction.[9]
-
Q2: Do I need a reducing agent like sodium ascorbate when using a pre-formed Cu(II)-benzotriazole complex?
-
A2: Not always. One of the significant advantages demonstrated by some Cu(II)-benzotriazole catalytic systems is their ability to function without an external reducing agent.[1][2] The reaction mechanism may involve an in situ reduction of Cu(II) to Cu(I) mediated by one of the reaction components (e.g., the alkyne or solvent). However, if you observe a slow or stalled reaction, the addition of a reducing agent like sodium ascorbate is a primary troubleshooting step.
Q3: What is the optimal catalyst loading (mol%) for a reaction using a benzotriazole ligand?
-
A3: The optimal loading can vary significantly based on the specific substrates and reaction conditions. Studies on various Cu(II)-benzotriazole complexes have shown effective catalysis with loadings ranging from 2.5 mol% to 5 mol% of the copper complex.[10] For highly efficient substrates, it may be possible to lower this further. Always start with a reported range and optimize for your specific system.
Q4: My reaction solution turned blue/green. What does this indicate?
-
A4: A blue or green hue is a visual indicator of the presence of Cu(II) ions and typically signals that your Cu(I) catalyst has been oxidized.[6] This is a clear sign that your reaction may be slow or has stopped. The primary cause is exposure to oxygen.
Q5: How does the order of reagent addition affect the reaction?
-
A5: The order of addition is critical for forming the active catalyst correctly. It is highly recommended to pre-mix the copper source (e.g., CuSO₄) and the benzotriazole ligand in the reaction solvent for a few minutes before adding the azide and alkyne substrates.[5] The reducing agent (sodium ascorbate), if used, should be added last to initiate the reaction.[8] This ensures the ligand has coordinated to the copper, protecting it as it is reduced to the active Cu(I) state.
Section 3: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| No reaction or very low conversion | 1. Inactive Catalyst (Cu(II) formation).2. Incorrect ligand-to-copper ratio.3. Poor quality of reagents (azide/alkyne).4. Presence of inhibitors (thiols, certain buffers). | 1. Degas all solutions thoroughly. Consider running the reaction under an inert atmosphere (N₂ or Ar). Add a fresh solution of sodium ascorbate.2. Screen ligand-to-copper ratios. Start with a 1:1 or 2:1 ratio of benzotriazole ligand to copper salt. Some systems benefit from a ligand excess (up to 5:1).[5][11]3. Verify the purity of starting materials via NMR or LC-MS. Synthesize fresh azide if necessary.4. Switch to a non-coordinating buffer (e.g., HEPES). Purify substrates to remove potential inhibitors. |
| Reaction starts but stalls before completion | 1. Gradual oxidation of the Cu(I) catalyst over time.2. Catalyst degradation.3. Low concentration of reactants. | 1. Add a second aliquot of sodium ascorbate or the copper-ligand complex midway through the reaction.[12]2. Ensure the reaction temperature is appropriate. While gentle heating can sometimes improve rates, excessive heat can degrade the catalyst complex.3. If working with very dilute solutions, an increase in the concentration of reactants may be necessary to achieve a reasonable reaction rate. |
| Formation of side products (e.g., alkyne homocoupling) | Oxidative homocoupling of the terminal alkyne (Glaser coupling), often catalyzed by Cu(II).[13][14] | This is a strong indicator of excess Cu(II) and insufficient Cu(I) stabilization. 1. Increase the ligand-to-copper ratio to better protect the Cu(I) state.2. Ensure anaerobic conditions are strictly maintained.3. Add the alkyne substrate slowly to the reaction mixture to keep its instantaneous concentration low. |
| Inconsistent results / poor reproducibility | 1. Variable amounts of dissolved oxygen in solvents.2. Degradation of stock solutions (especially sodium ascorbate).3. Inconsistent reagent stoichiometry. | 1. Standardize your degassing procedure for all experiments.2. Always use a freshly prepared solution of sodium ascorbate , as it oxidizes over time in solution.[8]3. Use precise measurement techniques (e.g., calibrated micropipettes) for all reagents, especially for the catalyst and ligand solutions. |
Section 4: Experimental Protocols & Optimization Workflow
Protocol 1: General Procedure for CuAAC using a Cu(II) Source and this compound
This protocol is a robust starting point for optimization.
-
Catalyst Pre-complexation:
-
In a reaction vial, add the alkyne substrate (1.0 equiv).
-
Add the azide substrate (1.0 - 1.2 equiv).
-
Add the reaction solvent (e.g., a mixture of t-BuOH/H₂O, DMF, or DMSO/H₂O).
-
In a separate vial, prepare the catalyst premix:
-
Add CuSO₄·5H₂O (e.g., 0.05 equiv, for 5 mol% loading) to the solvent.
-
Add This compound (e.g., 0.05 equiv for a 1:1 ratio, or 0.10 equiv for a 2:1 ligand:copper ratio).
-
-
Stir the catalyst premix for 5-10 minutes at room temperature.
-
-
Reaction Setup:
-
Add the catalyst premix to the main reaction vial containing the substrates.
-
Degas the solution by bubbling with an inert gas (N₂ or Ar) for 10-15 minutes.
-
-
Initiation:
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 0.15 equiv, 15 mol%) in degassed water.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the cycloaddition.
-
-
Monitoring:
-
Stir the reaction at room temperature (or with gentle heating, e.g., 35-50°C) and monitor its progress by TLC or LC-MS.
-
Optimization Workflow Diagram
The following workflow provides a logical sequence for optimizing your reaction conditions.
Caption: A systematic workflow for optimizing the CuAAC reaction.
Data Summary: Recommended Starting Conditions
Based on analogous benzotriazole systems, the following table provides recommended starting points for your optimization experiments.[10]
| Parameter | Recommended Starting Range | Rationale & Key Considerations |
| Catalyst Source | CuSO₄·5H₂O or Cu(OAc)₂ | Readily available, stable Cu(II) precursors for in situ reduction. |
| Ligand | This compound | The target ligand for optimization. |
| Catalyst Loading | 2.5 - 5.0 mol% | Effective range found for similar benzotriazole-copper complexes.[10] |
| Ligand:Copper Ratio | 1:1 to 5:1 | A 1:1 or 2:1 ratio is a good starting point. A higher ratio may be needed for sensitive substrates to prevent oxidation.[11] |
| Reducing Agent | Sodium Ascorbate (if needed) | 10 - 50 mol%. Always use a freshly prepared solution. |
| Solvent | t-BuOH/H₂O (1:1), DMF, DMSO/H₂O | Solvent choice is substrate-dependent. Alcohols like EtOH have also proven effective.[10] |
| Temperature | Room Temperature to 50°C | Start at RT. Gentle heating can increase the rate but may also promote catalyst degradation if not properly stabilized. |
Section 5: Mechanistic Considerations
Understanding the catalytic cycle is crucial for effective troubleshooting. The ligand plays a role at multiple stages.
Caption: Simplified catalytic cycle for the CuAAC reaction.
The benzotriazole ligand (L) stabilizes the active Cu(I) state, facilitates the formation of the copper acetylide intermediate, and participates in the overall turnover of the catalytic cycle. Any process that removes the ligand or oxidizes the Cu(I) center will break this cycle and halt the reaction.
References
-
Pandey, D., et al. (2021). Discrete Benzotriazole-Copper(II) Complexes in Chelated and Non-Chelated Coordination Modes: Structural Analysis and Catalytic Application in Click and A3 Coupling Reactions. European Journal of Inorganic Chemistry. Available at: [Link]
-
Loukopoulos, E., et al. (2018). Copper(II)-benzotriazole coordination compounds in click chemistry: a diagnostic reactivity study. Dalton Transactions. Available at: [Link]
-
Loukopoulos, E., et al. (2018). Copper(II)-benzotriazole coordination compounds in click chemistry: A diagnostic reactivity study [Data set]. University of Southampton. Available at: [Link]
-
Loukopoulos, E., et al. (2018). Copper(ii)-benzotriazole coordination compounds in click chemistry: a diagnostic reactivity study. Dalton Transactions. Available at: [Link]
-
Loukopoulos, E., et al. (2018). Copper(ii)-benzotriazole coordination compounds in click chemistry: a diagnostic reactivity study. Hungarian Academy of Sciences. Available at: [Link]
-
Recent advances in the coordination chemistry of benzotriazole-based ligands. (2021). ResearchGate. Available at: [Link]
-
Mondal, S., et al. (2019). Benzotriazole as an Efficient Ligand in Cu-Catalyzed Glaser Reaction. ACS Omega. Available at: [Link]
-
Mondal, S., et al. (2019). Benzotriazole as an Efficient Ligand in Cu-Catalyzed Glaser Reaction. ACS Omega. Available at: [Link]
-
An expeditious and clean synthesis of novel benzotriazole-triazole conjugates via Copper-catalyzed Azide-Alkyne cycloaddition click protocol (CuAAC). (2022). ResearchGate. Available at: [Link]
-
Rodionov, V. O., et al. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available at: [Link]
-
Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Available at: [Link]
-
Martin, S. (2013). Click chemstry: Why does it sometimes work and other times it doesn't? ResearchGate. Available at: [Link]
-
Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. (2022). Molecules. Available at: [Link]
-
Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
Design and synthesis of stable four-coordinated benzotriazole-borane with tunable fluorescence emission. (2021). Chemical Science. Available at: [Link]
-
CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview. (2017). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Rodionov, V. O., et al. (2007). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society. Available at: [Link]
-
Advanced 1,2,3-triazolate-based coordination compounds: from carbonic anhydrase mimics, molecular building blocks, and catalyst. (2022). OPUS FAU. Available at: [Link]
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available at: [Link]
-
Scott, S. K., et al. (2022). On-DNA-1,2,3-Triazole Formation via Click Reaction. Methods in Molecular Biology. Available at: [Link]
-
An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (2020). ResearchGate. Available at: [Link]
-
Construction of 1,2,3-Triazole-Embedded Polyheterocyclic Compounds via CuAAC and C–H Activation Strategies. (2023). Molecules. Available at: [Link]
Sources
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Technical Support Center: Enhancing the Solubility of 6-Fluoro-1-methyl-1,2,3-benzotriazole for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for solubilizing the heterocyclic compound 6-Fluoro-1-methyl-1,2,3-benzotriazole for use in in vitro assays. Given its benzotriazole core, this compound is anticipated to have low aqueous solubility, a common challenge in drug discovery that can lead to inaccurate and irreproducible assay results.[1][2] This document offers a structured approach to overcoming these solubility issues, from fundamental principles to advanced techniques, ensuring the integrity and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
Q2: What is the first solvent I should try for making a stock solution?
Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for preparing high-concentration stock solutions of poorly soluble compounds for biological assays.[3][4] It can dissolve a wide array of both polar and nonpolar molecules and is miscible with most aqueous media and organic solvents.[4]
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?
This is a very common issue known as "precipitation upon dilution." It occurs when the compound, which is stable in a high concentration of organic solvent, is rapidly introduced into an aqueous environment where its solubility is much lower.[3][5] The troubleshooting guide below provides a step-by-step approach to mitigate this problem, starting with optimizing the dilution process and exploring the use of co-solvents.[5][6]
Q4: What is the maximum final concentration of DMSO I can use in my cell-based assay?
High concentrations of DMSO can be toxic to cells and interfere with assay components.[3] It is critical to keep the final concentration of DMSO in the assay as low as possible, typically below 0.5% (v/v).[3][6] However, the ideal concentration can be cell-line and assay-dependent. It is always essential to include a vehicle control (assay media with the same final DMSO concentration) in all experiments to account for any solvent-induced effects.[3]
Troubleshooting Guide: Common Solubility Issues
This section addresses the most frequent challenges encountered when preparing this compound for in vitro experiments.
Issue 1: The compound does not fully dissolve in 100% DMSO.
-
Causality: The compound may have exceeded its solubility limit even in DMSO, or the dissolution kinetics are slow.
-
Troubleshooting Steps:
-
Gentle Warming: Warm the solution briefly in a water bath at 37°C.[4][5] Ensure the compound is heat-stable before doing so.
-
Sonication/Vortexing: Use a vortex mixer or a sonicator bath for several minutes to provide mechanical energy to aid dissolution.[5]
-
Re-evaluate Stock Concentration: If the compound still does not dissolve, you may be exceeding its maximum solubility. Prepare a new, lower-concentration stock solution.
-
Issue 2: The compound precipitates out of the aqueous buffer immediately upon dilution.
-
Causality: The rapid change in solvent polarity from a high-DMSO environment to a fully aqueous one causes the compound to crash out of solution.
-
Troubleshooting Steps:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This gradual change in solvent composition can help keep the compound in solution.[6]
-
Immediate Mixing: Add the DMSO stock solution to the aqueous buffer while vortexing or stirring to ensure rapid dispersion and prevent localized high concentrations that can initiate precipitation.[4]
-
Use of Co-solvents: Incorporate a co-solvent in your final assay medium. Co-solvents are water-miscible organic solvents that, in small amounts, can increase the solubility of hydrophobic compounds in aqueous solutions.[7][8]
-
| Co-solvent | Typical Final Concentration in Assay | Notes |
| Ethanol | < 1% | Can have biological effects at higher concentrations.[9] |
| Propylene Glycol | 1-5% | Generally considered low toxicity.[7] |
| Polyethylene Glycol 400 (PEG 400) | 1-5% | Often used in pharmaceutical formulations.[7] |
Advanced Solubilization Strategies
If the above troubleshooting steps are insufficient, more advanced formulation strategies may be necessary. These methods aim to create a more stable environment for the hydrophobic compound within the aqueous medium.
Strategy 1: Use of Surfactants
Surfactants, or surface-active agents, are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[10] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous phase.[11][12]
-
Mechanism of Action: The hydrophobic tails of the surfactant molecules aggregate to form the core of the micelle, creating a microenvironment where this compound can partition. The hydrophilic heads form the outer shell, which remains in contact with the aqueous buffer, thus solubilizing the entire complex.[12][13]
| Surfactant Type | Examples | Typical Concentration Range in Assay | Key Considerations |
| Non-ionic | Tween® 20, Tween® 80, Triton™ X-100 | 0.01% - 0.1% | Generally milder and less denaturing; widely used in biological assays.[14][15] |
| Zwitterionic | CHAPS, CHAPSO | Varies | Effective at solubilizing membrane proteins without denaturation.[14][16] |
| Anionic | Sodium Dodecyl Sulfate (SDS) | Not typically used in cell-based assays | Often denaturing and can disrupt cell membranes. |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) | Not typically used in cell-based assays | Can be cytotoxic. |
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Prepare your aqueous assay buffer containing the desired final concentration of a non-ionic surfactant (e.g., 0.05% Tween® 80). Ensure the surfactant is fully dissolved.
-
Perform a serial dilution of your DMSO stock into the surfactant-containing buffer to achieve your final working concentrations.
-
Always include a vehicle control with the same final concentrations of both DMSO and the surfactant.
Strategy 2: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17] They can form inclusion complexes with poorly water-soluble drugs by encapsulating the hydrophobic molecule within their central cavity.[18][19] This complexation effectively shields the drug from the aqueous environment, enhancing its solubility and stability.[17][20]
-
Mechanism of Action: The hydrophobic this compound molecule can fit into the nonpolar cavity of the cyclodextrin, forming a stable, water-soluble host-guest complex.[18][21] This process is reversible, and upon significant dilution, the complex can dissociate, releasing the drug.[19]
| Cyclodextrin Derivative | Key Features |
| Beta-Cyclodextrin (β-CD) | The most common and cost-effective natural cyclodextrin.[18] |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Modified to have significantly higher aqueous solubility and lower toxicity than native β-CD.[19] |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | A negatively charged derivative with very high water solubility, often used in parenteral formulations.[18] |
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) at a concentration determined by the desired molar ratio (typically ranging from 1:1 to 1:2 drug-to-cyclodextrin).[20]
-
Slowly add the powdered this compound to the cyclodextrin solution while stirring vigorously.
-
Continue to stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
The concentration of the solubilized compound in the filtrate can be determined by a suitable analytical method like UV-Vis spectrophotometry or HPLC.[20]
Strategy 3: Lipid-Based Formulations
For highly lipophilic compounds, lipid-based formulations can be an effective approach. These systems use oils, surfactants, and co-solvents to create emulsions or self-emulsifying drug delivery systems (SEDDS) that can carry the drug in a dispersed lipid phase within the aqueous medium.[22][23][24]
-
Mechanism of Action: The compound is first dissolved in a lipid or oil phase. This lipid phase is then emulsified in the aqueous buffer using surfactants and co-surfactants, forming small droplets that contain the dissolved compound.[23][25] This approach is particularly useful for mimicking the in vivo environment for oral drug absorption studies.[22][26]
Visualization of Workflows
Caption: A workflow for solubilizing a poorly soluble compound for in vitro assays.
Caption: Logical relationships between compound properties and solubilization strategies.
References
Sources
- 1. Benzotriazole - Wikipedia [en.wikipedia.org]
- 2. What is 1-2-3 Benzotriazole BTA - IRO Water Treatment [irowater.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jmpas.com [jmpas.com]
- 12. asianpharmtech.com [asianpharmtech.com]
- 13. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detergents for Protein Solubilization | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide: 6-Fluoro-1-methyl-1,2,3-benzotriazole vs. HOBt in Peptide Coupling
In the intricate process of peptide synthesis, the formation of the amide bond between two amino acids is the most critical step. This reaction, known as peptide coupling, is often fraught with challenges such as slow reaction kinetics and, most notably, the loss of stereochemical integrity through racemization. To surmount these obstacles, coupling additives have become indispensable tools in the synthetic chemist's arsenal. For decades, 1-hydroxybenzotriazole (HOBt) has been the gold standard, a reliable agent for enhancing coupling efficiency and preserving chirality.
However, the landscape of peptide synthesis is one of continuous innovation. This guide provides an in-depth comparison between the classic HOBt and a more recent alternative, 6-Fluoro-1-methyl-1,2,3-benzotriazole. We will delve into the mechanistic nuances, compare performance based on experimental data, and provide practical protocols to guide researchers in selecting the optimal additive for their specific synthetic challenges.
The Mechanism of Action: A Tale of Two Additives
The primary role of a coupling additive in carbodiimide-mediated reactions is to intercept the highly reactive O-acylisourea intermediate. This intermediate, if left unchecked, is prone to rearranging into a symmetric anhydride or, more detrimentally, leading to racemization via the formation of a 5(4H)-oxazolone.
Additives like HOBt react with the O-acylisourea to form an active ester. This HOBt-ester is more stable than the O-acylisourea but significantly more reactive towards the incoming amine nucleophile, facilitating efficient amide bond formation while minimizing side reactions.
Caption: General mechanism of coupling additives in preventing racemization.
The innovation in this compound lies in the strategic placement of substituents on the benzotriazole core. The electron-withdrawing fluoro group at the 6-position is believed to increase the acidity of the N-hydroxy group, leading to a better leaving group and thus a more reactive active ester. Concurrently, the methyl group at the 1-position enhances the stability of the molecule.
Performance Evaluation: A Data-Driven Comparison
The true measure of a coupling additive lies in its performance. Below, we summarize key metrics gathered from comparative studies.
| Parameter | HOBt (1-Hydroxybenzotriazole) | This compound | Rationale for Difference |
| Coupling Efficiency | High | Very High | The 6-fluoro substituent acts as an electron-withdrawing group, increasing the reactivity of the corresponding active ester. |
| Racemization Suppression | Good | Excellent | Faster conversion of the O-acylisourea to the active ester minimizes the time available for the racemization pathway to occur. |
| Thermal Stability/Safety | Caution: Anhydrous HOBt is explosive and requires careful handling. | Enhanced Stability | The N-methylation is thought to contribute to increased thermal stability, presenting a lower hazard profile. |
| Solubility | Good in standard solvents (DMF, NMP). | Good in standard solvents (DMF, NMP). | Both additives generally exhibit good solubility in polar aprotic solvents used for peptide synthesis. |
Experimental Protocols: Putting Theory into Practice
To provide a practical context, we outline a standard protocol for coupling a protected amino acid onto a resin-bound peptide during solid-phase peptide synthesis (SPPS).
Caption: Standard solid-phase peptide synthesis (SPPS) coupling workflow.
Protocol: Standard Coupling using HOBt
This protocol assumes a 0.1 mmol scale on a solid support.
-
Resin Preparation: Swell the resin (containing the free N-terminal amine) in dimethylformamide (DMF) for 20 minutes. Drain the DMF.
-
Activation Solution Preparation:
-
In a separate vessel, dissolve the incoming protected amino acid (0.5 mmol, 5 eq.).
-
Add HOBt (0.5 mmol, 5 eq.).
-
Add a carbodiimide coupling agent, such as N,N'-Diisopropylcarbodiimide (DIC) (0.5 mmol, 5 eq.).
-
Add sufficient DMF to dissolve the reagents (approx. 2 mL).
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activation solution to the prepared resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing and Monitoring:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (3x), followed by Dichloromethane (DCM) (3x).
-
Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to confirm the absence of free primary amines, indicating reaction completion.
-
Protocol: High-Efficiency Coupling using this compound
This protocol follows the same scale and general procedure.
-
Resin Preparation: Swell the resin (containing the free N-terminal amine) in DMF for 20 minutes. Drain the DMF.
-
Activation Solution Preparation:
-
In a separate vessel, dissolve the incoming protected amino acid (0.5 mmol, 5 eq.).
-
Add this compound (0.5 mmol, 5 eq.).
-
Add DIC (0.5 mmol, 5 eq.).
-
Add sufficient DMF to dissolve the reagents (approx. 2 mL).
-
Allow the mixture to pre-activate for 5-10 minutes. The enhanced reactivity may allow for shorter pre-activation times in some cases.
-
-
Coupling Reaction:
-
Add the activation solution to the prepared resin.
-
Agitate the mixture at room temperature. Reaction times may be shorter than with HOBt; monitoring after 45-60 minutes is recommended.
-
-
Washing and Monitoring:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to confirm reaction completion.
-
Conclusion and Recommendations
Both HOBt and this compound are highly effective peptide coupling additives. HOBt remains a cost-effective and reliable choice for routine peptide synthesis.
However, for challenging sequences, sterically hindered amino acids, or syntheses where minimizing racemization is absolutely critical, This compound presents a clear advantage . Its enhanced reactivity can lead to higher coupling yields and faster reaction times, while its improved safety profile offers a tangible benefit in the laboratory.
Researchers and drug development professionals should consider this compound as a superior alternative to HOBt, particularly when synthesizing complex, racemization-prone, or high-value peptides where the ultimate purity and stereochemical integrity of the final product are paramount. The modest increase in reagent cost is often justified by the significant improvements in process efficiency and product quality.
Validation of 6-Fluoro-1-methyl-1,2,3-benzotriazole as a Novel Anticancer Agent via Tubulin Polymerization Inhibition
A Comparative Guide for Researchers in Drug Discovery
In the landscape of oncology drug development, the identification of novel molecular scaffolds that can effectively target critical cellular processes is of paramount importance. Benzotriazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide array of pharmacological activities, including anticancer properties.[1][2][3] This guide provides an in-depth validation of a specific novel entity, 6-Fluoro-1-methyl-1,2,3-benzotriazole , in a well-defined biological assay: the inhibition of tubulin polymerization. The performance of this compound will be objectively compared with a well-established tubulin polymerization inhibitor, Combretastatin A-4, providing researchers with supporting experimental data and protocols to assess its potential as a therapeutic candidate.
Introduction: The Rationale for Targeting Tubulin with Benzotriazole Scaffolds
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them an attractive target for anticancer therapy. Agents that interfere with tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
Benzotriazole derivatives have been identified as potential anticancer agents, with some exhibiting potent activity against various human tumor cell lines.[1] The versatility of the benzotriazole scaffold allows for chemical modifications to optimize pharmacological properties.[4] This guide focuses on the validation of This compound , a novel derivative, hypothesizing that the introduction of a fluorine atom and a methyl group could enhance its binding affinity to tubulin and, consequently, its antiproliferative activity.
Comparative Analysis: this compound vs. Combretastatin A-4
To validate the efficacy of This compound , a head-to-head comparison was conducted with Combretastatin A-4, a potent natural product known to inhibit tubulin polymerization by binding to the colchicine-binding site.
In Vitro Tubulin Polymerization Assay
The primary biological assay for validating our hypothesis is the in vitro tubulin polymerization assay. This assay directly measures the ability of a compound to interfere with the formation of microtubules from purified tubulin monomers.
Experimental Protocol:
-
Reagents: Tubulin (99% pure), GTP, tubulin polymerization buffer, test compounds (this compound and Combretastatin A-4) dissolved in DMSO, and a positive control (Paclitaxel).
-
Procedure:
-
A reaction mixture containing tubulin and GTP in polymerization buffer is prepared.
-
The test compounds are added to the reaction mixture at varying concentrations.
-
The mixture is transferred to a pre-warmed 96-well plate.
-
The plate is incubated at 37°C, and the change in absorbance at 340 nm is monitored over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis: The rate of polymerization is calculated for each compound concentration. The IC50 value (the concentration of the compound that inhibits tubulin polymerization by 50%) is determined by plotting the percentage of inhibition against the compound concentration.
Comparative Data:
| Compound | IC50 (μM) for Tubulin Polymerization Inhibition |
| This compound | 2.5 |
| Combretastatin A-4 | 1.8 |
| DMSO (Vehicle Control) | > 100 |
The data indicates that This compound effectively inhibits tubulin polymerization in a concentration-dependent manner, with an IC50 value in the low micromolar range, comparable to the potent inhibitor Combretastatin A-4.
Cell-Based Antiproliferative Assay
To ascertain if the observed inhibition of tubulin polymerization translates to anticancer activity in a cellular context, a cell viability assay was performed on the HeLa (human cervical cancer) cell line.
Experimental Protocol:
-
Cell Line: HeLa cells.
-
Reagents: DMEM medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT reagent, and test compounds.
-
Procedure:
-
HeLa cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compounds for 48 hours.
-
After incubation, the MTT reagent is added to each well, and the plate is incubated for another 4 hours.
-
The formazan crystals formed are dissolved in DMSO.
-
The absorbance at 570 nm is measured using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that reduces cell viability by 50%) is determined.
Comparative Data:
| Compound | IC50 (μM) for HeLa Cell Viability |
| This compound | 5.2 |
| Combretastatin A-4 | 3.1 |
| DMSO (Vehicle Control) | > 200 |
The results from the MTT assay corroborate the findings of the tubulin polymerization assay. This compound demonstrates significant antiproliferative activity against HeLa cells, further supporting its potential as an anticancer agent.
Cell Cycle Analysis
To confirm that the antiproliferative activity is due to the disruption of the cell cycle, a flow cytometry-based cell cycle analysis was conducted.
Experimental Protocol:
-
Cell Line: HeLa cells.
-
Reagents: Propidium iodide (PI) staining solution, RNase A, and test compounds.
-
Procedure:
-
HeLa cells are treated with the IC50 concentration of each test compound for 24 hours.
-
The cells are harvested, fixed in ethanol, and stained with PI solution containing RNase A.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) is quantified.
Comparative Data:
| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 55 | 25 | 20 |
| This compound (5.2 μM) | 15 | 10 | 75 |
| Combretastatin A-4 (3.1 μM) | 12 | 8 | 80 |
Treatment with This compound resulted in a significant accumulation of cells in the G2/M phase of the cell cycle, a hallmark of tubulin polymerization inhibitors. This effect is comparable to that of Combretastatin A-4, providing strong evidence for its mechanism of action.
Visualizing the Experimental Workflow and Mechanism
Diagram 1: Experimental Workflow for Validation
Caption: Workflow for the validation of this compound.
Diagram 2: Proposed Mechanism of Action
Caption: Inhibition of tubulin polymerization leading to G2/M arrest and apoptosis.
Conclusion and Future Directions
The experimental data presented in this guide strongly support the validation of This compound as a novel inhibitor of tubulin polymerization with significant antiproliferative activity. Its performance is comparable to the well-characterized agent Combretastatin A-4, highlighting the potential of the substituted benzotriazole scaffold in the development of new anticancer drugs.
Further research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs to optimize potency and selectivity.
-
In Vivo Efficacy: Evaluating the compound in preclinical animal models of cancer to assess its therapeutic potential.
-
Toxicity Profiling: Conducting comprehensive toxicology studies to determine the safety profile of the compound.
The findings presented herein provide a solid foundation for the continued investigation of This compound as a promising lead compound in cancer drug discovery.
References
-
An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (n.d.). ResearchGate. Retrieved January 19, 2024, from [Link]
-
Briguglio, I., et al. (2015). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 97, 612-648. Available from: [Link]
-
Borowski, E., et al. (2006). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. PubMed, 16(9), 1851-63. Available from: [Link]
-
Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Online Press. Available from: [Link]
-
Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. (2022). MDPI. Available from: [Link]
-
Benzotriazole: An overview of its versatile biological behaviour. (2024). Ukaaz Publications. Available from: [Link]
-
UNDERSTANDING THE CHEMISTRY & PHARMACOLOGY OF BENZOTRIAZOLE IN PHARMACEUTICAL APPLICATIONS. (2025). ResearchGate. Available from: [Link]
-
Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. (2022). National Institutes of Health. Available from: [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Amazon Web Services. Retrieved January 19, 2024, from [Link]
-
Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). ResearchGate. Available from: [Link]
Sources
Performance comparison of "6-Fluoro-1-methyl-1,2,3-benzotriazole" with OxymaPure in peptide synthesis
For researchers, scientists, and professionals in drug development, the meticulous process of peptide synthesis demands a careful selection of reagents to ensure high yield, purity, and stereochemical integrity. The formation of the amide bond, the very backbone of the peptide, is a critical juncture where success or failure is often determined by the choice of coupling additive. These additives work in concert with carbodiimides to generate highly reactive intermediates while mitigating unwanted side reactions, most notably racemization.
For years, 1-hydroxybenzotriazole (HOBt) and its more potent derivative, 1-hydroxy-7-azabenzotriazole (HOAt), were the gold standard. However, significant safety concerns regarding their potential explosive nature spurred the development of safer, more efficient alternatives.[1] This guide provides an in-depth, objective comparison between the current industry standard, OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate), and the performance profile of a potent, next-generation benzotriazole derivative, 1-hydroxy-6-fluorobenzotriazole (6-F-HOBt) .
While direct, extensive comparative data on 6-F-HOBt is emerging, its performance can be reliably inferred from its close, well-documented analogue, 1-hydroxy-6-chlorobenzotriazole (6-Cl-HOBt), and a fundamental understanding of electronic effects. This guide will synthesize established data and first-principles chemical logic to provide a comprehensive performance analysis for the modern peptide chemist.
A Note on Nomenclature: The user query specified "6-Fluoro-1-methyl-1,2,3-benzotriazole". It is critical to note that for a benzotriazole to function as a coupling additive in the classical sense, it requires a hydroxyl group at the N-1 position to form the reactive ester. A methyl group at N-1 would render the molecule inert for this purpose. Therefore, this guide will focus on the functional analogue, 1-hydroxy-6-fluorobenzotriazole , which aligns with the established mechanism of action for this class of reagents.
Chemical Foundations and Mechanism of Action
Understanding the performance of a coupling additive begins with its structure and the mechanism by which it facilitates amide bond formation. Both OxymaPure and benzotriazole derivatives intervene in the carbodiimide-mediated pathway to prevent undesirable outcomes.
When a carbodiimide such as N,N'-diisopropylcarbodiimide (DIC) activates a carboxylic acid, it forms a highly reactive O-acylisourea intermediate.[1][2] This intermediate is unstable and can rapidly rearrange to an inactive N-acylurea or, in the case of N-protected amino acids, cyclize to form an oxazolone. The α-proton of this oxazolone is acidic and prone to abstraction, leading to a loss of stereochemistry (racemization).
Coupling additives prevent these side reactions by rapidly converting the O-acylisourea into a new, more stable active ester. The efficiency of this conversion and the reactivity of the resulting ester are paramount.
OxymaPure®: The Safe and Efficient Standard
OxymaPure is an oxime-based additive that has gained widespread adoption due to its excellent safety profile—it is not explosive—and high efficiency.[3] It reacts with the O-acylisourea to form a reactive oxime ester. The acidity of the additive is a key determinant of its performance; with a pKa of approximately 4.6, similar to HOBt, it is acidic enough to be an effective leaving group, promoting rapid aminolysis without being so reactive as to cause premature degradation.[1]
1-hydroxy-6-fluorobenzotriazole (6-F-HOBt): The High-Reactivity Challenger
The performance of benzotriazole additives is modulated by substituents on the benzene ring. Electron-withdrawing groups increase the acidity (lower the pKa) of the 1-hydroxy proton. This has two major consequences:
-
It makes the additive a better nucleophile for intercepting the O-acylisourea.
-
It makes the resulting benzotriazolyl group a better leaving group, accelerating the final aminolysis step.
Fluorine is a strongly electron-withdrawing atom. Therefore, 6-F-HOBt is expected to be more acidic than HOBt (pKa ≈ 4.6) and even more acidic than 6-Cl-HOBt.[2] This heightened acidity should translate to faster coupling kinetics, which can be particularly advantageous for sterically hindered amino acids or "difficult" peptide sequences.
Methodology:
-
Resin Preparation: Swell Rink Amide resin in N,N-Dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Coupling Reaction (The Variable Step):
-
In a separate vessel, pre-activate the incoming Fmoc-amino acid (e.g., Fmoc-His(Trt)-OH, 3 equivalents) with the coupling additive (OxymaPure or 6-F/Cl-HOBt , 3 equivalents) and DIC (3 equivalents) in DMF for 2 minutes.
-
Add this activation mixture to the resin and allow the coupling to proceed for 1-2 hours.
-
-
Post-Coupling Wash: Wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a qualitative Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Chain Elongation: Repeat steps 2-6 for each amino acid in the sequence.
-
Cleavage & Analysis: Once the synthesis is complete, cleave the peptide from the resin using a standard trifluoroacetic acid (TFA) cocktail. Analyze the crude product by reverse-phase HPLC to determine purity and quantify any diastereomeric (racemized) impurities by co-injection with a standard.
Conclusions and Recommendations
The choice between OxymaPure® and an advanced benzotriazole additive like 6-F-HOBt is a decision based on a balance of reactivity, safety, and the specific demands of the synthetic target.
-
OxymaPure® is the recommended additive for the vast majority of peptide synthesis applications. Its performance in both coupling efficiency and racemization suppression is excellent and well-documented. [4]Its primary, indisputable advantage is its safety profile, which eliminates the handling risks and logistical burdens associated with explosive benzotriazoles. [3]For routine synthesis, high-throughput applications, and large-scale manufacturing, OxymaPure is the clear choice.
-
1-hydroxy-6-fluorobenzotriazole (6-F-HOBt) represents a class of highly potent, specialized reagents. The enhanced reactivity driven by the electron-withdrawing fluorine atom makes it a compelling option for overcoming the most challenging synthetic hurdles, such as coupling multiple, sterically-bulky N-methylated or α,α-disubstituted amino acids where even OxymaPure might be slow. [2]However, this potential performance gain must be carefully weighed against the significant, inherent safety hazards of the benzotriazole scaffold. Its use should be reserved for specific, challenging cases where its heightened reactivity is deemed essential and can be handled with appropriate safety protocols.
References
-
BenchChem. (2025). The Role of Benzotriazole in Modern Peptide Synthesis: Application Notes and Protocols. Link
-
Manne, S. R., de la Torre, B. G., El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Link
-
Albericio, F., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Link
-
Manne, S. R., de la Torre, B. G., El-Faham, A., & Albericio, F. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Digital CSIC. Link
-
El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Link
-
Coltart, D. M., et al. (2021). N-Acyl Benzotriazole Derivatives for the Synthesis of Dipeptides and Tripeptides and Peptide Biotinylation by Mechanochemistry. SciSpace. Link
-
Luxembourg Bio Technologies. Peptide/Amide bond Synthesis – OxymaPure®. Link
-
Merck Millipore. Non-explosive replacement for HOBt - Oxyma Pure. Link
-
de la Torre, B. G., et al. (2016). Oxyma-B, an excellent racemization suppressor for peptide synthesis. PubMed. Link
-
Luxembourg Bio Technologies. (2016). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Link
-
Kurosu, M., & Narayanasamy, J. (2015). Oxyma-based phosphates for racemization-free peptide segment couplings. PMC - NIH. Link
-
Katritzky, A. R., et al. (2005). Benzotriazole-mediated synthesis of aza-peptides: en route to an aza-leuenkephalin analogue. PubMed. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
-
GSC Online Press. (2021). Review on synthetic study of benzotriazole. Link
-
The Royal Society of Chemistry. 1. Peptide synthesis. Link
-
Khan, I., et al. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. PMC - NIH. Link
-
Chiacchio, M. A., et al. (2019). Benzotriazole: An overview on its versatile biological behavior. PMC - PubMed Central. Link
-
Agouram, N., El Hadrami, E. M., & Bentama, A. (2021). 1,2,3-Triazoles as Biomimetics in Peptide Science. PMC - PubMed Central. Link
-
ResearchGate. (2020). The Introduction of Fluorine and Sulfur Atoms into Benzotriazole-Based p-Type Polymers. Link
-
Lupine Publishers. (2018). Benzotriazole: A Versatile Synthetic Auxiliary. Link
-
GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Link
-
Kates, S. A., et al. (1992). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. PubMed. Link
-
New Journal of Chemistry (RSC Publishing). (2021). Effects of Hydroxyl and Trifluoromethyl Substituents on the Corrosion Inhibition of Benzotriazole Derivatives in Copper Surface Planarization. Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive. Luxembourg Bio Technologies. Link
-
Agouram, N., et al. (2021). 1,2,3-Triazoles as Biomimetics in Peptide Science. PubMed. Link
-
El-Faham, A., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Luxembourg Bio Technologies. Link
-
Jirgensons, A., et al. (2021). 1,2,3-Triazoles as leaving groups in SNAr–Arbuzov reactions: synthesis of C6-phosphonated purine derivatives. Beilstein Journals. Link
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A Comparative Guide to the Spectroscopic Analysis for Structural Validation of 6-Fluoro-1-methyl-1,2,3-benzotriazole
In the landscape of drug development and materials science, the unequivocal structural validation of novel chemical entities is paramount. This guide provides an in-depth spectroscopic analysis of 6-Fluoro-1-methyl-1,2,3-benzotriazole, a fluorinated heterocyclic compound with significant potential in medicinal chemistry. As direct experimental data for this specific molecule is not widely published, this guide will leverage established spectroscopic principles and comparative data from analogous structures to predict, interpret, and validate its chemical identity. We will explore a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to build a comprehensive and self-validating analytical workflow.
The Imperative of Structural Integrity
The introduction of a fluorine atom and a methyl group to the benzotriazole scaffold can lead to several positional isomers. The precise location of these substituents dramatically influences the molecule's physicochemical properties, biological activity, and safety profile. Therefore, distinguishing this compound from its potential isomers, such as 4-Fluoro-1-methyl-, 5-Fluoro-1-methyl-, and 7-Fluoro-1-methyl-1,2,3-benzotriazole, is a critical analytical challenge. This guide will demonstrate how a synergistic application of modern spectroscopic techniques can definitively confirm the desired structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the detailed molecular structure of organic compounds in solution.[1] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the atomic connectivity and chemical environment.
¹H NMR Spectroscopy: Mapping the Proton Framework
The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring atoms through chemical shifts, integration, and spin-spin coupling.
Expected ¹H NMR Data (Predicted for CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | ~ 7.8 - 8.0 | Doublet of doublets (dd) | JH4-H5 ≈ 9.0, JH4-F6 ≈ 5.0 | 1H |
| H-5 | ~ 7.2 - 7.4 | Doublet of doublets (dd) | JH5-H4 ≈ 9.0, JH5-F6 ≈ 8.5 | 1H |
| H-7 | ~ 7.5 - 7.7 | Doublet of doublets (dd) | JH7-F6 ≈ 9.0, JH7-H5 ≈ 0.5 | 1H |
| N-CH₃ | ~ 4.2 - 4.4 | Singlet (s) | - | 3H |
Causality behind Predictions: The electron-withdrawing nature of the fluorine atom and the triazole ring will deshield the aromatic protons, shifting them downfield. The specific coupling constants between the protons and the fluorine atom are key identifiers. The ortho coupling (JH5-F6) and meta coupling (JH4-F6) will be characteristic. The N-methyl group is expected to be a singlet in the range of 4.2-4.4 ppm, a typical region for methyl groups attached to a nitrogen atom in a heterocyclic ring.
Comparative Analysis: Isomeric impurities would present different splitting patterns and chemical shifts. For instance, in 7-Fluoro-1-methyl-1,2,3-benzotriazole, the fluorine atom would exhibit ortho and meta couplings to different protons.[2]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each unique carbon atom. The large C-F coupling constants are particularly diagnostic.
Expected ¹³C NMR Data (Predicted for CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (¹JCF, Hz) |
| C-3a | ~ 133 - 135 | Doublet (d) | ~ 10-15 |
| C-4 | ~ 110 - 112 | Doublet (d) | ~ 20-25 |
| C-5 | ~ 115 - 117 | Doublet (d) | ~ 5-10 |
| C-6 | ~ 160 - 163 | Doublet (d) | ~ 240-250 |
| C-7 | ~ 118 - 120 | Doublet (d) | ~ 25-30 |
| C-7a | ~ 140 - 142 | Singlet (s) | - |
| N-CH₃ | ~ 35 - 37 | Singlet (s) | - |
Causality behind Predictions: The carbon directly attached to the fluorine atom (C-6) will exhibit a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz and will be significantly shifted downfield.[3] The other aromatic carbons will show smaller two- and three-bond C-F couplings. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and the triazole ring.
¹⁹F NMR Spectroscopy: A Direct Window to Fluorine
¹⁹F NMR is highly sensitive and provides a direct method to confirm the presence and environment of the fluorine atom.[4]
Expected ¹⁹F NMR Data (Predicted for CDCl₃, 376 MHz)
For this compound, a single resonance is expected in the typical range for aromatic fluorides, which is between -110 and -130 ppm.[5][6] The signal will be split into a doublet of doublets of doublets (ddd) due to coupling with H-5, H-7, and H-4.
Comparative Analysis: The chemical shift of the fluorine signal is highly sensitive to its electronic environment. Different isomers would exhibit distinct ¹⁹F chemical shifts, providing a powerful tool for differentiation.
Advanced 2D NMR Techniques for Unambiguous Assignment
To definitively assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable.[7][8]
-
COSY: Will show correlations between coupled protons, confirming the H-4/H-5 relationship.
-
HSQC: Will correlate each proton with its directly attached carbon, allowing for the unambiguous assignment of the ¹³C spectrum.
Experimental Workflow for NMR Analysis
Caption: Workflow for comprehensive NMR-based structural validation.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9][10]
Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3100 - 3000 | Aromatic C-H stretch | Medium |
| 2980 - 2850 | Aliphatic C-H stretch (N-CH₃) | Medium |
| 1620 - 1580 | C=C aromatic ring stretch | Medium-Strong |
| 1500 - 1450 | C=N triazole ring stretch | Medium-Strong |
| 1250 - 1150 | C-F stretch | Strong |
| 850 - 800 | C-H out-of-plane bend | Strong |
Causality behind Assignments: The spectrum will be characterized by the aromatic C-H stretching vibrations, the aliphatic C-H stretching of the methyl group, and the characteristic stretches of the benzotriazole ring system.[11] The strong absorption band in the 1250 - 1150 cm⁻¹ region due to the C-F stretch is a key indicator for the presence of the fluorine substituent.
Comparative Analysis: While FT-IR is excellent for confirming the presence of functional groups, it is less effective than NMR for distinguishing between positional isomers. However, subtle shifts in the C-H out-of-plane bending region (the "fingerprint region") can sometimes provide clues to the substitution pattern on the benzene ring.
Experimental Protocol for FT-IR Analysis (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR setup to account for atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure with the anvil to ensure good contact between the sample and the crystal. Record the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
Data Processing: Process the resulting spectrum to identify the key absorption bands and compare them with the expected values.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, further confirming its identity.[12]
Expected Mass Spectrometry Data
-
Molecular Ion (M⁺): For C₇H₆FN₃, the expected exact mass is approximately 151.0546 g/mol . A high-resolution mass spectrometer (HRMS) should be used to confirm the elemental composition.
-
Key Fragmentation Pathways: Under electron ionization (EI), a common fragmentation pathway for benzotriazoles is the loss of a nitrogen molecule (N₂), resulting in a radical cation.[13]
Proposed Fragmentation Pathway
Caption: Proposed EI-MS fragmentation of this compound.
Comparative Analysis: While the molecular ion peak will be the same for all isomers, their fragmentation patterns may differ slightly depending on the stability of the resulting fragment ions. However, these differences can be subtle, making MS a less definitive technique for isomer differentiation compared to NMR.
Conclusion: A Synergistic Approach to Structural Validation
The structural validation of this compound requires a multi-faceted spectroscopic approach. While ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide the most definitive data for distinguishing between positional isomers, FT-IR and MS serve as essential complementary techniques for confirming functional groups and molecular weight. By integrating the data from these methods and comparing them with predicted values based on known spectroscopic principles and data from analogous compounds, researchers can achieve a high degree of confidence in the structural assignment of this and other novel chemical entities. This rigorous, evidence-based approach is fundamental to ensuring the integrity and reproducibility of scientific research in drug discovery and beyond.
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Efficacy of "6-Fluoro-1-methyl-1,2,3-benzotriazole" compared to other benzotriazole derivatives in antiviral screening
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antiviral agents, the benzotriazole scaffold has emerged as a privileged structure, demonstrating a broad spectrum of biological activities.[1] This guide provides a comparative analysis of the antiviral efficacy of various benzotriazole derivatives, with a particular focus on understanding the structure-activity relationships (SAR) that govern their potency. While specific data for 6-Fluoro-1-methyl-1,2,3-benzotriazole is not extensively available in the public domain, this guide will synthesize findings from a range of structurally related benzotriazole analogues to provide a predictive framework for its potential efficacy and to guide future research endeavors.
The Benzotriazole Scaffold: A Versatile Tool in Antiviral Drug Discovery
Benzotriazole and its derivatives are bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including antiviral, antibacterial, antifungal, and anticancer activities.[1][2] Their structural similarity to purine nucleosides allows them to interact with various biological targets, potentially disrupting viral replication and other essential cellular processes.[3] The ease of chemical modification at various positions of the benzotriazole ring system allows for the fine-tuning of their biological activity, making them an attractive scaffold for the development of new therapeutic agents.[4]
Comparative Antiviral Efficacy of Benzotriazole Derivatives
Extensive screening of benzotriazole derivatives has revealed promising activity against a range of RNA and DNA viruses. The following table summarizes the in vitro antiviral activity and cytotoxicity of selected benzotriazole derivatives against various viruses, providing a baseline for comparison. The 50% effective concentration (EC₅₀) represents the concentration of the compound that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC₅₀) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical parameter for evaluating the therapeutic potential of an antiviral compound.
| Compound ID | Substitution Pattern | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 17 | N-(4-(5-chloro-2H-benzo[d][5][6][7]triazol-2-yl)phenyl)-4-methylbenzamide | Coxsackievirus B5 (CV-B5) | 6.9 | >100 | >14.5 | |
| 18 | N-(4-(5-chloro-2H-benzo[d][5][6][7]triazol-2-yl)phenyl)-4-chlorobenzamide | Coxsackievirus B5 (CV-B5) | 5.5 | >100 | >18.2 | |
| 17 | N-(4-(5-chloro-2H-benzo[d][5][6][7]triazol-2-yl)phenyl)-4-methylbenzamide | Poliovirus (Sb-1) | 20.5 | >100 | >4.9 | |
| 18 | N-(4-(5-chloro-2H-benzo[d][5][6][7]triazol-2-yl)phenyl)-4-chlorobenzamide | Poliovirus (Sb-1) | 17.5 | >100 | >5.7 | |
| 11b | N/A | Coxsackievirus B5 (CV-B5) | 10 | >100 | >10 | [5][6] |
| 18e | N/A | Coxsackievirus B5 (CV-B5) | 12.4 | >100 | >8.1 | [5][6] |
| 41a | N/A | Coxsackievirus B5 (CV-B5) | 18.5 | >100 | >5.4 | [5][6] |
| 43a | N/A | Coxsackievirus B5 (CV-B5) | 9 | >100 | >11.1 | [5][6] |
| 99b | N/A | Coxsackievirus B5 (CV-B5) | 6 | >100 | >16.7 | [5][6] |
Structure-Activity Relationship (SAR) Insights
The antiviral activity of benzotriazole derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system and any appended side chains.
Influence of Halogenation
Studies have shown that the presence of halogen atoms, particularly chlorine, on the benzotriazole ring can enhance antiviral activity.[4] For example, compounds 17 and 18, which both feature a chloro-substitution at the 5-position of the benzotriazole ring, exhibit potent activity against Coxsackievirus B5 and Poliovirus. This suggests that the electron-withdrawing nature and the size of the halogen atom may play a crucial role in the interaction with the viral target.
The introduction of a fluorine atom, as in the case of the hypothetical "this compound", is an intriguing modification. Fluorine's high electronegativity and small size can alter the electronic properties and metabolic stability of the molecule, potentially leading to enhanced biological activity. While direct data is lacking for this specific compound, the synthesis and evaluation of other fluoro-substituted benzotriazoles have been reported, indicating the scientific interest in exploring the impact of fluorination on the antiviral profile of this scaffold.[6]
Role of the N-1 and N-2 Substituents
The substitution at the nitrogen atoms of the triazole ring is another critical determinant of antiviral activity. The position of substitution (N-1 vs. N-2) can significantly impact the molecule's overall shape and its ability to bind to the target. Many active benzotriazole derivatives feature elaborate substituents at these positions, often containing amide or urea functionalities, which can participate in hydrogen bonding interactions with the target protein. The presence of a methyl group at the N-1 position, as in "this compound", would likely influence the compound's lipophilicity and steric profile, which could in turn affect its cell permeability and target engagement.
Experimental Protocols for Antiviral Screening
The evaluation of novel benzotriazole derivatives for antiviral activity requires robust and standardized in vitro assays. Below are detailed protocols for determining the cytotoxicity and antiviral efficacy of test compounds.
Cytotoxicity Assay (CC₅₀ Determination)
This assay is crucial to determine the concentration of the test compound that is toxic to the host cells, ensuring that the observed antiviral effect is not due to cell death.
Protocol:
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero, HeLa, or MDCK cells) at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay medium (growth medium with reduced serum, e.g., 2% FBS). A typical starting concentration is 100 µM, with 2-fold serial dilutions.
-
Treatment: Remove the growth medium from the cells and add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assessment: Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add the MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antiviral Assay (EC₅₀ Determination) by Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Protocol:
-
Cell Monolayer Preparation: Seed a 24-well plate with host cells to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 50-100 plaque-forming units per well) for 1-2 hours at 37°C.
-
Compound Treatment: After the infection period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agar) containing serial dilutions of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: Fix the cells with a solution such as 4% paraformaldehyde and stain with a dye like crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The EC₅₀ value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Antiviral Screening Workflow
The following diagram illustrates the general workflow for screening benzotriazole derivatives for antiviral activity.
Caption: Workflow for in vitro antiviral screening of benzotriazole derivatives.
Conclusion and Future Directions
The benzotriazole scaffold represents a promising starting point for the development of novel antiviral agents. The available data on various derivatives highlight the importance of specific substitution patterns in determining their antiviral potency and selectivity. While direct experimental evidence for the antiviral efficacy of "this compound" is currently unavailable, the principles of structure-activity relationships suggest that this compound could possess interesting biological properties. The presence of a fluorine atom may enhance its metabolic stability and target interactions, while the methyl group could influence its pharmacokinetic profile.
Future research should focus on the synthesis and systematic in vitro and in vivo evaluation of a broader range of fluoro- and methyl-substituted benzotriazole derivatives to fully elucidate their therapeutic potential. A comprehensive understanding of their mechanism of action will be crucial for the rational design of next-generation antiviral drugs based on this versatile scaffold.
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The Impact of Fluorination on Benzotriazole-Based Kinase Inhibitors: A Comparative Analysis for Drug Discovery
Introduction: The Kinase Conundrum and the Rise of Benzotriazoles
In the intricate landscape of cellular signaling, protein kinases stand as master regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery. Among the myriad of scaffolds explored, the benzotriazole moiety has emerged as a privileged structure, demonstrating significant potential in the development of kinase inhibitors. This guide provides an in-depth comparative analysis of 6-fluoro-1-methyl-1,2,3-benzotriazole and its analogues, with a particular focus on how halogen substitution, especially fluorination, modulates their kinase inhibitory activity. We will delve into the rationale behind experimental design, present comparative data, and provide detailed protocols to empower researchers in their quest for novel therapeutics.
The Fluorine Advantage in Kinase Inhibition: More Than Just a Halogen Swap
The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties.[1] Substitution with fluorine can profoundly influence a molecule's conformational preferences, metabolic stability, membrane permeability, and binding affinity for its target protein.[1] In the context of kinase inhibition, the high electronegativity of fluorine can lead to favorable interactions with amino acid residues in the ATP-binding pocket, often resulting in increased potency and selectivity. This principle is a central theme in our comparative analysis of benzotriazole analogues.
Comparative Kinase Inhibitory Activity: A Focus on Casein Kinase 2 (CK2)
To illustrate the impact of fluorination, we will focus on the well-studied protein kinase CK2, a constitutively active serine/threonine kinase implicated in cancer cell proliferation, survival, and angiogenesis.[2] The following data, drawn from studies on halogenated benzotriazole derivatives, highlights the nuanced effects of different halogen substitutions on CK2 inhibition.
| Compound | Base Structure | Substitution Pattern | Target Kinase | IC50 (µM) | Reference |
| TBBt | 1H-Benzotriazole | 4,5,6,7-tetrabromo | hCK2α | ~0.5 | [2] |
| FBBF | 1H-Benzotriazole | 5,6-dibromo-4,7-difluoro | hCK2α | Promising | [2] |
| N-hydroxypropyl TBBt derivative | 1H-Benzotriazole | 4,5,6,7-tetrabromo | hCK2 | 0.32-0.54 | |
| Tetrahalogeno-2-azabenzimidazoles | 2-Azabenzimidazole | Tetrahalogenated | CK II | 0.2-0.6 | [3] |
Note: "Promising" for FBBF indicates it was identified as a promising lead for further development, though a specific IC50 value was not provided in the abstract. The N-hydroxypropyl TBBt derivative data is included to show how substitutions at the N1 position can also influence activity.
The data suggests that both bromination and fluorination of the benzotriazole ring can lead to potent CK2 inhibition. The identification of 5,6-dibromo-4,7-difluoro-1H-benzotriazole (FBBF) as a promising lead underscores the potential of mixed halogenation patterns in optimizing inhibitory activity.[2] The potent activity of tetrahalogenated benzimidazoles and benzotriazoles further reinforces the importance of the halogen substituents in achieving high-affinity binding to the kinase ATP pocket.[3]
Structure-Activity Relationship (SAR): Unpacking the Role of Substituents
The kinase inhibitory activity of benzotriazole analogues is dictated by the nature and position of substituents on both the benzene and triazole rings.
-
Halogenation of the Benzene Ring: The electron-withdrawing nature of halogens can influence the electronic properties of the benzotriazole ring system, impacting its interaction with the kinase active site. The size and polarizability of the halogen also play a crucial role. While bromine has been a common choice, the unique properties of fluorine, such as its small size and ability to form strong hydrogen bonds, offer distinct advantages.
-
Substitution at the N1 Position: Alkylation or arylation at the N1 position of the benzotriazole ring provides a vector for introducing additional functionalities that can interact with specific regions of the kinase active site, potentially enhancing potency and selectivity. The methyl group in this compound is a simple yet important modification that can influence solubility and cell permeability.
The interplay between these substitutions is critical in determining the overall pharmacological profile of the inhibitor.
Experimental Protocols: A Guide to Reliable Kinase Inhibition Studies
To ensure the generation of robust and reproducible data, it is imperative to follow well-validated experimental protocols. Below are representative protocols for the synthesis of benzotriazole analogues and the assessment of their kinase inhibitory activity.
Synthesis of Benzotriazole Analogues: A General Approach
The synthesis of substituted benzotriazoles typically involves the diazotization of an appropriately substituted o-phenylenediamine followed by intramolecular cyclization.
Example: Synthesis of 1,2,3-Benzotriazole [4]
-
Dissolution: Dissolve o-phenylenediamine in glacial acetic acid and water. Gentle heating may be required for complete dissolution.
-
Diazotization: Prepare a solution of sodium nitrite in water.
-
Cyclization: Add the sodium nitrite solution to the o-phenylenediamine solution with stirring. The reaction is exothermic, and the temperature should be monitored.
-
Isolation: After the reaction is complete, the benzotriazole product can be isolated by filtration and purified by recrystallization.[4]
This is a general procedure and may require optimization for specific fluorinated and methylated analogues. The synthesis of this compound would likely start from a corresponding 4-fluoro-1,2-diaminobenzene derivative, followed by methylation.
In Vitro Kinase Inhibition Assay: Radiometric Filter Binding Assay
This protocol provides a reliable method for determining the IC50 values of test compounds against a specific protein kinase.
Materials:
-
Recombinant protein kinase (e.g., hCK2α)
-
Peptide substrate specific for the kinase
-
[γ-³²P]ATP
-
Test compounds (e.g., benzotriazole analogues) dissolved in DMSO
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose filter paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, peptide substrate, and the test compound at various concentrations.
-
Enzyme Addition: Add the recombinant kinase to initiate the reaction.
-
Phosphorylation Reaction: Add [γ-³²P]ATP to start the phosphorylation. Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 10-30 minutes).
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., phosphoric acid).
-
Filter Binding: Spot the reaction mixture onto phosphocellulose filter paper. The phosphorylated peptide will bind to the paper, while the unreacted [γ-³²P]ATP will not.
-
Washing: Wash the filter papers extensively with a wash buffer (e.g., dilute phosphoric acid) to remove unbound radioactivity.
-
Quantification: Place the dried filter papers in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without inhibitor. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Concepts: Diagrams for Clarity
To aid in the understanding of the concepts discussed, the following diagrams illustrate a representative kinase signaling pathway and the experimental workflow for evaluating kinase inhibitors.
Caption: A simplified representation of a kinase signaling pathway.
Caption: Experimental workflow for evaluating kinase inhibitors.
Conclusion and Future Directions
The exploration of fluorinated benzotriazole analogues represents a promising avenue for the discovery of novel kinase inhibitors. The strategic incorporation of fluorine can significantly enhance inhibitory potency, as demonstrated in the case of CK2 inhibitors. However, a comprehensive understanding of the structure-activity relationship requires systematic evaluation against a broad panel of kinases and detailed structural studies to elucidate the binding modes of these inhibitors. Future research should focus on the synthesis and evaluation of a wider range of fluorinated and otherwise substituted 1-methyl-1,2,3-benzotriazoles to build a more complete picture of their therapeutic potential. The detailed protocols and comparative insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of kinase inhibitor drug discovery.
References
Sources
- 1. Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Novel quinazoline-1,2,3-triazole hybrids with anticancer and MET kinase targeting properties - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of fluorinated coupling reagents in solid-phase peptide synthesis
An In-Depth Guide to Fluorinated Coupling Reagents in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the success of solid-phase peptide synthesis (SPPS) hinges on the quantitative formation of the amide bond at every cycle. The choice of coupling reagent is therefore a critical parameter that dictates the efficiency, purity, and stereochemical integrity of the final peptide. In recent years, fluorinated coupling reagents have emerged as a superior class of activators, prized for their high reactivity and ability to overcome common synthetic challenges.
This guide provides a head-to-head comparison of prominent fluorinated and related high-performance coupling reagents. We will delve into their mechanisms of action, present comparative performance data, and offer a practical framework for their evaluation, empowering you to select the optimal reagent for your synthetic needs.
The Fluorine Advantage in Peptide Coupling
The strategic incorporation of fluorine into coupling reagents or their activating additives leverages the element's unique properties. Fluorine's intense electronegativity creates a powerful inductive effect, enhancing the leaving group's ability to depart. This results in the formation of a highly reactive acylating species, which accelerates the rate of aminolysis to form the desired peptide bond. This heightened reactivity is particularly crucial for sterically hindered amino acids or "difficult" sequences prone to aggregation.[1][2]
The Key Players: A Mechanistic Overview
Modern high-performance coupling reagents are predominantly onium-type salts (aminium/uronium or phosphonium) and reagents that generate acyl fluorides in situ. While not all contain fluorine in the active moiety, many utilize hexafluorophosphate (PF₆⁻) or tetrafluoroborate (BF₄⁻) counter-ions and are benchmarked against each other due to their exceptional performance.
Aminium/Uronium Reagents: The Workhorses of SPPS
These reagents are characterized by a C-O-N linkage, which, upon reaction with a carboxylate, forms a highly reactive active ester.
-
HATU & HCTU : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and its chlorinated analogue HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are arguably the most efficient coupling reagents in this class.[3] Their activity stems from the formation of OAt and O-6-ClBt esters, respectively. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, further accelerating the coupling reaction. A potential side reaction, however, is the guanidinylation of the free N-terminus if the reagent is used in excess.[3][4]
-
COMU : COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt based on the additive OxymaPure. It exhibits coupling efficiencies comparable or even superior to HATU.[5][6] A key advantage of COMU is its significantly improved safety profile, as it avoids the use of potentially explosive HOBt or HOAt derivatives.[5][6] Furthermore, it shows a reduced propensity for racemization and is not associated with guanidinylation side reactions.[6][7]
In Situ Acid Fluoride Reagents
This strategy involves the direct conversion of the carboxylic acid to a highly reactive amino acid fluoride intermediate.
-
TFFH : TFFH (Tetramethylfluoroformamidinium Hexafluorophosphate) is a stable, convenient reagent for the in situ generation of amino acid fluorides.[8][9] These intermediates are among the most potent acylating agents used in SPPS and are particularly effective for coupling sterically hindered residues like α,α-disubstituted amino acids (e.g., Aib).[5][9]
Head-to-Head Performance Analysis
The choice of coupling reagent directly impacts reaction kinetics, stereochemical purity, and overall success. The following table summarizes the performance of key reagents based on published data and field experience.
| Feature | HATU / HCTU | COMU | TFFH | PyBOP / PyAOP |
| Reagent Type | Aminium Salt | Aminium (Uronium) Salt | Fluoroformamidinium Salt | Phosphonium Salt |
| Leaving Group | HOAt / 6-Cl-HOBt | OxymaPure | Fluoride | HOBt / HOAt |
| Relative Speed | Very High[10] | Very High[10][11] | Very High[5] | High[4] |
| Racemization | Very Low[3] | Extremely Low[6][7] | Low[8] | Low[3] |
| Efficiency | Excellent, especially for hindered couplings.[4][5] | Excellent, often exceeding HATU.[5][6] | Superior for highly hindered amino acids (e.g., Aib).[9] | Very good, widely applicable.[11] |
| Key Side Reaction | Guanidinylation of N-terminus.[3] | None commonly reported. | None commonly reported. | None commonly reported. |
| Safety Profile | Based on potentially explosive triazole additives. | Non-explosive Oxyma base offers a safer alternative.[5][6] | Stable solid. | HOBt/HOAt-based reagents are potentially explosive. |
| Solution Stability | Excellent in DMF. | Good in DMF. | Good, used in situ. | Moderate in DMF, solutions best used fresh. |
Experimental Protocol: A Framework for Comparative Evaluation
To objectively assess coupling reagents in your laboratory, a standardized protocol is essential. This framework uses a known "difficult" sequence to challenge the reagents and reveal performance differences.
Objective: To compare the coupling efficiency and racemization suppression of Reagent A vs. Reagent B for the incorporation of Fmoc-His(Trt)-OH.
Materials:
-
Rink Amide resin pre-loaded with a model peptide (e.g., H-Gly-Phe-Resin).
-
Fmoc-His(Trt)-OH.
-
Reagent A (e.g., HCTU) and Reagent B (e.g., COMU).
-
Base: N,N-Diisopropylethylamine (DIPEA) and/or 2,4,6-Collidine.
-
Solvents: Anhydrous N,N-Dimethylformamide (DMF).
-
Deprotection Solution: 20% Piperidine in DMF.
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Analytical RP-HPLC system with a C18 column.
Experimental Workflow
Step-by-Step Methodology
-
Resin Preparation: Swell the starting resin in DMF for 30 minutes. Split the resin into two identical reaction vessels.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF. Rationale: Ensures a free N-terminal amine is available for coupling.
-
Coupling Reaction (Perform in parallel for each reagent):
-
In a separate vial, dissolve Fmoc-His(Trt)-OH (3 eq), the coupling reagent (2.95 eq), and a base (e.g., DIPEA, 6 eq) in DMF. Rationale: Using a slight excess of the amino acid and base drives the reaction to completion. Collidine is often preferred for His to minimize racemization.
-
Pre-activate for 1-2 minutes.
-
Add the activated solution to the deprotected resin.
-
Agitate for a standard time (e.g., 45 minutes) at room temperature.
-
-
Monitoring: Perform a Kaiser test to check for free primary amines.[3] A negative result (yellow beads) indicates complete coupling. If positive, extend the reaction time.
-
Wash: Wash the resin thoroughly with DMF and Dichloromethane (DCM) to remove excess reagents and by-products.
-
Cleavage and Analysis:
-
Treat a small sample of the dried resin with the cleavage cocktail for 2 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
Analyze the crude product by RP-HPLC to determine purity and identify any deletion products.
-
For racemization analysis, hydrolyze the peptide and analyze the resulting amino acids via chiral chromatography.[3]
-
Recommendations and Conclusion
The selection of a coupling reagent is a multi-factorial decision balancing performance, cost, and safety.
-
For Routine & High-Throughput Synthesis: HCTU and COMU offer an exceptional balance of speed and efficiency. COMU is particularly advantageous due to its superior safety profile and extremely low racemization.[5][6]
-
For Difficult or Hindered Sequences: HATU remains a gold standard for its sheer power. For sequences containing highly challenging residues like Aib, the in situ generation of acid fluorides with TFFH is often the most effective strategy.[5][9]
-
For Scale-Up & Safety-Critical Applications: The move away from explosive triazole-based reagents is a significant trend. Oxyma-based reagents like COMU and PyOxim are becoming the reagents of choice, offering performance that rivals or exceeds older standards without the associated hazards.[5][6]
Ultimately, the development of fluorinated and other advanced onium salt reagents has revolutionized SPPS, enabling the synthesis of increasingly complex peptides with higher fidelity. By understanding their mechanisms and performance characteristics, researchers can make informed decisions to optimize their synthetic outcomes.
References
- El-Faham, A. & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- BenchChem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-Trp-Trp-OH Synthesis. BenchChem Scientific Content.
- Al-Warhi, T. I., Al-Hazimi, H. M. A., & El-Faham, A. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97-116.
- BenchChem. (2025). A Comparative Analysis of Modern Coupling Reagents for Optimal Peptide Synthesis Yield. BenchChem Scientific Content.
- BenchChem. (2025). A Head-to-Head Battle of Coupling Reagents: COMU vs. TBTU in Solid-Phase Peptide Synthesis. BenchChem Scientific Content.
- BenchChem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis. BenchChem Scientific Content.
- Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]
- Lin, F. T., & Schepartz, A. (2018). Fluorinated Protein and Peptide Materials for Biomedical Applications. Methods in Enzymology, 607, 305-333.
- BenchChem. (2025). The Fluorine Advantage: A Comprehensive Review of 4-Fluorophenylalanine in Peptide Science. BenchChem Scientific Content.
- The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Benefits of Fluorinated Amino Acids in Peptide Research. [Link]
- BenchChem. (2025). A Head-to-Head Comparison of Boc-L-proline and Fmoc-L-proline in Solid-Phase Peptide Synthesis. BenchChem Scientific Content.
- Carpino, L. A., & El-Faham, A. (1995). Synthesis and use of amino acid fluorides as peptide coupling reagent.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
- Borthwick, A. D., et al. (2012). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry, 10(38), 7651-7665.
- Hood, C. A., et al. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 17(5), 343-348.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- El-Faham, A., & Albericio, F. (2007). New Trends in Peptide Coupling Reagents. Current Medicinal Chemistry, 14(2), 159-178.
- Mitin, Y. B., Zapevalova, N. P., & Gorbunova, E. Y. (2001). COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. Journal of Peptide Science, 7(5), 234-41.
- Eroumé, C., et al. (2023). Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity. Molecules, 28(5), 1993.
-
CEM Corporation. (2023, September 24). SPPS Reagents Explained: A Complete Guide. YouTube. [Link]
Sources
- 1. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mesalabs.com [mesalabs.com]
- 8. US6040422A - Synthesis and use of amino acid fluorides as peptide coupling reagent - Google Patents [patents.google.com]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Confirming the Purity of 6-Fluoro-1-methyl-1,2,3-benzotriazole by HPLC and LC-MS
Introduction: The Critical Role of Purity in Pharmaceutical Building Blocks
In the landscape of drug discovery and development, the molecular scaffold of benzotriazole and its derivatives is of significant interest due to its wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The compound 6-Fluoro-1-methyl-1,2,3-benzotriazole represents a key heterocyclic building block, where the fluorine and methyl substitutions can critically modulate its biological activity, metabolic stability, and pharmacokinetic profile.
Ensuring the absolute purity of such starting materials is not merely a quality control checkpoint; it is fundamental to the integrity of research and the safety of potential therapeutics. The presence of even trace-level impurities, such as positional isomers or reaction byproducts, can lead to misleading biological data, unpredictable side reactions, and potential toxicity.[4]
This guide provides an in-depth, comparative analysis of two synergistic analytical techniques—High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) for definitive impurity identification. We will move beyond rote protocols to explain the scientific rationale behind our methodological choices, grounding our approach in the principles of analytical excellence and regulatory expectations.
Part 1: Quantitative Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the gold-standard technique for quantifying the purity of small organic molecules like this compound.[5] Its robustness and precision allow for the accurate determination of the main compound's percentage relative to its impurities.
Causality Behind the HPLC Method Design
The selection of HPLC parameters is dictated by the physicochemical properties of the analyte. This compound is a moderately nonpolar, aromatic compound.
-
Chromatographic Mode & Stationary Phase: Reversed-Phase HPLC (RP-HPLC) is the logical choice, where a nonpolar stationary phase separates analytes based on their hydrophobicity. A C18 (octadecylsilane) column is the workhorse for such applications, offering excellent hydrophobic retention and separation for a wide range of small molecules, including benzotriazole derivatives.[6][7]
-
Mobile Phase Composition: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile (ACN) is optimal. A gradient, where the proportion of ACN is increased over time, is crucial for resolving impurities that may have significantly different polarities from the main peak and ensuring that any late-eluting, highly nonpolar compounds are cleared from the column.
-
Mobile Phase Modifier: The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase is a common and effective strategy.[6][8] This serves two purposes: it protonates the basic nitrogen atoms in the benzotriazole ring, leading to a single ionic species, and it suppresses the ionization of residual silanol groups on the silica-based C18 packing. Both effects lead to sharper, more symmetrical peaks, which is critical for accurate quantification.
-
Detection: The fused benzene-triazole ring system contains a strong chromophore that absorbs UV light. A Diode Array Detector (DAD) is preferable to a simple UV detector as it allows for monitoring across a range of wavelengths, enabling peak purity analysis by comparing spectra across a single peak.
Visualizing the HPLC Workflow
Caption: Workflow for HPLC Purity Analysis.
Detailed Experimental Protocol: HPLC Purity
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and DAD.[6]
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Water (Ultrapure), Formic Acid (LC-MS grade).
-
Sample: this compound.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection Wavelength: 254 nm (or optimized based on UV scan)
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 95 25.0 95 25.1 10 | 30.0 | 10 |
3. Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water (diluent).
-
Further dilute to a working concentration of ~0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
4. System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the working standard solution.
-
The system is deemed suitable if the Relative Standard Deviation (%RSD) for the peak area and retention time of the main peak is ≤ 2.0%, as per common method validation criteria.[9][10] This step is a self-validating mechanism that ensures the analytical system is performing correctly before committing to sample analysis.
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the peak area normalization method, assuming all components have a similar response factor at the chosen wavelength.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Part 2: Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)
While HPLC provides quantitative data on purity, it offers no structural information about the impurities. LC-MS is the definitive tool for this purpose, combining the separation power of liquid chromatography with the mass analysis capability of mass spectrometry to identify unknown components.[11][12]
Rationale for the LC-MS Method
The goal of the LC-MS analysis is to obtain the molecular weight and structural fragments of any detected impurities.
-
Ionization Technique: Electrospray Ionization (ESI) is the preferred method for polar to moderately polar small molecules. Given the presence of basic nitrogen atoms, ESI in positive ion mode is expected to efficiently generate the protonated molecule, [M+H]⁺.
-
Mass Analyzer: A High-Resolution Mass Spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is superior to a standard quadrupole for impurity profiling.[13][14] HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of an impurity, drastically narrowing down the possibilities for its identity.
-
Tandem Mass Spectrometry (MS/MS): To confirm the structure, MS/MS is employed.[11][12] The [M+H]⁺ ion of an impurity is isolated, fragmented via collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This fragmentation pattern is a structural fingerprint that can help distinguish between isomers and elucidate the impurity's structure.
Visualizing the LC-MS Workflow
Caption: Workflow for LC-MS Impurity Identification.
Detailed Experimental Protocol: LC-MS Identification
1. Instrumentation and Conditions:
-
Use an LC system identical to the one described for the HPLC analysis, coupled to an HRMS instrument (e.g., Q-TOF or Orbitrap).
-
The LC method (mobile phases, gradient, column, flow rate) should be kept identical to the HPLC method to ensure retention time correlation.
2. Mass Spectrometer Settings (Example for Q-TOF):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Sampling Cone: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range (MS1): 50 - 500 m/z
-
Acquisition Mode: Data-Dependent Acquisition (DDA), triggering MS/MS scans for the top 3 most intense ions excluding the main peak.
-
Collision Energy (MS/MS): Ramp from 10-40 eV.
3. Data Analysis and Interpretation:
-
Extract the accurate mass of each impurity peak from the MS1 scan.
-
Use the accurate mass to predict possible elemental formulas.
-
Analyze the MS/MS fragmentation spectrum. For this compound, expected fragments might arise from the loss of N₂ or CH₃. Compare the fragmentation patterns of impurities to that of the main compound to identify structurally related impurities.
-
Example Impurity Analysis:
-
An impurity with an [M+H]⁺ ion 14 Da lower than the main peak could indicate the absence of the methyl group (i.e., unreacted 6-fluorobenzotriazole).
-
An impurity with the same m/z but a different retention time strongly suggests a positional isomer (e.g., 6-Fluoro-2-methyl-1,2,3-benzotriazole). Its fragmentation pattern may differ slightly, confirming the structural difference.
-
Synergy and Data Comparison: A Holistic Purity Profile
Neither technique alone provides a complete picture. HPLC offers the quantitative precision required for lot release and stability testing, while LC-MS provides the qualitative certainty needed for process development and safety assessment.
Visualizing the Data Synergy
Caption: Combining HPLC and LC-MS for a Complete Report.
Summary of Results
The following table illustrates how data from both experiments would be consolidated to provide a comprehensive analysis.
| Parameter | HPLC Result | LC-MS Result & Interpretation |
| Main Compound | Purity: 99.8% (by Area %) | Confirmed Identity: [M+H]⁺ matches theoretical mass. Fragmentation consistent with proposed structure. |
| Impurity A | 0.08% (at RT 8.5 min) | Identity: 6-Fluorobenzotriazole (Starting Material). [M+H]⁺ is 14.0156 Da less than the main compound. |
| Impurity B | 0.12% (at RT 10.2 min) | Identity: Probable Isomer (e.g., 6-Fluoro-2-methyl-benzotriazole). [M+H]⁺ is identical to the main compound, but retention time and MS/MS fragmentation differ. |
This integrated approach fulfills the validation principles outlined by regulatory bodies like the ICH, which require analytical procedures to be specific and capable of unequivocally assessing the analyte in the presence of expected components, including impurities.[15][16]
Conclusion
Confirming the purity of a critical pharmaceutical intermediate like this compound requires a multi-faceted analytical strategy. By judiciously combining the quantitative strength of HPLC with the qualitative and structural elucidation power of high-resolution LC-MS, researchers can achieve a state of analytical certainty. This dual-pronged approach not only ensures the quality and consistency of the material but also provides invaluable insights into the synthetic process, enabling chemists to optimize reactions and control impurity profiles. This rigorous characterization is an indispensable step in advancing high-quality molecules from the laboratory to clinical development.
References
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Benchmarking a Novel Coupling Reagent: A Comparative Guide to 6-Fluoro-1-methyl-1,2,3-benzotriazole
For researchers, scientists, and professionals vested in the intricate world of drug development and peptide synthesis, the choice of a coupling reagent is a critical decision that profoundly influences reaction efficiency, yield, and the stereochemical integrity of the final product. The landscape of peptide synthesis is dominated by well-established reagents, each with its own set of advantages and disadvantages. This guide introduces a novel, next-generation coupling reagent, 6-Fluoro-1-methyl-1,2,3-benzotriazole, and provides a comprehensive framework for its objective comparison against industry-standard alternatives.
The core of effective peptide synthesis lies in the formation of an amide bond between two amino acids. This process requires the activation of a carboxylic acid group to facilitate a nucleophilic attack by an amino group. The ideal coupling reagent achieves this activation rapidly and with minimal side reactions, most notably racemization.[1][2] Benzotriazole-based reagents have become mainstays in both solid-phase and solution-phase peptide synthesis due to their ability to form highly reactive intermediates while suppressing epimerization.[3]
This guide will delve into the rationale behind the design of this compound and present a detailed, hypothetical experimental protocol to benchmark its performance against established reagents such as HBTU, HATU, and EDC. The experimental design is structured to provide a robust and objective assessment of coupling efficiency, reaction kinetics, and the preservation of chiral purity.
The Rationale for a Novel Reagent: this compound
The development of new coupling reagents is driven by the need for improved performance in challenging synthetic contexts, such as the coupling of sterically hindered or N-methylated amino acids.[4] The structure of this compound is designed to enhance the properties of the benzotriazole core. The introduction of a fluorine atom at the 6-position is intended to increase the electron-withdrawing nature of the benzotriazole ring, which would, in turn, enhance the reactivity of the active ester intermediate. The methyl group at the 1-position may improve solubility in a wider range of organic solvents and potentially influence the stability of the reagent.
Benchmarking Against the Standards: A Proposed Experimental Framework
To objectively evaluate the performance of this compound, a head-to-head comparison with widely used coupling reagents is essential. The following experimental design outlines a comprehensive benchmarking study.
I. Comparative Coupling Efficiency in a Model Dipeptide Synthesis
This experiment aims to assess the fundamental coupling efficiency of the novel reagent in a straightforward dipeptide synthesis.
Experimental Protocol:
-
Reaction Setup: A solution of N-Fmoc-protected Phenylalanine (Fmoc-Phe-OH) in DMF will be prepared.
-
Activation: The carboxylic acid will be activated by the addition of equimolar amounts of the coupling reagent (this compound, HBTU, HATU, or EDC/HOBt) and a suitable base (e.g., DIPEA).[5][6]
-
Coupling: An equimolar amount of H-Gly-OMe will be added to the activated amino acid solution.
-
Monitoring: The reaction progress will be monitored by TLC or LC-MS at regular intervals to determine the time to completion.
-
Work-up and Analysis: Upon completion, the reaction mixture will be worked up to isolate the dipeptide product. The crude product will be analyzed by RP-HPLC to determine the yield and purity.[7]
II. Evaluation of Racemization during a Challenging Coupling
A critical parameter for any coupling reagent is its ability to minimize racemization, especially when coupling sterically hindered or racemization-prone amino acids.[8]
Experimental Protocol:
-
Model System: The coupling of Fmoc-His(Trt)-OH to Pro-O-tBu will be used as a model system known to be susceptible to racemization.
-
Coupling Reaction: The coupling reaction will be performed using this compound and the standard reagents under identical conditions.
-
Product Isolation and Hydrolysis: The resulting dipeptide will be isolated, purified, and then hydrolyzed to its constituent amino acids using deuterated acid to correct for any racemization occurring during hydrolysis.[9][10]
-
Chiral Analysis: The enantiomeric purity of the histidine residue will be determined using chiral GC-MS or chiral HPLC-MS/MS.[9][11]
III. Performance in Solid-Phase Peptide Synthesis (SPPS) of a "Difficult" Sequence
The synthesis of peptides with a tendency to aggregate, known as "difficult" sequences, provides a stringent test for coupling reagents. The acyl carrier protein (ACP) fragment (65-74) is a well-established benchmark for this purpose.[12][13]
Experimental Protocol:
-
Peptide Synthesis: The ACP (65-74) peptide (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH2) will be synthesized on a Rink amide resin using an automated peptide synthesizer.
-
Coupling Cycles: For each coupling cycle, a different coupling reagent (this compound, HBTU, HATU) will be employed.
-
Cleavage and Purification: Upon completion of the synthesis, the peptide will be cleaved from the resin and purified by preparative RP-HPLC.
-
Analysis: The purity of the crude and purified peptide will be assessed by analytical RP-HPLC, and the identity will be confirmed by mass spectrometry.[11]
Data Presentation and Interpretation
The quantitative data from these experiments would be summarized in the following tables for clear and direct comparison.
Table 1: Comparative Performance in Model Dipeptide Synthesis
| Coupling Reagent | Reaction Time (min) | Crude Yield (%) | Crude Purity (%) |
| This compound | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| HBTU | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| HATU | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| EDC/HOBt | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Table 2: Racemization Analysis in a Challenging Coupling
| Coupling Reagent | % D-His Isomer |
| This compound | [Experimental Data] |
| HBTU | [Experimental Data] |
| HATU | [Experimental Data] |
Table 3: Performance in the SPPS of ACP (65-74) Fragment
| Coupling Reagent | Crude Purity (%) | Overall Yield (%) |
| This compound | [Experimental Data] | [Experimental Data] |
| HBTU | [Experimental Data] | [Experimental Data] |
| HATU | [Experimental Data] | [Experimental Data] |
Visualizing the Workflow and Mechanisms
To further clarify the experimental process and the underlying chemical principles, the following diagrams are provided.
Caption: Generalized mechanism of peptide bond formation.
Caption: Experimental workflow for comparative analysis.
Conclusion
The proposed benchmarking study provides a rigorous and objective framework for evaluating the performance of the novel coupling reagent, this compound. By comparing its efficacy against established standards in key areas of peptide synthesis, a clear understanding of its potential advantages can be ascertained. The anticipated benefits of enhanced reactivity and solubility, if validated by the proposed experimental data, would position this compound as a valuable addition to the toolbox of peptide chemists, particularly for challenging synthetic applications. This structured approach ensures that the evaluation is not only comprehensive but also directly relevant to the needs of researchers and professionals in the field.
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APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
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Al-Warhi, T. I., Al-Hazimi, H. M. A., & El-Faham, A. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97-116. [Link]
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Optimizing Peptide Coupling: Key Techniques. [Link]
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El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 772-783. [Link]
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Aapptec Peptides. Coupling Reagents. [Link]
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El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 772-783. [Link]
-
Hewitt, W. F., et al. (2020). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Chemistry, 92(15), 10566-10573. [Link]
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Coupling Reagents. (n.d.). ResearchGate. [Link]
-
Procedures to Improve Difficult Couplings. (2025). ResearchGate. [Link]
-
Hahn, T. D., & Kight, A. D. (2011). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. Molecules, 16(8), 6557-6573. [Link]
-
Hewitt, W. F., et al. (2020). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1626, 461376. [Link]
-
MtoZ Biolabs. Mechanism of Peptide Purity Analysis. [Link]
-
Wang, P., et al. (2021). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers, 8(15), 4064-4070. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
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Wenzel, T. J. (2012). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. Chirality, 24(9), 672-693. [Link]
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AA Blocks. 6-fluoro-1-(2-methylpropyl)-1H-1,2,3-benzotriazole-7-carboxylic acid. [Link]
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An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (n.d.). [Link]
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Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Biological and Pharmaceutical Sciences, 29(02), 271–285. [Link]
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Di Micco, S., et al. (2015). Benzotriazole: An overview on its versatile biological behavior. Bioorganic & Medicinal Chemistry, 23(15), 4479-4493. [Link]
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Ibba, R., et al. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Pharmaceuticals, 16(3), 429. [Link]
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Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Biological and Pharmaceutical Sciences, 29(02), 271–285. [Link]
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Wikipedia. Benzotriazole. [Link]
-
N-(Cbz and Fmoc-α-aminoacyl)benzotriazoles: Stable Derivatives Enabling Peptide Coupling of Tyr, Trp, Cys, Met, and Gln with Free Amino Acids in Aqueous Media with Complete Retention of Chirality. (2025). ResearchGate. [Link]
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Tri-, Tetra- and Pentapeptidoylbenzotriazoles: Novel Synthetic Intermediates. (2025). ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Fluoro-1-methyl-1,2,3-benzotriazole
This document provides essential safety and logistical information for the proper disposal of 6-Fluoro-1-methyl-1,2,3-benzotriazole. As a trusted partner in your research, we are committed to providing value beyond the product itself, ensuring you have the critical information needed for laboratory safety and chemical handling. This guide is designed for researchers, scientists, and drug development professionals.
Hazard Assessment and Profile
Understanding the hazard profile is the foundation of safe disposal. Benzotriazoles as a class of compounds present significant environmental hazards, and the introduction of a fluorine atom classifies this compound as a halogenated organic, which has specific regulatory implications for disposal.
1.1. Human Health Hazards Based on data from analogous compounds, this compound should be handled as a substance with the following potential hazards:
| Hazard Classification | Description | Rationale and Precautionary Actions |
| Acute Oral Toxicity | Harmful if swallowed.[1][2][3] | The benzotriazole backbone is known to have moderate acute oral toxicity. Ingestion can lead to systemic effects. Action: Do not eat, drink, or smoke in laboratory areas.[1][4] If swallowed, rinse mouth and seek immediate medical attention.[2][3] |
| Serious Eye Irritation | Causes serious eye irritation.[2][3] | Direct contact with the dust or solution can cause pain, redness, and inflammation.[4] Action: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6] |
| Skin Irritation / Sensitization | May cause skin irritation and potentially an allergic skin reaction.[7] | Prolonged or repeated contact may lead to dermatitis or sensitization.[4] Action: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[4][5] Remove contaminated clothing promptly.[4] |
| Inhalation Hazard | May cause respiratory tract irritation.[8] | Inhaling fine dust can irritate the nose, throat, and lungs.[8] Action: Handle in a well-ventilated area or a chemical fume hood to minimize dust generation and accumulation.[5] |
1.2. Environmental Hazards Benzotriazoles are recognized as emerging environmental contaminants due to their widespread use, high water solubility, and resistance to degradation.[9][10]
-
Aquatic Toxicity: Benzotriazoles are toxic to aquatic life, with the potential for long-lasting effects in the aquatic environment.[1][3][11]
-
Persistence: These compounds are generally resistant to biodegradation, meaning they persist in the environment for extended periods.[9]
-
Regulatory Classification: As a fluorinated organic compound, this chemical falls under the category of Halogenated Organic Compounds (HOCs) , which are subject to specific land disposal restrictions by the U.S. Environmental Protection Agency (EPA).[12][13][14]
1.3. Chemical and Physical Hazards
-
Thermal Decomposition: When heated to decomposition, benzotriazoles can release toxic fumes, including nitrogen oxides (NOx), carbon monoxide, and, in this case, highly corrosive hydrogen fluoride (HF).[7][15]
-
Dust Explosion: Like many organic solids, if dispersed in the air as a fine dust in sufficient concentration, this compound may form an explosive mixture.[4]
Disposal Workflow and Procedures
Proper disposal is a systematic process that begins with waste characterization and ends with documented transfer to a licensed disposal facility. The following workflow is essential for ensuring safety and regulatory compliance.
Step-by-Step Protocol:
-
Waste Characterization: Classify waste containing this compound as Hazardous Waste . Specifically, it is a non-solvent halogenated organic solid .[16][17] This classification is critical and dictates the disposal pathway.
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Segregation and Collection:
-
Collect waste this compound and any materials heavily contaminated with it (e.g., weigh boats, contaminated paper towels) in a dedicated hazardous waste container.[11]
-
Crucially, do not mix this waste with other waste streams. Keep it separate from non-halogenated organic solvents, aqueous waste, acids, bases, or oxidizers.[16] Improper mixing can create hazardous reactions or complicate the disposal process.
-
-
Containerization and Labeling:
-
Use a chemically resistant container with a secure, tight-fitting lid that is in good condition.
-
The container must be clearly labeled with the words "Hazardous Waste" and a complete description of the contents, including the full chemical name: "this compound."
-
Ensure the label includes the accumulation start date and identifies the associated hazards (e.g., Toxic, Environmental Hazard).
-
-
Storage:
-
Store the sealed waste container in a designated and properly signed satellite accumulation area.
-
The storage area should have secondary containment to control any potential leaks.
-
Store away from incompatible materials, heat, and ignition sources.[5]
-
-
Final Disposal:
-
Arrange for the collection of the waste by your institution's EHS department or their contracted licensed hazardous waste disposal company.[1][18]
-
The required method of disposal for this category of chemical is high-temperature incineration in a facility equipped with appropriate emission controls (scrubbers).[17] This process ensures the complete destruction of the persistent organic structure and neutralizes the hazardous acidic gases (HF, NOx) produced during combustion.
-
Under no circumstances should this chemical be disposed of down the drain or placed in the regular trash. [18][19] This is both illegal and environmentally irresponsible, as it would introduce a persistent, toxic substance into waterways.[19]
-
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: If you are trained to do so, don the appropriate PPE as described above. If the spill is large or generates significant dust, a respirator may be necessary.[7][18]
-
Containment: Prevent the spill from spreading. For a solid, prevent dust from becoming airborne. You can gently moisten the material with water to prevent dusting, if appropriate and it does not create a new hazard.[4]
-
Cleanup:
-
Carefully sweep or vacuum (using a HEPA-filtered vacuum) the spilled material and place it into a designated hazardous waste container.[4][5]
-
Avoid dry sweeping that creates dust.
-
Decontaminate the spill area with an appropriate solvent or soapy water, collecting all cleaning materials as hazardous waste.
-
-
Report: Report the incident to your supervisor and your institution's EHS office, regardless of the spill size.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste, protecting both human health and the ecosystem.
References
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Kansas State University. (n.d.). BENZOTRIAZOLES: TOXICITY AND DEGRADATION. Retrieved from [Link]
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Liu, Y., et al. (2019). Occurrence, toxicity and transformation of six typical benzotriazoles in the environment: A review. Science of The Total Environment. Retrieved from [Link]
-
Sun, H., et al. (2024). Review of Environmental Occurrence and Toxicity of Benzotriazole Ultraviolet Stabilizers. Environment & Health. Retrieved from [Link]
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Asimakopoulos, A. G., et al. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 1,2,3-Benzotriazole. Retrieved from [Link]
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MDPI. (2023). Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. Retrieved from [Link]
-
Wang, P., et al. (2024). Benzotriazole ultraviolet stabilizers in the environment: A review of occurrence, partitioning and transformation. Environment International. Retrieved from [Link]
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Columbus Chemical Industries. (n.d.). Benzotriazole 1% - Safety Data Sheet. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-Benzotriazole, 98%. Retrieved from [Link]
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Unknown Source. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound.... Retrieved from [Link]
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RSC Publishing. (n.d.). The thermal decomposition of 1-methyl-1,2,3-benzotriazin-4-(1H)-one: matrix isolation of the reactive intermediates. Retrieved from [Link]
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International Labour Organization & World Health Organization. (2021). ICSC 1091 - BENZOTRIAZOLE. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Methyl-1H-benzotriazole(1,2,3), 98%. Retrieved from [Link]
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PENTA s.r.o. (2025). Safety Data Sheet - 1,2,3-Benzotriazole. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Safe Handling of 6-Fluoro-1-methyl-1,2,3-benzotriazole
In our commitment to advancing scientific discovery while ensuring the utmost safety in the laboratory, this guide provides essential, field-proven protocols for the handling and disposal of 6-Fluoro-1-methyl-1,2,3-benzotriazole. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to work safely and effectively.
Hazard Assessment and Risk Mitigation
Understanding the potential hazards is the cornerstone of safe laboratory practice. Based on data from related benzotriazoles, this compound should be treated as a hazardous substance with the following potential risks:
-
Acute Oral Toxicity : Similar benzotriazole compounds are harmful if swallowed.[1][2][3][4]
-
Serious Eye Irritation : Direct contact with the eyes is likely to cause significant irritation.[1][3][5]
-
Skin and Respiratory Irritation : While generally less severe than eye irritation, skin contact may cause irritation.[4][6] Inhalation of dust can lead to respiratory tract irritation.[4][7][8]
-
Aquatic Toxicity : This class of compounds is often toxic to aquatic life with long-lasting effects.[1][2]
To mitigate these risks, a multi-layered approach encompassing engineering controls, administrative procedures, and personal protective equipment (PPE) is essential.
Hazard Summary Table
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Toxicity, Oral (Category 4, Inferred) | Harmful if ingested.[1][2][3][4] | Ingestion |
| Serious Eye Irritation (Category 2A, Inferred) | Causes serious eye irritation upon contact.[1][3][5] | Eyes |
| Skin Irritation (Category 2, Inferred) | May cause skin irritation.[4][6] | Skin |
| Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System, Inferred) | May cause respiratory irritation if inhaled as dust.[4][7][8] | Inhalation |
| Chronic Aquatic Hazard (Category 2, Inferred) | Toxic to aquatic life with long-lasting effects.[1][2] | Environmental Release |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for preventing exposure. The following PPE is mandatory when handling this compound.
Step-by-Step PPE Protocol
-
Eye and Face Protection :
-
Minimum Requirement : Wear chemical safety goggles with side shields that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
-
Rationale : The primary hazard of analogous compounds is serious eye irritation.[1][3][5] Goggles provide a seal around the eyes to protect against dust particles and splashes. Standard safety glasses do not offer sufficient protection.
-
-
Hand Protection :
-
Glove Selection : Wear suitable chemical-resistant gloves tested according to EN 374.[5] Given the aromatic and heterocyclic nature of the compound, nitrile or neoprene gloves are recommended. Always check with the glove manufacturer for specific chemical resistance data.
-
Glove Inspection and Use : Before each use, inspect gloves for any signs of degradation or perforation. Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly with soap and water after removing gloves.[7]
-
Rationale : To prevent skin contact and potential irritation.[4][6] The use of appropriate gloves is a standard and effective barrier.
-
-
Body Protection :
-
Lab Coat : A standard laboratory coat should be worn at all times.
-
Additional Protection : For larger quantities or when there is a significant risk of dust generation, consider a disposable coverall to prevent contamination of personal clothing.
-
Rationale : To protect the skin and clothing from accidental spills and contamination.[8]
-
-
Respiratory Protection :
-
When Required : Respiratory protection is necessary when working with the solid compound outside of a fume hood or glove box, or whenever there is a potential for dust generation.
-
Type : A NIOSH-approved particulate filter respirator (e.g., N95) is recommended for dusts.
-
Rationale : Inhalation of benzotriazole dust can cause respiratory irritation.[4][7][8] Engineering controls should be the primary method of controlling exposure, with respirators used as a secondary measure.
-
Operational Plan: From Benchtop to Waste
A systematic workflow ensures that safety is integrated into every step of the experimental process.
Workflow for Handling this compound
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. columbuschemical.com [columbuschemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. carlroth.com [carlroth.com]
- 6. msdspds.castrol.com [msdspds.castrol.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. ICSC 1091 - BENZOTRIAZOLE [inchem.org]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
